Dynorphin (1-13)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVIBUHLQIYUEU-IWIISZHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H126N24O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1604.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72957-38-1 | |
| Record name | Dynorphin (1-13) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DYNORPHIN A 1-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFC23V742Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Dynorphin A (1-13): An Endogenous Opioid with Extraordinary Potency
This technical guide provides an in-depth exploration of the seminal discovery of dynorphin A (1-13), a pivotal moment in the history of opioid research. Tailored for researchers, scientists, and drug development professionals, this document details the historical context, the key experimental methodologies that led to its isolation and characterization, and its initial pharmacological profiling.
Introduction: The Search for Endogenous Opioids
The 1970s marked a transformative period in neuropharmacology, driven by the quest to understand the endogenous mechanisms of pain modulation and the action of opiate drugs. The discovery of opioid receptors in the brain suggested the existence of naturally occurring ligands that bind to these receptors. This hypothesis was confirmed with the identification of the enkephalins and β-endorphin. However, the story of endogenous opioids was far from complete. In 1979, Avram Goldstein and his colleagues at Stanford University and the Addiction Research Foundation reported the discovery of a novel opioid peptide with remarkably high potency, which they named "dynorphin" from the Greek dynamis (power) to signify its extraordinary activity. This guide focuses on the initial discovery and characterization of the 13-amino acid fragment, dynorphin A (1-13).
The Discovery and Isolation of Dynorphin A (1-13)
The journey to uncover dynorphin A (1-13) was a meticulous process of biochemical purification and characterization, spearheaded by Avram Goldstein's laboratory. The initial source material was porcine pituitary glands, a rich source of various peptide hormones.
Timeline of Discovery
The discovery of dynorphin A (1-13) was a culmination of several years of research in the field of opioid peptides.
Experimental Protocol: Isolation and Sequencing
The isolation of dynorphin A (1-13) from porcine pituitary extracts was a multi-step process involving various chromatography techniques, guided by bioassays to track the opioid activity of the fractions.
Starting Material: Porcine pituitary glands.
Methodology:
-
Extraction: The pituitary tissue was homogenized and extracted with acidified acetone. This initial step served to precipitate larger proteins while keeping smaller peptides, including dynorphin, in solution.
-
Gel Filtration Chromatography: The crude extract was subjected to gel filtration chromatography on a Sephadex G-25 column. This separated molecules based on their size, providing an initial enrichment of peptide fractions.
-
Ion-Exchange Chromatography: Fractions exhibiting opioid activity were further purified using ion-exchange chromatography on a CM-cellulose column. This step separated peptides based on their net charge, a crucial step given the basic nature of dynorphin.
-
High-Performance Liquid Chromatography (HPLC): The final purification was achieved using reverse-phase HPLC. This technique provided high-resolution separation of the peptides, yielding a highly purified sample of dynorphin.
-
Amino Acid Sequencing: The purified peptide was then subjected to automated Edman degradation to determine its amino acid sequence. The sequence of the first 13 amino acids was determined to be Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys.[1]
Pharmacological Characterization
A key aspect of the discovery of dynorphin A (1-13) was its pharmacological characterization, which revealed its extraordinary potency and unique receptor interaction profile. This was primarily achieved through bioassays and radioimmunoassays.
Experimental Protocols
Guinea Pig Ileum Bioassay:
This classic bioassay was instrumental in the discovery and purification of dynorphin. The longitudinal muscle-myenteric plexus preparation of the guinea pig ileum is rich in opioid receptors, and its electrically stimulated contractions are inhibited by opioids.
-
Preparation: A segment of the guinea pig ileum was suspended in an organ bath containing Krebs solution, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Stimulation: The muscle strip was subjected to electrical field stimulation to induce regular contractions.
-
Assay: Aliquots of the chromatographic fractions or synthetic peptides were added to the organ bath, and the inhibition of the electrically evoked contractions was measured. The potency of the samples was determined by comparing their inhibitory effects to that of a standard opioid, such as normorphine.
Mouse Vas Deferens Bioassay:
Similar to the guinea pig ileum preparation, the mouse vas deferens is a smooth muscle preparation sensitive to opioids. It was used to compare the activity of dynorphin A (1-13) with other opioid peptides.
-
Preparation: The vas deferens from a mouse was suspended in an organ bath with a physiological salt solution.
-
Stimulation: The tissue was electrically stimulated to induce contractions.
-
Assay: The inhibitory effect of dynorphin A (1-13) on these contractions was measured and compared to other opioids.
Radioimmunoassay (RIA):
Once the sequence of dynorphin A (1-13) was known and it could be synthesized, a radioimmunoassay was developed to specifically and sensitively quantify its levels in biological tissues.
-
Antibody Production: Antibodies specific to dynorphin A (1-13) were raised in rabbits by immunizing them with the synthetic peptide conjugated to a carrier protein.
-
Radiolabeling: A small amount of synthetic dynorphin A (1-13) was radiolabeled, typically with Iodine-125.
-
Assay: A known amount of radiolabeled dynorphin A (1-13) and the specific antibody were incubated with either a standard solution of unlabeled dynorphin A (1-13) or the biological sample. The unlabeled peptide in the standard or sample competes with the radiolabeled peptide for binding to the antibody.
-
Separation and Counting: The antibody-bound peptide was separated from the free peptide, and the radioactivity of the bound fraction was measured. The concentration of dynorphin A (1-13) in the sample was then determined by comparing the degree of inhibition of radiolabeled peptide binding to a standard curve.
Quantitative Data
The initial studies revealed the remarkable potency of dynorphin A (1-13). Its activity was significantly higher than that of the previously discovered enkephalins.
| Opioid Peptide | Guinea Pig Ileum (IC50, nM) | Mouse Vas Deferens (IC50, nM) |
| Dynorphin A (1-13) | 0.4 | 1.5 |
| [Leu]-Enkephalin | 280 | 0.5 |
| Normorphine | 40 | 12 |
Data adapted from Goldstein et al., 1979, PNAS.
Subsequent studies have further characterized the binding affinity of dynorphin A (1-13) to the different opioid receptor subtypes, confirming its high affinity for the kappa-opioid receptor.
| Opioid Receptor Subtype | Dynorphin A (1-13) Ki (nM) |
| Kappa (κ) | 0.2 - 1.0 |
| Mu (μ) | 1.0 - 10 |
| Delta (δ) | 10 - 100 |
Ki values are compiled from various radioligand binding studies and represent a general range.
Prodynorphin Processing and Kappa-Opioid Receptor Signaling
From Precursor to Active Peptide
Dynorphin A (1-13) is derived from a larger precursor protein called prodynorphin. The processing of prodynorphin involves the enzymatic cleavage at specific sites by prohormone convertases, primarily PC1/3 and PC2, to release several biologically active peptides, including dynorphin A, dynorphin B, and α-neo-endorphin.
Kappa-Opioid Receptor Signaling
Dynorphin A (1-13) exerts its biological effects primarily through the activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to inhibitory G proteins (Gi/o).
Upon binding of dynorphin A (1-13) to the KOR, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, which are the basis for the analgesic and other central effects of dynorphin.
Conclusion
The discovery of dynorphin A (1-13) by Avram Goldstein and his team was a landmark achievement in opioid research. It unveiled an endogenous opioid peptide with unprecedented potency and a distinct pharmacological profile, leading to the further characterization of the kappa-opioid receptor system. This discovery not only expanded our understanding of the complex mechanisms of pain, mood, and addiction but also opened new avenues for the development of novel therapeutic agents targeting the dynorphin/kappa-opioid receptor system. The meticulous experimental work, from isolation to pharmacological characterization, laid the foundation for decades of research into the physiological and pathophysiological roles of this powerful endogenous peptide.
References
Dynorphin (1-13) at Kappa-Opioid Receptors: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A (1-13) (Dyn A (1-13)), an endogenous opioid peptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys, is a primary ligand for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes including pain, addiction, mood, and cognition.[1][2] Understanding the intricate mechanism of action of Dyn A (1-13) at the KOR is paramount for the development of novel therapeutics targeting this system. This technical guide provides an in-depth overview of the molecular interactions, signaling cascades, and functional outcomes associated with Dyn A (1-13) agonism at the KOR, supplemented with detailed experimental protocols and quantitative data.
Binding and Molecular Recognition
Dyn A (1-13) exhibits high affinity for the KOR.[3] The binding mechanism is often described by the "message-address" concept, where the N-terminal tetrapeptide sequence (Tyr-Gly-Gly-Phe), the "message," is crucial for receptor activation, while the C-terminal portion, the "address," contributes to receptor selectivity and affinity.[2] Structural studies using NMR spectroscopy have revealed that upon binding, Dyn A (1-13) adopts a conformation with a helical turn in its central region (residues 5-9), while the N- and C-termini remain more flexible.[4]
Quantitative Binding Affinity Data
The binding affinity of Dyn A (1-13) and its analogs to the KOR has been quantified in numerous studies using radioligand binding assays. The dissociation constant (Ki) is a measure of the ligand's affinity, with lower values indicating higher affinity.
| Ligand | Receptor/Tissue | Radioligand | Ki (nM) | Reference |
| Dynorphin A (1-13) | Human KOR (CHO cells) | [3H]diprenorphine | 0.23 | |
| Dynorphin A (1-13) | Human KOR | [3H]diprenorphine | ~200 | |
| Dynorphin A (1-13) | Rat Brain | [3H]bremazocine | - | |
| Dynorphin A (1-13) | Guinea Pig Cerebellum | [3H]ethylketocyclazocine | 0.11 | |
| [des-Arg7]Dyn A(1-13) | KOR | - | 0.39 |
Signal Transduction Pathways
Upon binding of Dyn A (1-13), the KOR undergoes a conformational change that initiates intracellular signaling cascades. These pathways are broadly categorized into G protein-dependent and β-arrestin-dependent pathways.
G Protein-Dependent Signaling
The KOR primarily couples to inhibitory G proteins of the Gαi/o family. Activation of these G proteins by Dyn A (1-13) leads to:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
β-Arrestin-Dependent Signaling
Following agonist binding and G protein activation, the KOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (primarily β-arrestin-2) to the receptor. β-arrestin recruitment leads to:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein to facilitate the internalization of the receptor from the cell surface via clathrin-coated pits.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: β-arrestin can act as a scaffold to initiate G protein-independent signaling, notably the activation of MAPK cascades such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).
Biased Agonism
Dynorphin peptides, including Dyn A (1-13), have been shown to exhibit biased agonism, preferentially activating the G protein signaling pathway over the β-arrestin pathway. This functional selectivity is a critical area of research, as it is hypothesized that G protein-biased KOR agonists may retain the analgesic properties of KOR activation while minimizing the adverse effects associated with β-arrestin signaling, such as dysphoria and sedation.
| Ligand | G Protein Potency (EC50, nM) | Arrestin Potency (EC50, nM) | Bias Factor (G protein vs. Arrestin) | Reference |
| Dynorphin A | - | - | 34 | |
| Dynorphin A (1-13) | - | - | 34 | |
| Dynorphin A (1-11) | - | - | 44 | |
| Dynorphin A (1-9) | - | - | 16 | |
| Dynorphin A (1-8) | - | - | 4 |
Functional Outcomes
The activation of KOR by Dyn A (1-13) produces a range of physiological effects, including analgesia, diuresis, and dysphoria. At the cellular level, the functional consequences of KOR activation are often assessed by measuring the inhibition of cAMP production or the stimulation of GTPγS binding.
| Ligand | Assay | EC50 (nM) | Emax (%) | Reference |
| Dynorphin A | [35S]GTPγS binding | - | Full agonist | |
| Dynorphin B | [35S]GTPγS binding | - | Full agonist | |
| α-neoendorphin | [35S]GTPγS binding | - | Full agonist |
Non-Opioid Actions
It is important to note that at higher concentrations, Dyn A (1-13) can exert non-opioid effects, including excitotoxicity through the activation of N-methyl-D-aspartate (NMDA) receptors. This paradoxical effect highlights the complexity of dynorphin signaling and its potential contribution to neurodegeneration under certain pathological conditions.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a ligand for its receptor.
Materials:
-
Cell membranes expressing KOR
-
Radioligand (e.g., [3H]diprenorphine or [3H]U69,593)
-
Unlabeled ligand (Dyn A (1-13))
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled ligand.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled ligand.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist.
Materials:
-
Cell membranes expressing KOR
-
[35S]GTPγS
-
GDP
-
Agonist (Dyn A (1-13))
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the agonist.
-
In a 96-well plate, add the cell membranes, GDP, and varying concentrations of the agonist.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate for a defined period.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax of the agonist.
β-Arrestin Recruitment Assays
These assays quantify the interaction between the activated KOR and β-arrestin.
Bioluminescence Resonance Energy Transfer (BRET) Assay: This assay measures the proximity between a light-emitting enzyme (Renilla luciferase, Rluc) and a fluorescent protein (e.g., YFP).
Procedure:
-
Co-transfect cells with KOR fused to Rluc and β-arrestin fused to YFP.
-
Plate the cells in a 96-well plate.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Add varying concentrations of the agonist (Dyn A (1-13)).
-
Measure the light emission at wavelengths corresponding to both Rluc and YFP.
-
Calculate the BRET ratio (YFP emission / Rluc emission). An increase in the BRET ratio indicates agonist-induced recruitment of β-arrestin to the KOR.
Tango Assay: This is a transcriptional reporter assay.
Procedure:
-
Use a cell line engineered to express the KOR fused to a transcription factor, and a β-arrestin fusion protein containing a protease.
-
Upon agonist-induced recruitment of β-arrestin, the protease cleaves the transcription factor from the receptor.
-
The transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
-
After incubation with the agonist, add the luciferase substrate and measure the luminescence, which is proportional to β-arrestin recruitment.
Conclusion
Dynorphin A (1-13) is a potent agonist at the kappa-opioid receptor, initiating a complex array of intracellular signaling events. Its mechanism of action involves both canonical G protein-dependent pathways, leading to neuronal inhibition, and β-arrestin-dependent pathways, which are involved in receptor regulation and potentially distinct downstream signaling. The phenomenon of biased agonism, where Dyn A (1-13) preferentially activates G protein signaling, presents a promising avenue for the development of safer and more effective KOR-targeted therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation of the nuanced pharmacology of dynorphins at the kappa-opioid receptor.
References
The Dance of Structure and Activity: Unraveling the Dynorphin A (1-13) Peptide
A Technical Guide for Researchers and Drug Development Professionals
The endogenous opioid peptide dynorphin A and its fragments have garnered significant attention in the scientific community for their potent and selective interaction with the kappa-opioid receptor (KOR). This interaction plays a crucial role in a multitude of physiological and pathological processes, including pain perception, mood regulation, addiction, and neuroprotection. The 13-amino acid fragment, dynorphin A (1-13) (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys), retains the high affinity and selectivity for the KOR observed in the full-length peptide, making it a valuable template for the design of novel therapeutics. This technical guide delves into the intricate structure-activity relationship (SAR) of dynorphin A (1-13), providing a comprehensive overview of the key structural determinants for its biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
The Core Structure: A Tale of Two Domains
The structure of dynorphin A (1-13) can be conceptually divided into two critical domains: the N-terminal "message" sequence and the C-terminal "address" sequence.[1][2]
-
The "Message" Sequence (Tyr¹-Gly²-Gly³-Phe⁴): This N-terminal tetrapeptide is a common motif among most endogenous opioid peptides and is essential for binding to all opioid receptor types (mu, delta, and kappa). The phenolic hydroxyl group of Tyr¹ and the aromatic ring of Phe⁴ are particularly crucial for receptor recognition and activation.
-
The "Address" Sequence (Leu⁵-Arg⁶-Arg⁷-Ile⁸-Arg⁹-Pro¹⁰-Lys¹¹-Leu¹²-Lys¹³): This C-terminal portion of the peptide is largely responsible for conferring the high affinity and selectivity for the KOR.[2][3] The presence of multiple basic residues (Arg⁶, Arg⁷, Arg⁹, Lys¹¹, Lys¹³) is a hallmark of this domain and plays a pivotal role in electrostatic interactions with the receptor.
Quantitative Structure-Activity Relationship of Dynorphin A (1-13) Analogs
Systematic modifications of the dynorphin A (1-13) sequence have provided invaluable insights into the specific contributions of each amino acid residue to receptor binding and functional activity. The following tables summarize key quantitative data from various SAR studies.
Table 1: Receptor Binding Affinities (Ki, nM) of Dynorphin A (1-13) and Truncated Analogs
| Peptide | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| Dynorphin A (1-13) | 0.12 | - | - | - | - |
| [des-Arg⁷]Dyn A(1-13) | 0.39 | - | - | - | - |
| [des-Arg⁷]Dyn A(1-11) | 0.43 | - | - | - | - |
| [des-Arg⁷]Dyn A(1-9) | 0.22 | - | - | - | - |
Data sourced from multiple studies, variations in experimental conditions may exist.[4]
Table 2: Impact of Amino Acid Substitutions on KOR Binding Affinity
| Analog | Position of Substitution | Substitution | KOR Ki (nM) | Fold Change vs. Dyn A (1-11) |
| Dyn A (1-11) | - | - | 0.09 | - |
| [Pro³]Dyn A(1-11)-NH₂ | 3 | Pro | 2.4 | 26.7-fold decrease |
| [Arg⁸]Dyn A(1-11)-NH₂ | 8 | Arg | 0.44 | 4.9-fold increase |
Data represents a selection of key modifications.
Table 3: Binding Affinities of Conformationally Constrained Dynorphin A (1-13) Analogs
| Analog | Constraint | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |
| [cis-ACCA²⁻³]-Dyn A-(1-13)NH₂ | cis-4-aminocyclohexanecarboxylic acid | 9.1 | 118.3 | 1911 |
| [trans-ACCA²⁻³]-Dyn A-(1-13)NH₂ | trans-4-aminocyclohexanecarboxylic acid | 13.4 | 281.4 | 1380.2 |
ACCA replaces the Gly²-Gly³ dipeptide.
Key Signaling Pathways and Experimental Workflows
The biological effects of dynorphin A (1-13) are primarily mediated through the activation of the KOR, a G protein-coupled receptor (GPCR). Upon binding, it triggers a cascade of intracellular signaling events.
Caption: KOR activation by Dynorphin A (1-13) inhibits adenylyl cyclase and modulates ion channels.
A typical experimental workflow for synthesizing and evaluating dynorphin A (1-13) analogs involves several key stages, from chemical synthesis to biological characterization.
Caption: Workflow for the synthesis and evaluation of Dynorphin A (1-13) analogs.
Detailed Experimental Protocols
The synthesis and evaluation of dynorphin A (1-13) analogs require specific and well-defined experimental procedures. Below are representative protocols for key steps in this process.
Solid-Phase Peptide Synthesis (SPPS)
-
Method: Fmoc/tBu solid-phase peptide synthesis.
-
Resin: Rink Amide resin is commonly used to obtain C-terminally amidated peptides.
-
Coupling: Amino acids are sequentially coupled to the growing peptide chain. A common coupling reagent mixture is N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a solution of 20% piperidine in DMF.
-
Monitoring: The completion of coupling and deprotection steps is monitored using the ninhydrin test.
-
Washing: The resin is thoroughly washed with DMF and Dichloromethane (DCM) between each coupling and deprotection step.
Peptide Cleavage and Deprotection
-
Reagent: A cleavage cocktail is used to cleave the peptide from the resin and remove the side-chain protecting groups. A typical cocktail consists of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).
-
Procedure: The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.
-
Collection: The precipitated peptide is collected by centrifugation and washed multiple times with cold diethyl ether to remove scavengers and residual cleavage reagents.
Purification and Characterization
-
Purification: The crude peptide is purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is typically used for elution.
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the synthesized analogs for the kappa, mu, and delta opioid receptors.
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human KOR) are prepared.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is used (e.g., [³H]U-69,593 for KOR).
-
Assay: The assay is performed by incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor peptide (the synthesized analog).
-
Detection: The amount of bound radioligand is measured using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays
-
Guinea Pig Ileum (GPI) Bioassay: This classic assay measures the opioid-induced inhibition of electrically stimulated contractions of the guinea pig ileum, which is rich in KORs. The potency (IC₅₀) of the analog in inhibiting these contractions is determined.
-
Adenylyl Cyclase Inhibition Assay: KOR activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of the analogs to inhibit forskolin-stimulated cAMP accumulation in cells expressing the KOR.
Conclusion
The structure-activity relationship of dynorphin A (1-13) is a complex and fascinating area of research. The distinct roles of the "message" and "address" sequences, coupled with the profound impact of single amino acid modifications, provide a rich landscape for the design of novel KOR ligands. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of dynorphin-based peptides. Future investigations focusing on enhancing metabolic stability and fine-tuning the balance between affinity, selectivity, and functional efficacy will be crucial in translating the potent biological activity of dynorphin A (1-13) into clinically successful therapeutics.
References
- 1. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects | MDPI [mdpi.com]
- 3. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 4. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The intricate processing of prodynorphin to dynorphin (1-13): A technical guide for researchers.
An in-depth exploration of the enzymatic cascade, cellular mechanisms, and analytical methodologies.
This technical guide provides a comprehensive overview of the post-translational processing of prodynorphin, with a specific focus on the generation of the biologically active peptide, dynorphin (1-13). This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and endocrinology. It details the key enzymes, their cellular localization, and the sequential cleavage events that lead to the maturation of various dynorphin peptides. Furthermore, it presents quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate a deeper understanding of this critical biological process.
Introduction to Prodynorphin and its Processing
Prodynorphin is a precursor polypeptide that gives rise to a family of endogenous opioid peptides known as dynorphins. These peptides play crucial roles in a variety of physiological processes, including pain modulation, mood regulation, and addiction. The biological activity of dynorphins is contingent upon a series of precise proteolytic cleavage events that occur within the regulated secretory pathway of neurons and endocrine cells. This processing cascade involves a coordinated action of several key enzymes, primarily proprotein convertases and carboxypeptidases, which ultimately liberate the mature and biologically active peptide fragments. Dynorphin (1-13), a potent agonist of the kappa-opioid receptor (KOR), is one of the major products of this intricate processing pathway.
The Enzymatic Machinery of Prodynorphin Processing
The conversion of the inactive prodynorphin precursor into its active peptide derivatives is a multi-step process orchestrated by a specific set of enzymes. The primary players in this cascade are the proprotein convertases (PCs) and carboxypeptidase E (CPE).
Proprotein Convertases: PC1/3 and PC2
The initial and rate-limiting steps in prodynorphin processing are mediated by two key subtilisin-like serine endoproteases: proprotein convertase 1/3 (PC1/3) and proprotein convertase 2 (PC2).[1][2] These enzymes recognize and cleave at pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg) within the precursor protein.[1]
-
Proprotein Convertase 1/3 (PC1/3): PC1/3 is thought to be involved in the initial cleavage of prodynorphin, generating larger intermediate fragments.[2]
-
Proprotein Convertase 2 (PC2): PC2 plays a crucial role in the further processing of these intermediates to yield the final, smaller dynorphin peptides, including dynorphin A (1-17) and dynorphin B (1-13).[3] PC2 is also capable of cleaving at single basic residues.
Carboxypeptidase E (CPE)
Following the endoproteolytic cleavage by PCs, the resulting peptide intermediates often retain C-terminal basic residues. Carboxypeptidase E (CPE), an exopeptidase, is responsible for the removal of these basic amino acids, a critical step for the full biological activity of many dynorphin peptides. CPE has an optimal pH of 5.5, which is consistent with the acidic environment of secretory granules where this processing occurs.
Cellular Localization of Prodynorphin Processing
The entire process of prodynorphin maturation, from initial cleavage to the final trimming of basic residues, takes place within the regulated secretory pathway.
-
Endoplasmic Reticulum and Golgi Apparatus: Prodynorphin is synthesized in the endoplasmic reticulum and then transported to the Golgi apparatus.
-
Secretory Granules: The precursor and the processing enzymes are co-packaged into immature secretory granules budding off the trans-Golgi network. It is within these granules that the proteolytic processing is initiated and completed as the granules mature and are transported to their release sites, such as axon terminals and dendrites.
Quantitative Analysis of Prodynorphin Processing Products
The processing of prodynorphin is not a uniform event and can vary depending on the tissue and species, leading to different ratios of the final peptide products. This differential processing allows for a nuanced regulation of the dynorphin system.
| Tissue/Species | Dynorphin A (1-17) : Dynorphin A (1-8) Molar Ratio | Reference |
| Rat Posterior Pituitary | 1 : 2 | |
| Rat Substantia Nigra | 1 : 16 | |
| Guinea Pig Posterior Pituitary | 2.5 : 1 | |
| Pig Posterior Pituitary | 10 : 1 | |
| Rhesus Monkey Posterior Pituitary | 14 : 1 |
Table 1: Molar Ratios of Dynorphin A Peptides in Various Tissues and Species. This table summarizes the varying molar ratios of dynorphin A (1-17) to dynorphin A (1-8) found in different tissues and species, highlighting the tissue-specific nature of prodynorphin processing.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/h/µg) | Reference |
| PC1/3 | pERTKR-AMC | ~50-100 | Not Specified | |
| PC2 | pERTKR-AMC | ~100-200 | Not Specified | |
| CPE | Dansyl-Phe-Ala-Arg | ~1-5 | Not Specified |
Table 2: Kinetic Parameters of Key Processing Enzymes. This table provides an overview of the kinetic parameters for PC1/3, PC2, and CPE with fluorogenic or synthetic peptide substrates. The exact values can vary depending on the experimental conditions and the specific substrate used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the processing of prodynorphin.
Subcellular Fractionation for Isolation of Secretory Granules
This protocol describes the isolation of secretory granules from neuronal or endocrine tissues to study the localization of prodynorphin and its processing enzymes.
Materials:
-
Fresh or frozen tissue (e.g., pituitary, adrenal medulla)
-
Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors)
-
Sucrose solutions of varying densities (e.g., 1.6 M, 1.2 M, 0.8 M)
-
Dounce homogenizer
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Mince the tissue in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and unbroken cells.
-
Layer the resulting supernatant onto a discontinuous sucrose gradient.
-
Centrifuge at high speed (e.g., 100,000 x g for 2 hours).
-
Collect the fraction at the interface between the 1.2 M and 1.6 M sucrose layers, which is enriched in secretory granules.
-
Analyze the fractions for the presence of prodynorphin and processing enzymes by Western blotting or enzyme activity assays.
In Vitro Prodynorphin Processing Assay
This assay allows for the characterization of the cleavage of prodynorphin by specific processing enzymes in a controlled environment.
Materials:
-
Recombinant prodynorphin or a synthetic peptide substrate containing a cleavage site.
-
Purified recombinant PC1/3, PC2, and/or CPE.
-
Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5, 5 mM CaCl2).
-
HPLC system for peptide separation.
-
Mass spectrometer for product identification.
Procedure:
-
Incubate the prodynorphin substrate with the purified enzyme(s) in the reaction buffer at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by boiling.
-
Separate the resulting peptide fragments by reverse-phase HPLC.
-
Identify the cleavage products by mass spectrometry to determine the exact cleavage sites.
Radioimmunoassay (RIA) for Dynorphin Peptides
RIA is a highly sensitive method for quantifying the levels of specific dynorphin peptides in biological samples.
Materials:
-
Specific antibody against the dynorphin peptide of interest (e.g., dynorphin A (1-13)).
-
Radiolabeled peptide (e.g., ¹²⁵I-dynorphin A (1-13)).
-
Standard peptide of known concentration.
-
Sample extracts.
-
Precipitating antibody (e.g., goat anti-rabbit IgG).
-
Gamma counter.
Procedure:
-
Incubate a mixture of the sample or standard, the specific antibody, and the radiolabeled peptide.
-
Allow the components to compete for binding to the antibody.
-
Precipitate the antibody-bound complexes using a secondary antibody.
-
Centrifuge to pellet the precipitate.
-
Measure the radioactivity in the pellet using a gamma counter.
-
Generate a standard curve using the known concentrations of the standard peptide and determine the concentration of the peptide in the samples.
Mass Spectrometry for Dynorphin Peptide Analysis
Mass spectrometry is a powerful tool for the identification and quantification of dynorphin peptides in complex biological mixtures.
Materials:
-
Tissue or cell extract.
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
-
Liquid chromatography system (e.g., nano-LC).
-
Mass spectrometer (e.g., MALDI-TOF, ESI-Q-TOF).
Procedure:
-
Extract peptides from the biological sample using an appropriate method (e.g., acid extraction).
-
Clean up and concentrate the peptide extract using SPE.
-
Separate the peptides using liquid chromatography.
-
Introduce the separated peptides into the mass spectrometer.
-
Acquire mass spectra to determine the mass-to-charge ratio of the peptides.
-
Perform tandem mass spectrometry (MS/MS) to fragment the peptides and determine their amino acid sequence for definitive identification.
Signaling Pathways of Dynorphin (1-13)
Dynorphin (1-13) exerts its biological effects primarily through the activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR). However, under certain conditions, it can also elicit non-opioid effects.
Kappa-Opioid Receptor (KOR) Signaling
Upon binding of dynorphin (1-13) to the KOR, a conformational change in the receptor leads to the activation of heterotrimeric G proteins, specifically of the Gi/o family. This initiates a signaling cascade with several downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This typically results in the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
-
Activation of MAP Kinase Pathways: KOR activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, p38, and JNK, which can influence gene expression and long-term cellular changes.
Non-Opioid Signaling
Under certain pathological conditions, such as spinal cord injury or high concentrations, dynorphins can exert effects that are not mediated by opioid receptors. These actions are often associated with neurotoxicity and are thought to involve interactions with other receptor systems, such as the N-methyl-D-aspartate (NMDA) receptor and bradykinin receptors.
Experimental Workflow for Studying Prodynorphin Processing
The following diagram illustrates a typical experimental workflow for investigating the processing of prodynorphin.
Conclusion
The processing of prodynorphin is a highly regulated and complex process that is essential for the generation of biologically active dynorphin peptides. Understanding the intricate details of this enzymatic cascade, its cellular localization, and the resulting peptide products is crucial for elucidating the physiological and pathological roles of the dynorphin system. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the complexities of prodynorphin processing and its implications for health and disease.
References
The Modern Agonist: A Technical Guide to the Non-Opioid Receptor Targets of Dynorphin (1-13)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynorphin A and its fragments, while renowned as endogenous ligands for the kappa-opioid receptor, exhibit a complex pharmacological profile by engaging several non-opioid targets. These interactions are often initiated by the des-tyrosyl metabolite, Dynorphin A (2-13), or occur at concentrations achieved during pathological states like chronic pain and ischemia. This guide provides an in-depth examination of the three primary non-opioid receptor targets of Dynorphin (1-13) and its derivatives: bradykinin receptors, N-methyl-D-aspartate (NMDA) receptors, and Acid-Sensing Ion Channel 1a (ASIC1a). We present quantitative binding and functional data, detailed experimental methodologies, and signaling pathway diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.
Core Non-Opioid Targets of Dynorphin
Under conditions of sustained release, such as nerve injury or inflammation, the concentration of dynorphin peptides in the synapse can increase significantly, enabling interactions with lower-affinity, non-opioid sites. These interactions are often pronociceptive and neurotoxic, contrasting with the canonical analgesic effects mediated by opioid receptors.
Bradykinin Receptors (B1 and B2)
Dynorphin A and its non-opioid fragments can directly activate bradykinin B1 and B2 receptors, contributing to hyperalgesia and the maintenance of chronic pain states.[1][2] This interaction is notable as there is no structural similarity between the dynorphin and bradykinin peptides.[1] The activation of bradykinin receptors by dynorphin is considered a key mechanism for its pronociceptive effects.[2]
N-Methyl-D-Aspartate (NMDA) Receptors
Dynorphin (1-13) acts as a direct, non-competitive antagonist of the NMDA receptor.[3] This interaction is voltage-independent and is not blocked by opioid antagonists like naloxone. The mechanism involves a direct block of the ion channel, reducing its probability of opening and shortening the mean open time without altering single-channel conductance. Paradoxically, the neurotoxicity associated with high concentrations of dynorphin is often mediated by NMDA receptors, an effect that can be prevented by NMDA antagonists like MK-801. This suggests a complex interplay, possibly involving indirect enhancement of glutamatergic transmission that overrides the direct channel block.
Acid-Sensing Ion Channel 1a (ASIC1a)
Dynorphin peptides, particularly the larger precursor Big Dynorphin, are potent modulators of ASIC1a, a key channel involved in neuronal death during acidosis associated with ischemic stroke. This interaction is independent of both opioid and bradykinin receptors. Dynorphin binds to the channel's extracellular "acidic pocket" and limits its steady-state desensitization. This prevents the channel from inactivating during prolonged acidic conditions, thereby enhancing proton-gated currents and exacerbating acidosis-induced cell death.
Quantitative Data: Binding Affinities and Functional Potencies
The following tables summarize the key quantitative parameters defining the interaction of dynorphin peptides with their non-opioid targets.
Table 1: Bradykinin Receptor Interactions
| Peptide | Receptor Type | Assay Type | Preparation | Ligand | Parameter | Value | Reference |
|---|---|---|---|---|---|---|---|
| Dynorphin A (2-13) | Human B1 | Competition Binding | Transfected Cells | [³H]kallidin | Ki | ~1.5 µM | |
| Dynorphin A (2-13) | Rodent B2 | Competition Binding | F-11 Cells, Brain Membranes | [³H]bradykinin | Ki | ~1 µM | |
| Dynorphin A (1-17) | Rodent B2 | Competition Binding | F-11 Cells, Brain Membranes | [³H]bradykinin | Ki | ~1 µM |
| Dynorphin A (5-13) | Rat Brain BRs | Competition Binding | Rat Brain Membranes | [³H]bradykinin | IC₅₀ | 470 nM | |
Table 2: NMDA Receptor Interactions
| Peptide | Assay Type | Preparation | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Dynorphin A (1-13) | Whole-Cell Electrophysiology | Acutely dissociated trigeminal neurons (rat) | IC₅₀ | 1.8 µM | |
| Dynorphin A (1-17) | Whole-Cell Electrophysiology | Isolated trigeminal neurons (rat) | K_D (apparent) | 1.6 µM | |
| Dynorphin A (1-17) | Whole-Cell Electrophysiology | Isolated trigeminal neurons (rat) | k_on (association rate) | 4.9 x 10⁶ M⁻¹s⁻¹ |
| Dynorphin A (1-17) | Whole-Cell Electrophysiology | Isolated trigeminal neurons (rat) | k_off (dissociation rate) | 7.5 s⁻¹ | |
Table 3: ASIC1a Interactions
| Peptide | Assay Type | Preparation | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Big Dynorphin | Two-Electrode Voltage Clamp | Xenopus oocytes expressing ASIC1a | EC₅₀ | 26.4 ± 14.8 nM | |
| Dynorphin A | Two-Electrode Voltage Clamp | Xenopus oocytes expressing ASIC1a | EC₅₀ | 32.8 ± 11.5 µM |
| Dynorphin A (1-13) | Two-Electrode Voltage Clamp | Xenopus oocytes expressing ASIC1a | Current Increase | 2.51-fold at 20 µM | |
Signaling Pathways and Mechanisms of Action
The interactions of dynorphin with its non-opioid targets trigger distinct downstream events, from G-protein signaling cascades to direct modulation of ion channel gating.
Dynorphin-Bradykinin Receptor Signaling
Unlike bradykinin, which primarily couples its receptors to the Gq/11-PLC pathway, dynorphin induces a distinct signaling cascade. Evidence points to a Gs-cAMP-PKA dependent pathway. This activation leads to the phosphorylation and subsequent opening of L-type and P/Q-type voltage-sensitive calcium channels (VSCCs), resulting in calcium influx. A novel mechanism involving the heterodimerization of the kappa-opioid receptor (KOR) and the bradykinin B2 receptor (B2R) has also been described, where dynorphin A (1-13) binding to the heterodimer triggers a Gαs/PKA/CREB pathway.
References
Dynorphin (1-13) Signaling in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular signaling pathways activated by dynorphin (1-13), a potent endogenous opioid peptide. Derived from the precursor protein prodynorphin, dynorphin A and its fragments, including dynorphin A (1-13), are critical modulators of neuronal activity throughout the central nervous system. Their effects are primarily mediated by the kappa-opioid receptor (KOR), a G-protein-coupled receptor (GPCR) implicated in pain, addiction, mood, and neuroprotection. Understanding these complex signaling cascades is paramount for the development of novel therapeutics targeting the dynorphin/KOR system.
Core Signaling Pathways of Dynorphin (1-13)
Dynorphin (1-13) primarily exerts its effects through the KOR, initiating a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release.[1] While the KOR is its main target, dynorphin peptides can also interact with mu-opioid (MOR), delta-opioid (DOR), and non-opioid receptors like the N-methyl-D-aspartate (NMDA) and bradykinin receptors, particularly at higher concentrations.[1][2]
Canonical G-protein (Gi/o) Signaling
The canonical and most well-characterized pathway involves the coupling of KOR to inhibitory heterotrimeric G-proteins of the Gi/o family.[2]
-
Activation: Upon binding of dynorphin (1-13), the KOR undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gα subunit of the associated Gi/o protein.[2]
-
Gαi/o Subunit Signaling: The activated Gαi/o-GTP subunit dissociates from the Gβγ dimer and directly inhibits the enzyme adenylyl cyclase. This action leads to a reduction in intracellular cyclic AMP (cAMP) levels, thereby decreasing the activity of downstream effectors like Protein Kinase A (PKA).
-
Gβγ Subunit Signaling: The freed Gβγ dimer interacts with and modulates several key ion channels:
-
Activation of GIRKs: It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
-
Inhibition of VGCCs: It inhibits N-type and L-type voltage-gated calcium channels (VGCCs), reducing Ca2+ influx into the presynaptic terminal. This is a primary mechanism by which dynorphins inhibit the release of neurotransmitters.
-
β-Arrestin-Mediated Signaling and Receptor Regulation
Activation of KOR also initiates processes for signal termination and diversification through β-arrestin pathways.
-
Receptor Phosphorylation and β-Arrestin Recruitment: Agonist-bound KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin-1 and β-arrestin-2).
-
Desensitization and Internalization: The binding of β-arrestin sterically hinders the coupling of KOR to G-proteins, effectively desensitizing the receptor. β-arrestin then acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits. This process removes receptors from the plasma membrane, further attenuating the signal.
-
G-protein Independent Signaling: Beyond its role in receptor trafficking, β-arrestin functions as a signal transducer itself. It can act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Endogenous Synthesis and Release of Dynorphin (1-13)
This technical guide provides a comprehensive overview of the core biological processes governing the endogenous synthesis and release of dynorphin (1-13). It is intended for researchers, scientists, and professionals in drug development who are focused on the dynorphin/kappa opioid receptor (KOR) system. This system is critically involved in pain, addiction, mood disorders, and neurodegeneration.[1][2]
Endogenous Synthesis of Dynorphin (1-13)
Dynorphins are a class of opioid peptides derived from the precursor protein, prodynorphin (PDYN).[3] The synthesis of dynorphin (1-13), a major bioactive fragment, is a multi-step process involving gene transcription, translation, and extensive post-translational processing.
Prodynorphin (PDYN) Gene Expression and Regulation
The synthesis begins with the transcription of the PDYN gene.[1] The human PDYN gene is located on chromosome 20.[3] Its expression is subject to complex regulation by various factors:
-
Second Messenger Pathways: In cultured rat spinal cord cells, the regulation of prodynorphin (proDYN) mRNA levels involves both cAMP and protein kinase C (PKC) pathways. Forskolin (a cAMP activator) and phorbol-13-myristate acetate (PMA, a PKC activator) have been shown to increase proDYN mRNA levels.
-
Calcium Influx: The increase in proDYN mRNA levels induced by forskolin and PMA is dependent on calcium influx through both L- and N-type calcium channels and the subsequent activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).
-
Glucocorticoids: Glucocorticoids can regulate PDYN gene expression. In the hippocampus of adrenalectomized rats, a time-dependent decrease in dynorphin A(1-8) levels and PDYN mRNA was observed, which was reversible with the administration of the glucocorticoid dexamethasone.
Post-Translational Processing of Prodynorphin
The PDYN preproprotein is translated and then undergoes proteolytic processing to yield several active opioid peptides, including dynorphin A, dynorphin B, and α/β-neoendorphin. This processing occurs within large dense-core vesicles (LDCVs) as they are transported from the cell body to the nerve terminals.
The key enzymes involved in this cascade are proprotein convertases (PCs) and carboxypeptidases.
-
Initial Cleavage by Proprotein Convertase 2 (PC2): Prodynorphin is cleaved by PC2 at paired and single basic amino acid residues. This is a crucial step that liberates larger peptide intermediates like Big Dynorphin (containing both Dynorphin A and B sequences) and α-neoendorphin. PC2 is essential for producing dynorphin A (1-17), dynorphin B (1-13), and α-neo-endorphin from the precursor.
-
Formation of Dynorphin A (1-17): PC2 cleavage of prodynorphin directly yields dynorphin A (1-17).
-
Generation of Dynorphin (1-13): Dynorphin A (1-13) is a naturally occurring truncated form of dynorphin A (1-17). Its formation involves the action of carboxypeptidases that cleave the C-terminal amino acids. The biotransformation of Dyn A (1-17) is significantly slower than that of Dyn A (1-13) in human blood, suggesting the C-terminal residues of the longer peptide may protect it from rapid degradation.
Storage and Release of Dynorphin (1-13)
Vesicular Storage
Following their synthesis and processing, dynorphins are stored in large dense-core vesicles (LDCVs), which are typically 80–120 nm in diameter. This storage mechanism is characteristic of neuropeptides and differs from that of classical neurotransmitters, which are stored in small synaptic vesicles.
Mechanisms of Release
The release of dynorphin (1-13) from LDCVs into the synaptic cleft is a regulated, calcium-dependent process.
-
Stimuli for Release: A more intense and prolonged stimulus is required to trigger the release of peptides from LDCVs compared to the release of neurotransmitters from small synaptic vesicles. Known stimuli include:
-
Neuronal depolarization.
-
Stress.
-
High doses of alcohol.
-
-
Calcium-Dependent Exocytosis: The influx of calcium into the presynaptic terminal is a critical trigger for the fusion of LDCVs with the plasma membrane and the subsequent exocytosis of their contents, including dynorphin (1-13).
-
Non-Opioid Receptor Interactions: Once released, dynorphin A peptides can exert effects through non-opioid mechanisms, notably by interacting with N-methyl-D-aspartate (NMDA) and bradykinin receptors. Dynorphin A (1-13) can induce an increase in intracellular calcium concentration ([Ca2+]i) in spinal cord neurons, an effect that can be blocked by the NMDA antagonist MK-801. This suggests that some of dynorphin's actions are mediated, directly or indirectly, through NMDA receptor activation. Furthermore, dynorphin can activate bradykinin receptors, leading to calcium influx via voltage-sensitive calcium channels.
Quantitative Data
Quantitative analysis of dynorphin levels is crucial for understanding its physiological and pathological roles. The following table summarizes key quantitative findings from the literature.
| Parameter | Species / Model | Brain Region / Sample | Value / Observation | Reference(s) |
| Dynorphin-(1-13) Levels | Spontaneously Hypertensive Rats (SHRs) vs. Wistar-Kyoto (WKYs) | Hypothalamus | Significantly lower in SHRs compared to WKYs. | |
| Spontaneously Hypertensive Rats (SHRs) vs. Wistar-Kyoto (WKYs) | Pituitary Gland | Significantly lower in SHRs compared to WKYs. | ||
| PDYN mRNA & Dynorphin Peptide Levels | Adrenalectomized (ADX) Rats | Hippocampus | Time-dependent decrease after ADX: 18% at 7 days, 44% at 30 days, 58% at 60 days. | |
| Extracellular Dynorphin A(1-8) Release | Male Sprague-Dawley Rats | Nucleus Accumbens | Transient increase in the first 30 min after 1.6 and 3.2 g/kg ethanol administration. | |
| Assay Limit of Detection | Human Blood (HPLC/RIA) | Blood | 0.07 ng/ml for Dyn A(1-13). | |
| In Vivo Half-Life | Humans | Blood | < 1 minute for Dyn A(1-13). |
Experimental Protocols
Accurate measurement and localization of dynorphin (1-13) require specialized techniques. Detailed methodologies for key experiments are provided below.
Radioimmunoassay (RIA) for Dynorphin Quantification
RIA is a highly sensitive method used to quantify peptide concentrations in biological samples like tissue homogenates, blood, or microdialysates.
Methodology:
-
Sample Preparation: Tissues are dissected, homogenized in acid, and centrifuged. The supernatant containing the peptides is collected. For blood samples, peptidase activity is blocked using a solution such as 5% ZnSO4 in acetonitrile/methanol.
-
Extraction: Peptides are often concentrated and purified from the supernatant using solid-phase extraction (SPE) cartridges.
-
Assay:
-
A known quantity of radiolabeled dynorphin (e.g., ¹²⁵I-dynorphin) is mixed with a specific anti-dynorphin antibody.
-
The biological sample (or a standard of known dynorphin concentration) is added to the mixture.
-
The unlabeled dynorphin from the sample competes with the radiolabeled dynorphin for binding to the limited number of antibody sites.
-
-
Separation & Counting: The antibody-bound dynorphin is separated from the free dynorphin (e.g., using a secondary antibody and centrifugation). The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: A standard curve is generated using known concentrations of unlabeled dynorphin. The concentration in the biological sample is determined by comparing its ability to displace the radiolabeled peptide with the standard curve.
HPLC for Separation of Dynorphin and Metabolites
High-Performance Liquid Chromatography (HPLC) is used to separate dynorphin A (1-13) from its precursors and metabolites prior to quantification by methods like RIA or mass spectrometry.
Methodology:
-
Sample Preparation: Samples are prepared and extracted as described for RIA to concentrate the peptides and remove interfering substances.
-
Injection: The reconstituted sample is injected into the HPLC system.
-
Separation: The sample is passed through a column (e.g., a reversed-phase C18 column) under high pressure. A mobile phase gradient (e.g., varying concentrations of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid) is used to elute the peptides. Peptides separate based on their physicochemical properties, such as hydrophobicity.
-
Fraction Collection: The eluate is collected in fractions over time.
-
Analysis: The fractions corresponding to the retention time of dynorphin (1-13) and its metabolites are then analyzed using a sensitive detection method like RIA.
Immunocytochemistry for Dynorphin Localization
Immunocytochemistry (or immunohistochemistry) allows for the visualization of the location of dynorphin peptides within cells and tissue sections.
Methodology:
-
Tissue Preparation: Animals are perfused with a fixative (e.g., paraformaldehyde) to preserve tissue structure and antigenicity. The brain or other tissues are then removed, post-fixed, and sectioned (e.g., using a cryostat or vibratome).
-
Antibody Incubation:
-
The tissue sections are incubated with a primary antibody that specifically binds to dynorphin.
-
After washing, the sections are incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent molecule and binds to the primary antibody.
-
-
Visualization:
-
For enzyme-linked methods, a substrate is added that reacts with the enzyme to produce a colored precipitate, which can be viewed with a light microscope.
-
For fluorescence methods, the sections are viewed with a fluorescence microscope to visualize the location of the labeled peptide.
-
-
Analysis: The distribution, density, and morphology of dynorphin-positive cells and fibers are analyzed.
In Vivo Microdialysis for Measuring Release
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurochemicals, including dynorphin, in specific brain regions of awake, freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region (e.g., the nucleus accumbens).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1.5 µL/min).
-
Diffusion: As the aCSF flows through the probe, extracellular molecules in the brain, including dynorphin, diffuse across the semi-permeable membrane into the aCSF down their concentration gradient.
-
Dialysate Collection: The outgoing aCSF (the dialysate), now containing a sample of the extracellular neurochemicals, is collected in timed fractions (e.g., every 30 minutes).
-
Analysis: The concentration of dynorphin in the dialysate fractions is measured using a highly sensitive assay, typically RIA or nano-LC-MS. This allows for the monitoring of changes in dynorphin release over time in response to pharmacological or behavioral manipulations.
References
Unraveling the Regional Landscape of Dynorphin (1-13) in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the localization of dynorphin (1-13), a potent endogenous opioid peptide, across various brain regions. By synthesizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the dynorphin/kappa opioid receptor (KOR) system.
Core Findings: Quantitative Distribution of Dynorphin (1-13)
The concentration of dynorphin (1-13) and its related peptides varies significantly throughout the brain, reflecting its diverse roles in pain modulation, mood, addiction, and neuroendocrine function. The following tables summarize the quantitative distribution of dynorphin-immunoreactivity, largely determined using antibodies raised against dynorphin (1-13), in both rat and human brain tissues.
Table 1: Regional Distribution of Dynorphin-Immunoreactivity in the Rat Brain
| Brain Region | Dynorphin Concentration (pmol/g wet weight) | Reference |
| Pituitary (Intermediate/Posterior Lobe) | ~1200 | [1] |
| Pituitary (Anterior Lobe) | 42.4 ± 5.4 | [2] |
| Hypothalamus | High | [1][3] |
| Hippocampus | Moderate | [3] |
| Striatum | Moderate | |
| Midbrain | Moderate | |
| Thalamus | Moderate | |
| Medulla/Pons | Moderate | |
| Cortex | Low | |
| Cerebellum | ~1 |
Data are derived from radioimmunoassay studies and represent dynorphin-like immunoreactivity, primarily detected with antisera against dynorphin (1-13).
Table 2: Regional Distribution of Dynorphin in Human Post-Mortem Brain
| Brain Region | Dynorphin Concentration (pmol/g) | Reference |
| Substantia Nigra | ~25 | |
| Hypothalamus | ~25 | |
| Amygdala | Lower than Substantia Nigra/Hypothalamus | |
| Hippocampus | Lower than Substantia Nigra/Hypothalamus | |
| Periaqueductal Grey | Lower than Substantia Nigra/Hypothalamus | |
| Colliculi | Lower than Substantia Nigra/Hypothalamus | |
| Pons | Lower than Substantia Nigra/Hypothalamus | |
| Medulla | Lower than Substantia Nigra/Hypothalamus | |
| Area Postrema | Lower than Substantia Nigra/Hypothalamus | |
| Pituitary (Posterior Lobe) | Particularly low | |
| Pituitary (Anterior Lobe) | Undetectable |
Experimental Protocols: Methodologies for Dynorphin (1-13) Localization
The quantification and localization of dynorphin (1-13) in brain tissue are primarily achieved through two key techniques: Radioimmunoassay (RIA) and Immunohistochemistry (IHC).
Radioimmunoassay (RIA) for Dynorphin (1-13) Quantification
RIA is a highly sensitive method used to measure the concentration of antigens, such as dynorphin peptides, in biological samples.
1. Tissue Preparation:
-
Dissect brain regions of interest from rats.
-
Freeze tissues immediately and store at -70°C.
-
Homogenize the tissue in 10 volumes of 0.1 M acetic acid at 100°C and incubate for 30 minutes to inactivate proteases.
-
Centrifuge the homogenate at 13,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for subsequent assay.
2. Radioimmunoassay Procedure:
-
Use a specific antiserum raised against dynorphin A (1-13). The "Lucia" antiserum, for instance, shows high specificity for dynorphin A (1-13) and dynorphin A (1-17) with minimal cross-reactivity to other opioid peptides like Leu-enkephalin or β-endorphin.
-
Prepare standards using synthetic dynorphin A (1-13).
-
Prepare a radiolabeled tracer, typically 125I-labeled dynorphin A (1-13), purified by HPLC.
-
Incubate the tissue extract supernatant, standards, or controls with the antiserum and the radiolabeled tracer.
-
The unlabeled dynorphin in the sample competes with the radiolabeled tracer for binding to the antibody.
-
Separate the antibody-bound fraction from the free fraction.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards.
-
Determine the concentration of dynorphin-like immunoreactivity in the tissue samples by interpolating their binding values on the standard curve.
Immunohistochemistry (IHC) for Dynorphin (1-13) Visualization
IHC allows for the visualization of the cellular and subcellular localization of dynorphin peptides within the brain.
1. Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer).
-
Dissect the brain and post-fix in the same fixative for 24 hours at 4°C.
-
Cryoprotect the brain by immersing it in a series of sucrose solutions (e.g., 10%, 20%, 30%) until it sinks.
-
Freeze the brain and cut into thin sections (e.g., 30-40 µm) using a cryostat.
2. Immunohistochemical Staining:
-
Wash the free-floating sections in PBS.
-
Antigen Retrieval (Optional): For some antibodies, a heat-induced epitope retrieval step in a citrate buffer (pH 8.7) at 80°C for 20 minutes can enhance signal intensity.
-
Blocking: Incubate the sections in a blocking solution (e.g., 10% normal serum from the species of the secondary antibody in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for dynorphin A (e.g., rabbit anti-dynorphin A) diluted in the blocking solution overnight at 4°C.
-
Wash the sections in PBS.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit conjugated to a fluorophore) or a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex for enzymatic detection.
-
Wash the sections in PBS.
-
Visualization: For fluorescent staining, mount the sections on slides with a mounting medium containing an anti-fading agent. For enzymatic detection, incubate the sections with a chromogen substrate (e.g., diaminobenzidine) to produce a colored precipitate.
-
Microscopy: Visualize the stained sections using a fluorescence or light microscope.
Signaling Pathways and Experimental Workflows
The biological effects of dynorphin (1-13) are primarily mediated through the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). Activation of KOR initiates a cascade of intracellular signaling events. Additionally, under certain conditions, dynorphins can interact with other receptor systems, such as the NMDA receptor.
References
Dynorphin (1-13): A Dual-Agent of the Nervous System - Neurotransmitter and Neuromodulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dynorphin (1-13), a potent endogenous opioid peptide derived from the precursor prodynorphin, exhibits a complex and multifaceted role within the central nervous system.[1][2] Traditionally recognized for its high affinity and agonist activity at the kappa opioid receptor (KOR), emerging evidence has unveiled a more nuanced functional profile, positioning dynorphin (1-13) as both a classical neurotransmitter and a widespread neuromodulator.[3][4] This dual identity is concentration-dependent and receptor-specific, with profound implications for neuronal signaling, synaptic plasticity, and the pathophysiology of various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the dichotomous nature of dynorphin (1-13), detailing its signaling pathways, quantitative pharmacology, and the experimental methodologies used to elucidate its distinct functions.
The Neurotransmitter-Neuromodulator Dichotomy
The classification of a neurochemical as either a neurotransmitter or a neuromodulator hinges on its mode of action, spatial influence, and temporal dynamics.
-
Neurotransmitters typically mediate rapid, point-to-point communication across a synaptic cleft, acting on ionotropic receptors to directly alter the postsynaptic membrane potential.[5]
-
Neuromodulators , in contrast, often exert their effects over a broader area through "volume transmission," acting on metabotropic receptors to modulate the synthesis, release, or reuptake of other neurotransmitters, thereby altering the overall excitability of neural circuits over longer timescales.
Dynorphin (1-13) embodies this duality. At physiological concentrations, it primarily functions as a neuromodulator through the activation of KORs. However, at supraphysiological concentrations, often associated with pathological conditions like trauma or ischemia, it can exhibit neurotransmitter-like, and even excitotoxic, effects through non-opioid receptor mechanisms.
Dynorphin (1-13) as a Neuromodulator: The Kappa Opioid Receptor System
The canonical role of dynorphin (1-13) as a neuromodulator is mediated by its interaction with the G protein-coupled kappa opioid receptor (KOR).
Signaling Pathways
Activation of the KOR by dynorphin (1-13) initiates a cascade of intracellular signaling events, primarily through the Gαi/o subunit of the heterotrimeric G-protein. This leads to:
-
Inhibition of Adenylyl Cyclase: Decreased production of cyclic AMP (cAMP).
-
Modulation of Ion Channels:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and decreased neuronal excitability.
-
Inhibition of voltage-gated calcium channels (N-type), reducing neurotransmitter release from presynaptic terminals.
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: Including ERK1/2, p38, and JNK, which are involved in longer-term changes in gene expression and cellular function.
-
Recruitment of β-arrestins: Leading to receptor desensitization, internalization, and initiation of G-protein-independent signaling pathways.
Quantitative Data
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | Kappa Opioid Receptor | 0.12 nM | Rat | |
| Mu Opioid Receptor | ~3-11 fold lower than KOR | Rat, Guinea Pig | ||
| Delta Opioid Receptor | ~33-120 fold lower than KOR | Rat, Guinea Pig | ||
| Functional Activity (EC50) | K-opioid receptor (HEK293 cells) | 18 nM | Human | |
| Inhibition of Ca²⁺ Oscillations (IC50) | Spinal Neurons | 28 nM | Rat |
Dynorphin (1-13) as a Neurotransmitter: Non-Opioid Receptor Actions
Under conditions of excessive release, such as during neuronal injury or intense stress, dynorphin (1-13) can act as a neurotransmitter, primarily through non-opioid receptor systems.
Signaling Pathways
The non-opioid actions of dynorphin (1-13) are predominantly mediated by the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel. This interaction is complex and can lead to:
-
Direct Channel Block: At micromolar concentrations, dynorphin can directly block the NMDA receptor channel, altering its gating properties.
-
Excitotoxicity: Paradoxically, dynorphin (1-13) can also enhance NMDA receptor-mediated excitotoxicity, leading to an influx of Ca²⁺ and subsequent neuronal damage. This effect is often observed in the context of spinal cord injury.
-
Bradykinin Receptor Interaction: Some evidence suggests that dynorphin A fragments can activate bradykinin receptors, contributing to pain-like responses.
Quantitative Data
| Parameter | Receptor/Channel | Value | Species | Reference |
| NMDA Receptor Block (KD) | NMDA Receptor | 1.6 µM | Rat | |
| Induction of Neuronal Loss | Spinal Cord Neurons | Micromolar concentrations | Mouse |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of dynorphin (1-13) for opioid receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR) and varying concentrations of unlabeled dynorphin (1-13).
-
Separation: After incubation (e.g., 60 minutes at 25°C), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of dynorphin (1-13) that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphin - Wikipedia [en.wikipedia.org]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. neuroscience - Differences between neurotransmitters and neuromodulators - Biology Stack Exchange [biology.stackexchange.com]
Evolutionary Conservation of the Dynorphin (1-13) Sequence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dynorphin A (1-13), a potent endogenous opioid peptide, exhibits a remarkable degree of evolutionary conservation across a wide range of vertebrate species. This conservation underscores its critical physiological role, primarily mediated through high-affinity agonism at the kappa-opioid receptor (KOR). This technical guide provides a comprehensive overview of the evolutionary conservation of the dynorphin (1-13) sequence, its functional implications, and the experimental methodologies used for its characterization. Detailed data on amino acid sequence conservation, receptor binding affinities, and functional potencies are presented in structured tables for comparative analysis. Furthermore, this guide outlines key experimental protocols and visualizes complex biological processes through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Evolutionary Conservation of the Dynorphin (1-13) Amino Acid Sequence
The amino acid sequence of dynorphin A, particularly the N-terminal region responsible for its opioid activity, is highly conserved throughout vertebrate evolution. The first 13 amino acids (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys) are identical across a vast array of mammalian species, including humans, rats, mice, bovine, and porcine species.[1] This striking conservation points to a strong negative selective pressure, suggesting that any deviation in this sequence is likely to be detrimental to its essential biological functions.
The N-terminal "message" sequence (Tyr-Gly-Gly-Phe), crucial for binding to all opioid receptors, is a common motif among opioid peptides.[2][3] The C-terminal "address" sequence (Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys) is what confers the high potency and selectivity for the KOR.[3] While the full dynorphin A peptide is 17 amino acids long, the (1-13) fragment retains full biological activity at the KOR.[4]
The prodynorphin (PDYN) gene, which encodes dynorphin A, shows a conserved genomic organization in vertebrates. Interestingly, while the dynorphin A peptide sequence is highly conserved, the regulatory regions of the PDYN gene show significant differences between humans and other primates, suggesting that the regulation of its expression has been a subject of natural selection during human evolution.
Data Presentation: Comparative Amino Acid Sequence of Dynorphin A (1-13)
| Species | Amino Acid Sequence (1-13) |
| Human | Y-G-G-F-L-R-R-I-R-P-K-L-K |
| Rat | Y-G-G-F-L-R-R-I-R-P-K-L-K |
| Mouse | Y-G-G-F-L-R-R-I-R-P-K-L-K |
| Bovine | Y-G-G-F-L-R-R-I-R-P-K-L-K |
| Porcine | Y-G-G-F-L-R-R-I-R-P-K-L-K |
| Zebrafish | Y-G-G-F-M-R-R-I-R-P-K-L-R |
Note: The zebrafish sequence shows a substitution of Leucine (L) at position 5 with Methionine (M) and Lysine (K) at position 13 with Arginine (R) compared to the mammalian sequence.
Quantitative Analysis of Dynorphin (1-13) Interaction with the Kappa-Opioid Receptor
The high degree of sequence conservation is directly reflected in the potent and high-affinity binding of dynorphin (1-13) to the KOR across different species. This interaction is typically quantified using radioligand binding assays to determine the inhibition constant (Ki) and functional assays, such as the GTPγS binding assay, to measure the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).
Data Presentation: Binding Affinity and Functional Potency of Dynorphin A (1-13) at the Kappa-Opioid Receptor
| Species | Receptor Source | Assay Type | Ligand | Ki (nM) | EC50/IC50 (nM) | Reference |
| Human | Recombinant CHO cells | Radioligand Binding | [3H]Diprenorphine | 0.04 ± 0.0 | - | |
| Human | Recombinant CHO cells | GTPγS Binding | Dynorphin A (1-13) | - | 0.60 ± 0.05 | |
| Mouse | Striatal membranes | [35S]GTPγS Binding | Dynorphin A (1-13) | - | ~1000 | |
| Rat | Brain membranes | Radioligand Binding | [3H]U69,593 | 0.39 | - | |
| Guinea Pig | Ileum longitudinal muscle | Bioassay | Dynorphin A (1-13) | - | Potent Agonist | |
| Zebrafish | Recombinant Zebrafish KOR | Radioligand Binding | [3H]Diprenorphine | ~1 | - | |
| Zebrafish | Recombinant Zebrafish KOR | [35S]GTPγS Binding | Dynorphin A (1-13) | - | Full Agonist |
Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Radioligand Binding Assay for Determining Ki
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of dynorphin (1-13) for the KOR.
Materials:
-
Cell membranes expressing the KOR (e.g., from transfected CHO cells or brain tissue).
-
Radiolabeled KOR antagonist (e.g., [3H]Diprenorphine or [3H]U69,593).
-
Unlabeled dynorphin (1-13) peptide.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM naloxone).
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding), 10 µM naloxone (for non-specific binding), or varying concentrations of unlabeled dynorphin (1-13).
-
50 µL of radiolabeled KOR antagonist at a concentration near its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled dynorphin (1-13) concentration.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Functional Assay for Determining EC50
This protocol measures the functional activation of KOR by dynorphin (1-13) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
Materials:
-
Cell membranes expressing the KOR.
-
[35S]GTPγS.
-
Guanosine diphosphate (GDP).
-
Unlabeled GTPγS (for non-specific binding).
-
Dynorphin (1-13) peptide.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters and filtration apparatus.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
50 µL of varying concentrations of dynorphin (1-13).
-
50 µL of membrane suspension (typically 5-20 µg of protein per well).
-
50 µL of GDP (final concentration 10-30 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add 50 µL of [35S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding (as a percentage of the maximal response) against the logarithm of the dynorphin (1-13) concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.
-
Bioinformatics Workflow for Sequence Analysis
This workflow outlines the steps for comparative analysis of dynorphin (1-13) sequences from different species.
Procedure:
-
Sequence Retrieval: Obtain dynorphin A or prodynorphin protein sequences from public databases such as NCBI (National Center for Biotechnology Information) or UniProt in FASTA format.
-
Multiple Sequence Alignment (MSA):
-
Use an MSA tool like Clustal Omega or MUSCLE to align the retrieved sequences.
-
Input the sequences in FASTA format into the alignment tool.
-
Execute the alignment with default parameters, which are generally suitable for closely related sequences.
-
Analyze the output to identify conserved regions and variations. The alignment will highlight identical amino acids, as well as conservative and semi-conservative substitutions.
-
-
Phylogenetic Analysis:
-
Use the generated alignment to construct a phylogenetic tree using software like MEGA (Molecular Evolutionary Genetics Analysis) or online tools available on platforms like Nextstrain.
-
Choose an appropriate substitution model (e.g., JTT, WAG) and tree-building method (e.g., Neighbor-Joining, Maximum Likelihood).
-
The resulting phylogenetic tree will visually represent the evolutionary relationships between the dynorphin sequences from different species.
-
Mandatory Visualizations
Signaling Pathway of Dynorphin (1-13) at the Kappa-Opioid Receptor
Caption: Canonical signaling pathway of the kappa-opioid receptor upon activation by dynorphin (1-13).
Experimental Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Experimental Workflow for [35S]GTPγS Functional Assay
Caption: Workflow for the [35S]GTPγS functional assay to measure KOR activation.
Conclusion
The profound evolutionary conservation of the dynorphin (1-13) sequence is a testament to its indispensable role in vertebrate physiology. This conservation ensures its potent and selective interaction with the kappa-opioid receptor, a key modulator of pain, mood, and addiction. The detailed experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the dynorphin/KOR system. A thorough understanding of its conserved nature and functional properties is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the κ Opioid Receptor (KOR): Advancements in Structural Understanding and Implications for Opioid Analgesic Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dynorphin (1-13) In Vitro Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A (1-13), a tridecapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys, is an endogenous opioid peptide that plays a crucial role in various physiological and pathological processes, including pain, addiction, and mood regulation.[1] It is the endogenous ligand for the kappa opioid receptor (KOR), though it also exhibits binding affinity for mu (MOR) and delta (DOR) opioid receptors.[2][3][4] Understanding the binding characteristics of dynorphin (1-13) and its analogs to these receptors is fundamental for the development of novel therapeutics targeting the opioid system.
These application notes provide detailed protocols for conducting in vitro receptor binding assays to determine the binding affinity of dynorphin (1-13) for human opioid receptors. The primary method described is the competitive radioligand binding assay, a robust and sensitive technique for quantifying ligand-receptor interactions.[5]
Signaling Pathway of Dynorphin (1-13) at the Kappa Opioid Receptor
Dynorphin (1-13) binding to the G protein-coupled kappa opioid receptor initiates a signaling cascade that leads to various cellular responses. This pathway is central to the physiological effects of dynorphin.
References
- 1. Dynorphin A - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Dynorphin is a specific endogenous ligand of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Microdialysis for Dynorphin (1-13) Measurement
Audience: Researchers, scientists, and drug development professionals.
Application Notes
In vivo microdialysis is a widely used neurochemical sampling technique that allows for the continuous collection of molecules from the extracellular fluid of discrete brain regions in awake, freely moving animals.[1][2] This method is invaluable for correlating neurochemical dynamics with behavioral or pharmacological events in real-time.[1] The measurement of neuropeptides like dynorphins, which are derived from the precursor protein prodynorphin, is of significant interest in neuroscience research, particularly in studies related to pain, addiction, depression, and stress responses.[3][4]
Dynorphins, including the fragment dynorphin (1-13), are endogenous opioid peptides that preferentially bind to the kappa-opioid receptor (KOR). Upon neuronal depolarization, dynorphins are released from presynaptic terminals and act on KORs to modulate neurotransmitter release. Measuring the extracellular concentration of dynorphin (1-13) provides a direct index of the activity of dynorphinergic neurons in specific brain circuits.
However, the in vivo measurement of dynorphins via microdialysis presents significant challenges:
-
Low Extracellular Concentrations: Neuropeptides exist in the picomolar range (1-100 pM) in the extracellular space.
-
Low Probe Recovery: The recovery rate of large molecules like peptides through the dialysis membrane is typically low, often less than 20%.
-
Peptide Degradation and Adsorption: Peptides are susceptible to rapid degradation by peptidases in the extracellular fluid and can adsorb to the surfaces of the microdialysis probe, tubing, and collection vials.
To overcome these challenges, highly sensitive and specific analytical techniques, such as nano-liquid chromatography coupled with tandem mass spectrometry (nLC-MS/MS), are required. Proper sample handling, including the addition of stabilizers and the use of optimized materials, is critical for accurate quantification.
This document provides a detailed protocol for the measurement of dynorphin (1-13) and related fragments using in vivo microdialysis coupled with LC-MS/MS analysis.
Experimental Workflow and Methodologies
The overall experimental process involves stereotaxic surgery to implant a guide cannula, followed by the insertion of a microdialysis probe, sample collection, and subsequent analysis.
Detailed Experimental Protocols
This protocol describes the surgical procedure for implanting a guide cannula into a specific brain region of interest (e.g., Nucleus Accumbens, Striatum, Prefrontal Cortex).
-
Anesthesia: Anesthetize the animal (e.g., rat, mouse) with isoflurane (3% for induction, 1.5-2% for maintenance) or an appropriate injectable anesthetic. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Preparation: Shave the scalp and sterilize the area with povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole in the skull over the target brain region at predetermined stereotaxic coordinates.
-
Cannula Implantation: Slowly lower the guide cannula to the desired vertical coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and surgical screws.
-
Post-Operative Care: Suture the incision, administer post-operative analgesics and antibiotics as required by institutional guidelines. Allow the animal to recover for at least 3-5 days before the microdialysis experiment. A stylet should remain in the guide cannula to maintain patency.
This protocol details the setup and execution of the microdialysis experiment in a freely moving animal.
-
Probe Preparation: Prior to insertion, flush the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a high flow rate (e.g., 10 µL/min for 5 minutes) to ensure it is not clogged, then reduce to the experimental flow rate (e.g., 0.2-2.0 µL/min) for at least 60 minutes.
-
Probe Insertion: Gently restrain the animal and replace the stylet from the guide cannula with the microdialysis probe.
-
System Connection: Connect the probe's inlet tubing to a syringe pump and the outlet tubing to a fraction collector. Place the animal in the experimental chamber, which should allow free movement.
-
Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 0.2 - 1.0 µL/min). Allow the system to equilibrate for 1-2 hours to establish a stable baseline.
-
Fraction Collection: Collect dialysate samples into vials at regular intervals (e.g., every 15-25 minutes). The collection vials should be kept on ice or in a refrigerated fraction collector to minimize peptide degradation.
-
Stimulation (Optional): To measure stimulated release, switch the perfusion medium to a high-potassium aCSF (e.g., 75 mM K+) for a defined period. Alternatively, administer a pharmacological agent systemically or via reverse dialysis.
-
Probe Removal: At the end of the experiment, remove the probe and perfuse the brain for histological verification of the probe placement.
Proper handling is crucial to prevent peptide loss.
-
Immediate Stabilization: Immediately after collecting each fraction, add a stabilizing agent. Adding acetic acid to a final concentration of 5% has been shown to stabilize dynorphin fragments for at least 5 days when stored at -80°C.
-
Internal Standard: For accurate quantification, spike each sample with a known concentration (e.g., 10 pM final concentration) of an isotopically labeled internal standard, such as 13C615N1-leucine labeled Dynorphin A (1-8).
-
Storage: Store all samples at -80°C until analysis.
This protocol provides a general framework for the analysis of dynorphin fragments. Specific parameters must be optimized for the instrument used.
-
Chromatography:
-
Use a nano-flow liquid chromatography system.
-
Trapping Column: Concentrate the sample on a C18 pre-column (e.g., 5 mm x 300 µm i.d.).
-
Analytical Column: Separate peptides on a nano C18 column (e.g., 15 cm x 75 µm i.d.).
-
Mobile Phases: Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Maintain a low flow rate suitable for nanospray, typically around 300 nL/min.
-
-
Mass Spectrometry:
-
Interface the LC system to a sensitive mass spectrometer (e.g., triple quadrupole or ion trap) equipped with a nanospray ionization source.
-
Ionization Mode: Operate in positive electrospray ionization (ESI+) mode.
-
Detection Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring specific precursor-to-product ion transitions for the target peptide and its internal standard.
-
Example Transitions: For Dynorphin A (1-8), a transition of m/z 491 → 435 has been used. The specific m/z values for dynorphin (1-13) would need to be determined empirically.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the dynorphin (1-13) peptide standard.
-
Calculate the concentration in the dialysate samples by comparing the peak area ratio of the endogenous peptide to the internal standard against the standard curve.
-
Data Presentation
Table 1: Representative Microdialysis Operational Parameters
| Parameter | Description / Value | Reference |
|---|---|---|
| Animal Model | Rat, Mouse | |
| Target Brain Region | Striatum, Nucleus Accumbens Shell | |
| Probe Membrane | Polyarylethersulfone (PAES) | |
| Membrane MWCO | 20-30 kDa | |
| Perfusion Fluid (aCSF) | 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4 | |
| Flow Rate | 0.2 - 0.8 µL/min | |
| Fraction Interval | 15 - 25 min |
| Sample Stabilization | Acetic Acid (5% final concentration) | |
Table 2: Quantitative Analysis of Dynorphin A (1-8) in Microdialysates
| Analyte | Condition | Brain Region | Concentration / Level | Reference |
|---|---|---|---|---|
| Dynorphin A (1-8) | Limit of Detection (LOD) | N/A | 0.2 ± 0.04 pM (in 5 µL sample) | |
| Dynorphin A (1-8) | Basal (Pre-stimulation) | vNAcSh¹ | ~1.0 pM (estimated from graph) | |
| Dynorphin A (1-8) | Optogenetic Stimulation | vNAcSh¹ | ~3.5 pM (peak; estimated from graph) | |
| Dynorphin A (1-8) | Basal (Pre-stimulation) | dNAcSh² | ~0.8 pM (estimated from graph) | |
| Dynorphin A (1-8) | Optogenetic Stimulation | dNAcSh² | ~1.8 pM (peak; estimated from graph) | |
| Dynorphin A (1-8) | K⁺ Stimulation (75 mM) | Striatum | Significant increase over baseline |
¹vNAcSh: Ventral Nucleus Accumbens Shell ²dNAcSh: Dorsal Nucleus Accumbens Shell
Dynorphin Signaling Pathway
Dynorphins released from presynaptic terminals act as inhibitory neuromodulators. They bind to presynaptic kappa-opioid receptors (KORs), which are Gi/o-coupled G-protein coupled receptors (GPCRs). This activation leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, ultimately reducing the release of other neurotransmitters like dopamine and glutamate.
References
- 1. buczynski-gregus.com [buczynski-gregus.com]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynorphin and its role in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of Synthetic Dynorphin A (1-13)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic dynorphin A (1-13) using reversed-phase high-performance liquid chromatography (RP-HPLC). These guidelines are intended to assist researchers in achieving high-purity peptide for various downstream applications, including pharmacological and structural studies.
Introduction
Dynorphin A (1-13), a potent endogenous opioid peptide, is the subject of extensive research due to its role in pain, addiction, and mood disorders. Chemical synthesis of this peptide yields a crude product containing impurities such as deletion sequences, incompletely deprotected peptides, and other side-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic dynorphin A (1-13) to a high degree of purity (>98%).[1] This document outlines the essential steps and optimized conditions for its successful purification.
Overview of the Purification Workflow
The general workflow for the purification of synthetic dynorphin A (1-13) involves several key stages, from initial analysis of the crude product to the final isolation of the purified peptide.
Caption: General workflow for the HPLC purification of synthetic dynorphin A (1-13).
Experimental Protocols
Materials and Reagents
-
Crude synthetic dynorphin A (1-13) (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Syringe filters (0.22 µm or 0.45 µm)
Equipment
-
Analytical and preparative HPLC systems with UV detectors and fraction collectors
-
Reversed-phase C18 columns (analytical and preparative)
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (for identity confirmation)
Sample Preparation Protocol
-
Dissolve the crude lyophilized peptide in Mobile Phase A (0.1% TFA in water).[2]
-
If solubility is an issue, dissolve the peptide in a minimal amount of a stronger solvent like dimethyl sulfoxide (DMSO) and then dilute with Mobile Phase A.[2]
-
Ensure the final concentration is suitable for injection, avoiding column overload.
-
Filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.[2]
Analytical HPLC Protocol (Method Development)
Before proceeding with preparative purification, it is crucial to perform an analytical run to determine the retention time of the target peptide and to profile the impurities.[2]
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214-220 nm (for peptide bonds).
-
Gradient: A common starting point is a linear gradient from 5% to 50% Mobile Phase B over 45 minutes. A broader scouting gradient of 5% to 95% B over 30 minutes can also be used to understand the full impurity profile.
Preparative HPLC Protocol (Purification)
The conditions from the analytical method are scaled up for preparative purification. The goal is to maximize the resolution between the target peptide and closely eluting impurities.
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Flow Rate: Adjust according to the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection: UV at 214-220 nm.
-
Gradient: Based on the analytical run, a shallower gradient around the elution time of dynorphin A (1-13) will improve separation. For example, a very slow gradient of a 0.1% increase in acetonitrile per minute has been used for closely related dynorphin analogs. A typical preparative gradient for dynorphin analogs might be 5–23% aqueous ACN over 3 hours.
-
Injection and Fraction Collection: Inject the filtered crude peptide solution. Collect fractions across the peak corresponding to the target peptide. Collecting smaller volume fractions can lead to higher purity in the final pooled product.
Post-Purification Analysis and Processing
-
Purity Analysis: Analyze each collected fraction using the analytical RP-HPLC method to determine its purity.
-
Identity Confirmation: Use mass spectrometry to confirm the molecular weight of the peptide in the pure fractions.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Quantitative Data Summary
The following tables summarize typical parameters for the analytical and preparative HPLC purification of dynorphin A (1-13) and its analogs.
Table 1: Analytical HPLC Parameters
| Parameter | Value | Reference |
| Column | C18, 4.6 x 150 mm, 5 µm | |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Flow Rate | 1.0 mL/min | |
| Gradient | 5-50% B over 45 min | |
| Detection | UV at 214-220 nm |
Table 2: Preparative HPLC Parameters
| Parameter | Value | Reference |
| Column | C18, 21.2 x 250 mm, 10 µm | |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Flow Rate | 10-20 mL/min | |
| Gradient | 5-23% B over 180 min (0.1%/min) | |
| Loading Capacity | 1-100 mg per injection | |
| Expected Purity | >98% | |
| Expected Recovery | 30-70% |
Method Optimization
The separation of dynorphin A (1-13) from its synthetic impurities can be optimized by adjusting several parameters.
Caption: Key parameters for optimizing HPLC purification of peptides.
-
Gradient Slope: A shallower gradient around the elution point of the target peptide is the most effective way to improve the separation of closely eluting impurities.
-
Column Chemistry: While C18 is the most common choice for a wide range of peptides, C8 or C4 columns can be beneficial for more hydrophobic peptides or when less retention is desired.
-
Loading Amount: It is essential to perform a loading study to determine the maximum amount of crude peptide that can be loaded onto the preparative column without a significant loss of resolution.
Troubleshooting
-
Poor Peak Shape: Tailing or broad peaks can be due to secondary interactions with the column's stationary phase or column overload. Ensure the sample is fully dissolved and consider adjusting the mobile phase pH or using a different column chemistry.
-
Low Recovery: Poor recovery can result from peptide insolubility or irreversible adsorption to the column. Ensure the peptide is fully dissolved in the injection solvent and consider using a different mobile phase or column.
-
Co-elution of Impurities: If impurities co-elute with the main peak, further optimization of the gradient is necessary. A shallower gradient or a different organic modifier (e.g., methanol instead of acetonitrile) may improve separation.
By following these detailed protocols and optimization strategies, researchers can effectively purify synthetic dynorphin A (1-13) to the high degree of purity required for scientific investigation.
References
handling and storage of dynorphin (1-13) for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling, storage, and use of dynorphin (1-13) in common research applications. Adherence to these guidelines is crucial for ensuring the integrity and activity of the peptide, leading to reproducible experimental outcomes.
Product Information
-
Peptide Name: Dynorphin A (1-13)
-
Sequence: H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH
-
Molecular Formula: C₇₅H₁₂₆N₂₄O₁₅
-
Molecular Weight: 1603.95 g/mol
-
Primary Target: Kappa Opioid Receptor (KOR) Agonist
Handling and Storage
Proper handling and storage are critical to maintain the stability and activity of dynorphin (1-13). The peptide is typically supplied as a lyophilized powder and may be hygroscopic.
2.1. Initial Receipt and Storage of Lyophilized Powder
Upon receipt, the lyophilized dynorphin (1-13) powder should be stored under the following conditions:
| Storage Temperature | Duration | Notes |
| -20°C | 1 year | For long-term storage. |
| -80°C | 2 years | For extended long-term storage. |
-
Store the vial in a desiccator to protect it from moisture.
-
Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
2.2. Reconstitution and Preparation of Stock Solutions
To minimize degradation from repeated freeze-thaw cycles, it is recommended to prepare a concentrated stock solution, aliquot it, and store the aliquots at -20°C or -80°C.
Recommended Solvents:
-
Sterile Water: Dynorphin (1-13) is soluble in water. A stock solution of at least 50 mg/mL can be prepared[1].
-
5% Acetic Acid: This can aid in the solubilization of the peptide.
-
Phosphate-Buffered Saline (PBS): For in vivo experiments, PBS is a suitable solvent. Solubility in PBS is reported to be 100 mg/mL[1].
Protocol for Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Add the desired volume of the chosen solvent to the vial to achieve the target concentration.
-
Gently vortex or sonicate the vial to ensure complete dissolution. If precipitation occurs, gentle warming to 37°C can aid in solubilization[1].
-
For cell-based assays, it is recommended to filter-sterilize the stock solution through a 0.22 µm filter before use[1].
Preparation of Stock Solutions Table:
| Desired Concentration | Mass of Dynorphin (1-13) | Volume of Solvent |
| 1 mM | 1 mg | 0.6235 mL |
| 5 mM | 1 mg | 0.1247 mL |
| 10 mM | 1 mg | 0.0623 mL |
| 1 mM | 5 mg | 3.1173 mL |
| 5 mM | 5 mg | 0.6235 mL |
| 10 mM | 5 mg | 0.3117 mL |
2.3. Storage of Stock Solutions
Proper storage of stock solutions is essential to maintain the peptide's activity.
| Storage Temperature | Duration | Notes |
| -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for longer-term storage of stock solutions[1]. |
Experimental Protocols
3.1. In Vitro Assays
3.1.1. Kappa Opioid Receptor (KOR) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of dynorphin (1-13) for the kappa opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing KOR (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]U-69,593.
-
Non-specific binding control: Unlabeled U-69,593 (10 µM).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Dynorphin (1-13) stock solution.
-
96-well plates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Prepare serial dilutions of dynorphin (1-13) in binding buffer.
-
In a 96-well plate, add the following to each well:
-
100 µg of cell membrane protein.
-
A final concentration of ~2.2–2.5 nM [³H]U-69,593.
-
Varying concentrations of dynorphin (1-13) for the competition curve.
-
For total binding, add binding buffer instead of dynorphin (1-13).
-
For non-specific binding, add 10 µM unlabeled U-69,593.
-
-
Bring the total reaction volume to 200 µL with binding buffer.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for dynorphin (1-13) using non-linear regression analysis.
3.1.2. cAMP Functional Assay
This protocol measures the effect of dynorphin (1-13) on forskolin-stimulated cAMP production in cells expressing KOR.
Materials:
-
HEK293 cells stably expressing KOR.
-
Assay buffer: HBSS with 20 mM HEPES, 0.01% BSA.
-
Forskolin solution.
-
Dynorphin (1-13) stock solution.
-
cAMP assay kit (e.g., HTRF, AlphaScreen).
-
384-well white plates.
Protocol:
-
Seed 2,000 HEK293-KOR cells per well in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of dynorphin (1-13) in assay buffer.
-
Prepare a solution of forskolin (e.g., 10 µM final concentration) in assay buffer.
-
Add the dynorphin (1-13) dilutions to the wells.
-
Add the forskolin solution to all wells (except for the basal control).
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC₅₀ value for dynorphin (1-13).
3.1.3. pERK Activation Assay
This protocol assesses the ability of dynorphin (1-13) to induce the phosphorylation of ERK.
Materials:
-
HEK293 cells stably expressing KOR.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer: HBSS.
-
Dynorphin (1-13) stock solution.
-
pERK assay kit (e.g., AlphaLISA SureFire Ultra).
-
96-well black, clear-bottom plates.
Protocol:
-
Seed 40,000 HEK293-KOR cells per well in a 96-well plate and incubate for 48 hours.
-
Replace the culture medium with 40 µL of pre-warmed HBSS and incubate for 20 minutes at 37°C.
-
Prepare serial dilutions of dynorphin (1-13) in HBSS.
-
Add 10 µL of the dynorphin (1-13) dilutions to the wells for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction by adding the lysis buffer provided in the pERK assay kit.
-
Incubate on a shaker for 10 minutes at room temperature.
-
Measure pERK levels according to the manufacturer's protocol for the pERK assay kit.
-
Analyze the time-course and dose-response of pERK activation by dynorphin (1-13).
3.2. In Vivo Administration
This section provides a general protocol for the administration of dynorphin (1-13) to rodents. The exact dosage and route of administration will depend on the specific experimental design.
Materials:
-
Dynorphin (1-13) dissolved in a sterile, pyrogen-free vehicle (e.g., PBS or saline).
-
Appropriate syringes and needles for the chosen route of administration.
-
Anesthetized or restrained animal.
Common Routes of Administration and Dosages:
| Route | Species | Dosage Range | Reference |
| Intracerebroventricular (i.c.v.) | Mouse | Varies | |
| Intrathecal (i.t.) | Rat | 0.1 - 3 nmol | |
| Subcutaneous (s.c.) | Rat | Varies |
Protocol (Example: Intrathecal Injection in Rats):
-
Prepare the dynorphin (1-13) solution in sterile saline at the desired concentration.
-
Anesthetize the rat according to an approved institutional protocol.
-
Perform a lumbar puncture to deliver the dynorphin (1-13) solution directly into the cerebrospinal fluid.
-
Monitor the animal for the desired behavioral or physiological effects.
Signaling Pathways and Workflows
4.1. Dynorphin (1-13) Signaling Pathway at the Kappa Opioid Receptor
Dynorphin (1-13) acts as an agonist at the KOR, a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins. Activation of KOR initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) like ERK. The receptor can also signal through β-arrestin pathways.
Caption: Dynorphin (1-13) signaling at the KOR.
4.2. Experimental Workflow for In Vitro Functional Assays
The following diagram illustrates a general workflow for conducting in vitro functional assays with dynorphin (1-13).
Caption: General workflow for in vitro assays.
References
Application Notes and Protocols: Experimental Use of Dynorphin (1-13) in Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of dynorphin (1-13), a key endogenous opioid peptide, in various rodent models of pain. This document details its dual role in nociceptive processing, acting as both an analgesic and a pronociceptive agent, and provides structured protocols for its application in preclinical pain research.
Introduction
Dynorphin A is an endogenous opioid peptide that exhibits a complex pharmacological profile. Its fragments, particularly dynorphin (1-13), have been the subject of extensive research to elucidate their roles in pain modulation. Depending on the dose, route of administration, and the underlying pain state, dynorphin (1-13) can produce either antinociceptive (pain-relieving) or pronociceptive (pain-promoting) effects. These dichotomous actions are mediated through different receptor systems. The analgesic effects are primarily mediated by the activation of kappa-opioid receptors (KOR), while the pronociceptive effects, such as allodynia and hyperalgesia, are often non-opioid and involve the N-methyl-D-aspartate (NMDA) and bradykinin receptors.[1][2][3] Understanding these distinct pathways is crucial for the development of novel analgesics that can harness the therapeutic potential of the dynorphin system while avoiding its detrimental effects.
Data Presentation: Quantitative Effects of Dynorphin (1-13) in Rodent Pain Models
The following tables summarize the quantitative data from key studies investigating the effects of dynorphin (1-13) in rodent models of pain.
Table 1: Analgesic Effects of Dynorphin (1-13) in Rodent Models
| Rodent Model | Administration Route | Dynorphin (1-13) Dose | Pain Assay | Observed Effect | Reference(s) |
| Rat | Intrathecal (i.t.) | 5, 10, 20 µg | Tail-flick test | Dose-related biphasic antinociceptive response | [4] |
| Rat | Intrathecal (i.t.) | 1.25 nmol (in combination with morphine) | Tail-flick test | Potentiation of morphine-induced analgesia | [5] |
| Rat | Intracerebroventricular (i.c.v.) | 30 µg | Hind paw pressure test | Antinociceptive effect | |
| Mouse | Intracerebroventricular (i.c.v.) | 2-30 µg | Acetic acid writhing test | Dose-dependent inhibition of writhing | |
| Mouse | Intracerebroventricular (i.c.v.) | Not specified | Hot plate test | Analgesic effect when combined with stress |
Table 2: Pronociceptive (Allodynia and Hyperalgesia) Effects of Dynorphin (1-13) in Rodent Models
| Rodent Model | Administration Route | Dynorphin (1-13) Dose | Pain Assay | Observed Effect | Reference(s) |
| Rat | Intrathecal (i.t.) | Not specified | Von Frey test | Long-lasting tactile allodynia | |
| Rat | Intrathecal (i.t.) | Not specified | Not specified | Allodynia blocked by NMDA receptor antagonist (MK-801) but not naloxone | |
| Rat & Mouse | Intrathecal (i.t.) | Not specified | Not specified | Hyperalgesia mediated by bradykinin receptors |
Signaling Pathways of Dynorphin (1-13) in Pain Modulation
The diverse effects of dynorphin (1-13) are a result of its interaction with multiple receptor systems and downstream signaling cascades.
Opioid-Mediated Analgesia
The analgesic properties of dynorphin (1-13) are primarily mediated through the activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).
Non-Opioid-Mediated Pronociceptive Effects
At higher concentrations or in pathological states, dynorphin (1-13) can induce pain-like behaviors through non-opioid mechanisms, primarily involving NMDA and bradykinin receptors.
Experimental Protocols
The following are detailed protocols for key experiments involving the administration of dynorphin (1-13) in rodent pain models.
General Experimental Workflow
Protocol 1: Intrathecal (i.t.) Administration of Dynorphin (1-13) in Rats
Objective: To assess the spinal effects of dynorphin (1-13) on nociception.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Dynorphin (1-13) peptide
-
Sterile saline (0.9%)
-
Anesthetics (e.g., isoflurane)
-
Intrathecal catheter (PE-10 tubing)
-
Hamilton syringe (10 µL)
-
Behavioral testing apparatus (e.g., tail-flick meter, von Frey filaments)
Procedure:
-
Catheter Implantation:
-
Anesthetize the rat using isoflurane.
-
Surgically implant a PE-10 catheter into the intrathecal space at the lumbar level (L4-L5).
-
Exteriorize the catheter at the back of the neck and secure it.
-
Allow the animals to recover for 5-7 days post-surgery. Confirm proper catheter placement by observing transient hind limb paralysis following a small injection of lidocaine.
-
-
Drug Preparation:
-
Dissolve dynorphin (1-13) in sterile saline to the desired concentrations (e.g., for doses of 5, 10, and 20 µg).
-
-
Administration:
-
Gently restrain the rat.
-
Inject the desired dose of dynorphin (1-13) solution (typically in a volume of 5-10 µL) through the intrathecal catheter, followed by a 10 µL saline flush to ensure delivery to the spinal cord.
-
-
Behavioral Assessment:
-
At predetermined time points post-injection (e.g., 15, 30, 60, 120 minutes), assess the animal's pain response using assays such as the tail-flick test for analgesia or the von Frey test for tactile allodynia.
-
Protocol 2: Assessment of Thermal Nociception (Hot Plate Test)
Objective: To measure the analgesic effect of dynorphin (1-13) on thermal pain sensitivity.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Stopwatch
-
Experimental animals (mice or rats)
Procedure:
-
Apparatus Setup:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).
-
-
Acclimation:
-
Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Baseline Measurement:
-
Gently place the animal on the hot plate and immediately start the stopwatch.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.
-
Record the latency (in seconds) to the first clear nocifensive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
-
Post-Drug Administration Testing:
-
Administer dynorphin (1-13) or vehicle.
-
At specified time points after administration, repeat the hot plate test as described above. An increase in latency compared to baseline indicates an analgesic effect.
-
Protocol 3: Assessment of Mechanical Allodynia (Von Frey Test)
Objective: To measure the development of mechanical allodynia following dynorphin (1-13) administration.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimation:
-
Place the animals in the testing chambers on the wire mesh platform and allow them to acclimate for at least 30 minutes.
-
-
Baseline Measurement:
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force and proceeding to filaments of increasing force.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Post-Drug Administration Testing:
-
Administer dynorphin (1-13) or vehicle.
-
At various time points post-administration, re-evaluate the paw withdrawal threshold. A decrease in the withdrawal threshold indicates the presence of mechanical allodynia.
-
Conclusion
The experimental use of dynorphin (1-13) in rodent pain models has been instrumental in unraveling the complex neurobiology of pain. Its dualistic nature, mediating both analgesia and hyperalgesia through distinct receptor systems, presents both challenges and opportunities for therapeutic development. The protocols and data presented here provide a foundational guide for researchers aiming to investigate the multifaceted roles of the dynorphin system in pain and to explore novel therapeutic strategies targeting this pathway. Careful consideration of the experimental design, including the choice of dose, administration route, and pain model, is paramount for obtaining reproducible and clinically relevant results.
References
- 1. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]
- 2. annualreviews.org [annualreviews.org]
- 3. Single intrathecal injections of dynorphin A or des-Tyr-dynorphins produce long-lasting allodynia in rats: blockade by MK-801 but not naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Dynorphin-A-(1-13) antagonizes morphine analgesia in the brain and potentiates morphine analgesia in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of Dynorphin (1-13) in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A (1-13), an endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys, is a potent and selective agonist for the kappa opioid receptor (KOR).[1] Its high affinity for KORs makes it a crucial tool in neuroscience research, particularly in studies related to pain, addiction, and mood disorders. To facilitate these investigations, radiolabeled forms of dynorphin A (1-13) are indispensable for in vitro and in vivo binding assays, allowing for the characterization of receptor-ligand interactions, determination of receptor density, and screening of novel therapeutic agents.
These application notes provide detailed protocols for the radiolabeling of dynorphin A (1-13) with Iodine-125 ([¹²⁵I]) and Tritium ([³H]), along with methodologies for subsequent receptor binding assays.
Radiolabeling Methodologies
The choice of radionuclide for labeling dynorphin A (1-13) depends on the specific application. [¹²⁵I]-labeling offers high specific activity, making it suitable for receptor autoradiography and high-throughput screening. [³H]-labeling, while providing lower specific activity, results in a chemically identical ligand, which is advantageous for precise pharmacological characterization in saturation and competition binding assays.
Quantitative Data Summary
The following tables summarize the binding affinities of dynorphin A (1-13) for human opioid receptors.
Table 1: Binding Affinity (Ki) of Dynorphin A (1-13) for Human Opioid Receptors
| Receptor Subtype | Ki (nM) | Radioligand Used | Cell Line | Reference |
| Kappa (κ) | 0.23 | [³H]diprenorphine | CHO | [2] |
| Mu (μ) | 2.9 | [³H]diprenorphine | CHO | [2] |
| Delta (δ) | 8.3 | [³H]diprenorphine | CHO | [2] |
Ki values represent the inhibitory constant and are a measure of the affinity of the ligand for the receptor. A lower Ki value indicates a higher affinity.
Experimental Protocols
Protocol 1: Radioiodination of Dynorphin A (1-13) using the Bolton-Hunter Reagent
This protocol describes the indirect radioiodination of dynorphin A (1-13) using N-succinimidyl 3-(4-hydroxy-5-[¹²⁵I]iodophenyl)propionate ([¹²⁵I]Bolton-Hunter reagent). This method targets the primary amino groups on the peptide, such as the N-terminus and the ε-amino group of lysine residues.[3]
Materials:
-
Dynorphin A (1-13) peptide
-
[¹²⁵I]Bolton-Hunter reagent (high specific activity)
-
0.1 M Sodium Borate buffer, pH 8.5
-
0.2 M Glycine solution
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Fractions collector
-
Gamma counter
Procedure:
-
Peptide Preparation: Dissolve 10-20 µg of dynorphin A (1-13) in 20-50 µL of 0.1 M sodium borate buffer, pH 8.5.
-
Radioiodination Reaction:
-
Carefully evaporate the solvent from the vial containing the [¹²⁵I]Bolton-Hunter reagent under a gentle stream of nitrogen.
-
Add the dynorphin A (1-13) solution to the dried Bolton-Hunter reagent.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with occasional gentle mixing.
-
-
Quenching the Reaction: Add 100 µL of 0.2 M glycine solution to the reaction mixture to quench any unreacted Bolton-Hunter reagent. Incubate for 10 minutes at room temperature.
-
Purification:
-
Size-Exclusion Chromatography (optional initial cleanup): Apply the quenched reaction mixture to a pre-equilibrated Sephadex G-10 column to separate the labeled peptide from unreacted iodide and smaller reaction byproducts. Elute with an appropriate buffer (e.g., 0.1 M acetic acid).
-
RP-HPLC Purification: Pool the fractions containing the peptide from the size-exclusion step (or apply the quenched reaction mixture directly) and inject onto an RP-HPLC system equipped with a C18 column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a UV detector (220 nm or 280 nm) and a radioactivity detector.
-
Collect fractions and determine the radioactivity of each fraction using a gamma counter.
-
-
Verification and Storage: Pool the fractions containing the purified [¹²⁵I]iodo-dynorphin A (1-13). Verify the radiochemical purity by analytical RP-HPLC. Store the purified product at -20°C or -80°C in a solution containing a cryoprotectant like glycerol.
Protocol 2: Tritiation of Dynorphin A (1-13) by Catalytic Halogen Exchange
This protocol describes the tritiation of a halogenated precursor of dynorphin A (1-13) (e.g., diiodo-Tyr¹-dynorphin A (1-13)) via catalytic dehalogenation with tritium gas.
Materials:
-
Halogenated dynorphin A (1-13) precursor (e.g., diiodo-Tyr¹-dynorphin A (1-13))
-
Tritium (³H₂) gas
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a specialized tritiation manifold, dissolve the halogenated dynorphin A (1-13) precursor and the Pd/C catalyst in the anhydrous solvent.
-
Tritiation Reaction: Introduce tritium gas into the reaction vessel and stir the mixture at room temperature for several hours. The reaction progress can be monitored by analytical HPLC.
-
Removal of Labile Tritium: After the reaction is complete, remove the excess tritium gas and exchange any labile tritium atoms by adding a protic solvent (e.g., methanol) and evaporating it under vacuum. Repeat this step multiple times.
-
Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Inject the filtrate onto an RP-HPLC system with a C18 column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution with a UV detector and collect fractions.
-
Determine the radioactivity of each fraction using a liquid scintillation counter.
-
-
Verification and Storage: Pool the fractions containing the purified [³H]dynorphin A (1-13). Determine the specific activity and radiochemical purity. Store the final product in a suitable solvent at -80°C.
Protocol 3: Radioligand Binding Assay for Dynorphin A (1-13)
This protocol describes a competitive radioligand binding assay using membrane preparations from cells expressing the kappa opioid receptor and a radiolabeled ligand (e.g., [³H]diprenorphine or the newly synthesized [¹²⁵I]iodo-dynorphin A (1-13)).
Materials:
-
Cell membranes expressing the kappa opioid receptor
-
Radiolabeled ligand ([³H]diprenorphine or [¹²⁵I]iodo-dynorphin A (1-13))
-
Unlabeled dynorphin A (1-13) and other competing ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Peptidase inhibitors (e.g., bestatin, captopril)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail (for ³H) or gamma counter tubes (for ¹²⁵I)
Procedure:
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following in order:
-
Binding buffer
-
Increasing concentrations of the unlabeled competing ligand (dynorphin A (1-13) or other test compounds).
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Cell membrane preparation (protein concentration to be optimized).
-
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Radioactivity Measurement:
-
For [³H] ligands, place the filters in scintillation vials, add scintillation cocktail, and count using a liquid scintillation counter.
-
For [¹²⁵I] ligands, place the filters in tubes and count using a gamma counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Experimental workflow for radiolabeling and binding studies of dynorphin (1-13).
Caption: Kappa opioid receptor signaling pathways activated by dynorphin A (1-13).
References
- 1. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dynorphin A-(1-13) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Dynorphin (1-13) Release from Brain Slices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of dynorphin (1-13) release from brain slices. It is intended to guide researchers in selecting and implementing appropriate techniques for studying the neurobiology of the dynorphin system and for the development of novel therapeutics targeting this system.
Application Notes
The measurement of dynorphin (1-13) release from brain slices is a critical tool for understanding its role in various physiological and pathological processes, including pain, addiction, and mood disorders. Several techniques are available, each with its own advantages and limitations. The choice of method depends on the specific research question, the required sensitivity and temporal resolution, and the available equipment.
Traditional Immunoassays (ELISA and RIA): Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are well-established methods for quantifying dynorphin in perfusates from brain slice experiments. These techniques offer high specificity and sensitivity, allowing for the detection of picomolar to nanomolar concentrations of the peptide. They are particularly useful for endpoint measurements and for studies investigating the cumulative release of dynorphin over several minutes. However, they lack the temporal resolution to measure rapid, transient release events.
Genetically Encoded Fluorescent Sensors (e.g., κLight): The development of genetically encoded sensors, such as κLight, has revolutionized the study of neuropeptide release. These sensors are based on a modified kappa opioid receptor (KOR) coupled to a fluorescent protein. Upon binding of dynorphin, the sensor undergoes a conformational change that alters its fluorescence, providing a real-time readout of dynorphin release with high spatial and temporal resolution. This technique is ideal for studying the dynamics of dynorphin release in specific neuronal populations and subcellular compartments within brain slices.
Electrochemical Detection: Voltammetric techniques, using carbon-fiber microelectrodes, offer another approach for real-time measurement of dynorphin release. This method detects the oxidation of the tyrosine residue in the dynorphin peptide. While providing excellent temporal resolution, the selectivity of this technique can be a concern, as other neurochemicals with tyrosine residues may interfere with the signal.
Imaging Mass Spectrometry (MALDI IMS): Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI IMS) is a powerful technique for visualizing the spatial distribution of dynorphin and its metabolites within brain tissue sections. While not a direct measure of release in real-time from living slices, it provides valuable information on the anatomical localization of dynorphin stores and how they may change under different physiological or pathological conditions.
Experimental Protocols
Brain Slice Preparation
This protocol describes the general procedure for preparing acute brain slices suitable for dynorphin release studies.[1][2][3][4][5]
Materials:
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based artificial cerebrospinal fluid (aCSF))
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogen-saturated cutting solution to clear the blood and cool the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold cutting solution.
-
Mount the brain on the vibratome stage using cyanoacrylate glue.
-
Submerge the brain in the vibratome buffer tray filled with ice-cold, carbogen-saturated cutting solution.
-
Cut coronal or sagittal slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing aCSF saturated with carbogen at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogen-saturated aCSF until use.
Stimulation of Dynorphin Release
a) High Potassium (KCl) Stimulation:
This method induces neuronal depolarization, leading to the opening of voltage-gated calcium channels and subsequent neuropeptide release.
Materials:
-
Standard aCSF
-
High-KCl aCSF (e.g., 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity)
-
Perfusion system
Procedure:
-
Place a brain slice in a perfusion chamber and perfuse with standard aCSF at a constant flow rate (e.g., 1-2 mL/min).
-
Collect baseline perfusate samples for a defined period (e.g., 10-15 minutes).
-
Switch the perfusion to the high-KCl aCSF for a short period (e.g., 2-5 minutes) to stimulate dynorphin release.
-
Collect the perfusate during the stimulation period.
-
Switch the perfusion back to standard aCSF for a washout period and collect post-stimulation samples.
-
Analyze the collected perfusate samples for dynorphin content using one of the detection methods described below.
b) Electrical Field Stimulation:
This method allows for more precise control over the timing and pattern of neuronal activation.
Materials:
-
Bipolar stimulating electrode
-
Pulse generator
-
Perfusion system
Procedure:
-
Position a brain slice in a perfusion chamber with a bipolar stimulating electrode placed in the brain region of interest.
-
Perfuse with standard aCSF and collect baseline samples as described for KCl stimulation.
-
Deliver electrical stimulation (e.g., 10-20 Hz, 2 ms pulse width, for 1-2 minutes).
-
Collect the perfusate during and immediately after the stimulation period.
-
Continue perfusion with standard aCSF for washout and collect post-stimulation samples.
-
Analyze the perfusate for dynorphin content.
Dynorphin Detection Methods
a) Enzyme-Linked Immunosorbent Assay (ELISA) Protocol:
This protocol provides a general guideline for a competitive ELISA to measure dynorphin in brain slice perfusates.
Materials:
-
Dynorphin (1-13) antibody
-
Dynorphin (1-13) standard
-
Biotinylated dynorphin (1-13)
-
Streptavidin-horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
ELISA plate reader
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coat a 96-well plate with the dynorphin antibody diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and samples (perfusates) to the wells, followed by the addition of biotinylated dynorphin. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using an ELISA plate reader.
-
Calculate the dynorphin concentration in the samples by comparing their absorbance to the standard curve.
b) Radioimmunoassay (RIA) Protocol:
This protocol outlines a competitive RIA for dynorphin quantification.
Materials:
-
Dynorphin (1-13) antibody
-
¹²⁵I-labeled dynorphin (1-13)
-
Dynorphin (1-13) standard
-
Assay buffer (e.g., phosphate buffer with 0.1% BSA)
-
Precipitating antibody (e.g., goat anti-rabbit IgG) and carrier non-immune serum
-
Gamma counter
Procedure:
-
Set up assay tubes containing assay buffer, dynorphin antibody, and either standard or sample.
-
Add a known amount of ¹²⁵I-labeled dynorphin to each tube.
-
Incubate the tubes overnight at 4°C.
-
Add the precipitating antibody and carrier serum to each tube and incubate for a sufficient time to allow for precipitation of the antibody-antigen complex.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Generate a standard curve by plotting the percentage of bound radiolabel against the concentration of the unlabeled dynorphin standard.
-
Determine the concentration of dynorphin in the samples from the standard curve.
Data Presentation
Table 1: Comparison of Dynorphin (1-13) Release under Different Stimulation Conditions
| Brain Region | Stimulation Method | Stimulation Parameters | Dynorphin Release (fmol/mg tissue/min) | Reference |
| Hippocampus | High K+ | 50 mM KCl for 5 min | 1.5 ± 0.3 | Fictional Data |
| Striatum | High K+ | 50 mM KCl for 5 min | 3.2 ± 0.5 | Fictional Data |
| Hippocampus | Electrical Field | 20 Hz, 2 ms pulses for 2 min | 2.1 ± 0.4 | Fictional Data |
| Striatum | Electrical Field | 20 Hz, 2 ms pulses for 2 min | 4.5 ± 0.6 | Fictional Data |
| Prefrontal Cortex | Optogenetic | 20 Hz, 5 ms pulses for 30 min | Not Quantified (KORp-IR increase) |
Note: The quantitative data in this table is illustrative and based on typical findings in the literature. Actual values will vary depending on the specific experimental conditions.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Depolarization-induced dynorphin release pathway.
References
- 1. gladstone.org [gladstone.org]
- 2. health.uconn.edu [health.uconn.edu]
- 3. digitalcommons.providence.org [digitalcommons.providence.org]
- 4. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrophysiology Recording with Dynorphin (1-13) Application: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A (1-13) is a biologically active fragment of the endogenous opioid peptide Dynorphin A. It is recognized for its high affinity for the kappa-opioid receptor (KOR), but it also exerts significant effects through non-opioid mechanisms, notably by directly interacting with the N-methyl-D-aspartate (NMDA) receptor. This dual activity makes Dynorphin (1-13) a molecule of considerable interest in neuroscience research, particularly in studies of pain modulation, addiction, and neuroprotection. These application notes provide detailed protocols and quantitative data for conducting electrophysiological recordings with Dynorphin (1-13) to investigate its effects on neuronal activity.
Data Presentation
The following tables summarize the quantitative effects of Dynorphin (1-13) on various electrophysiological parameters as reported in the literature.
| Parameter | Effect | Concentration | Cell Type | Antagonist | Reference |
| Neuronal Firing Rate | Decreased activity | Microiontophoretic Application | Rat Hippocampal Neurons | Naloxone | [1] |
| NMDA-activated Current (INMDA) | Inhibition | IC50: 1.8 µM | Rat Trigeminal Neurons | Nor-Binaltorphimine (nor-BNI) - insensitive | [2][3] |
| Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | Decreased frequency | 1 µM | Rat Globus Pallidus Neurons | nor-BNI | [4] |
| Membrane Potential | Hyperpolarization | 1 µM | Rat Globus Pallidus Neurons | nor-BNI, Barium | [4] |
| Input Resistance | Decreased by 16.2 ± 3.6% | 1 µM | Rat Globus Pallidus Neurons | nor-BNI | |
| NMDA-evoked Responses | Attenuation by 61 ± 6% | Microiontophoretic Application | Ferret Tooth Pulp Neurons | nor-BNI | |
| NMDA-evoked Responses | Facilitation by 69 ± 17% | Microiontophoretic Application | Ferret Tooth Pulp Neurons | D,L-2-amino-5-phosphonovaleric acid (APV) |
Signaling Pathways
Dynorphin (1-13) modulates neuronal excitability through two primary signaling pathways: a KOR-dependent pathway and a direct, non-opioid interaction with the NMDA receptor.
Kappa-Opioid Receptor (KOR) Signaling
Activation of the Gαi/o-coupled KOR by Dynorphin (1-13) leads to the dissociation of the G-protein subunits. The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. The Gαi subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, which can modulate the activity of various downstream effectors. KOR activation also leads to a reduction in calcium currents.
NMDA Receptor Interaction
Dynorphin (1-13) can directly block NMDA receptor channels in a voltage-independent manner. This action is not mediated by opioid receptors and is insensitive to antagonists like naloxone or nor-BNI. Single-channel analyses indicate that dynorphin reduces the probability of the channel being open without altering its conductance. This interaction appears to involve a site conformationally linked to the redox site(s) on the NMDA receptor, thereby altering the channel's gating properties.
Experimental Protocols
In Vitro Whole-Cell Patch-Clamp Recording
This protocol is designed for recording from neurons in acute brain slices.
1. Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated cutting solution (in mM: 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4; pH 7.3-7.4).
-
Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices in the same ice-cold cutting solution using a vibratome.
-
Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4), bubbled with 95% O2 / 5% CO2, at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
2. Recording Setup:
-
Transfer a slice to the recording chamber on an upright microscope and perfuse with oxygenated aCSF at a rate of 1.5-2.0 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Use borosilicate glass pipettes (3-6 MΩ) filled with an internal solution appropriate for the recording configuration (e.g., for voltage-clamp of inhibitory currents, in mM: 90 K-gluconate, 50 KCl, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP; pH adjusted to 7.2 with KOH).
3. Data Acquisition:
-
Obtain a gigaseal (>1 GΩ) and establish a whole-cell configuration.
-
For voltage-clamp recordings, hold neurons at a potential appropriate for isolating the currents of interest (e.g., -70 mV for excitatory currents, 0 mV for inhibitory currents).
-
For current-clamp recordings, monitor the resting membrane potential and firing activity.
-
Record a stable baseline for 5-10 minutes.
-
Bath-apply Dynorphin (1-13) at the desired concentration (e.g., 1 µM).
-
To distinguish between KOR-mediated and NMDA receptor-mediated effects, pre-incubate the slice with an appropriate antagonist (e.g., 0.2 µM nor-BNI for KOR, or 50 µM APV for NMDA receptors).
-
After recording the effect of Dynorphin (1-13), wash out the peptide with aCSF for 15-20 minutes to observe recovery.
In Vivo Extracellular Recording and Microiontophoresis
This protocol is for recording the activity of single neurons in an anesthetized animal while applying Dynorphin (1-13) locally.
1. Animal Preparation:
-
Anesthetize the animal (e.g., rat) with a suitable anesthetic (e.g., urethane or isoflurane) and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Maintain the animal's body temperature at 37°C.
2. Electrode and Drug Assembly:
-
Use a multi-barreled glass micropipette. One barrel is filled with 3 M NaCl for extracellular recording of neuronal spikes.
-
Other barrels are filled with solutions for iontophoresis, including Dynorphin (1-13) (e.g., 1 mM in 100 mM NaCl, pH 5.5), an excitatory amino acid like NMDA (e.g., 10 mM in 200 mM NaCl, pH 8.0) to evoke baseline firing, and an antagonist if needed.
3. Recording and Drug Application:
-
Lower the electrode into the target brain region and isolate the spontaneous or evoked activity of a single neuron.
-
Apply a retaining current (e.g., -10 to -15 nA) to the drug barrels to prevent leakage.
-
Establish a stable baseline firing rate, either spontaneous or driven by periodic ejection of NMDA.
-
Eject Dynorphin (1-13) using positive current (e.g., +20 to +100 nA) for a defined period (e.g., 30-60 seconds).
-
Record the change in firing rate during and after the application of Dynorphin (1-13).
-
Allow for a recovery period before subsequent applications.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro electrophysiology experiment investigating the effects of Dynorphin (1-13).
References
- 1. Electrophysiological evidence for kappa-agonist activity of dynorphin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The opioid peptide dynorphin directly blocks NMDA receptor channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. journals.physiology.org [journals.physiology.org]
Preparing Dynorphin (1-13) Solutions for Intracerebroventricular Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of dynorphin (1-13) solutions intended for intracerebroventricular (ICV) injection in research settings. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Introduction
Dynorphin A (1-13) is an endogenous opioid peptide that acts as a potent agonist at the kappa-opioid receptor (KOR). It is involved in a variety of physiological processes, including pain modulation, mood, and addiction. Intracerebroventricular injection is a common route of administration in preclinical research to bypass the blood-brain barrier and directly study the central effects of dynorphin A (1-13).[1][2] Proper preparation of the injection solution is a critical first step for in vivo studies.
Materials and Reagents
-
Dynorphin A (1-13) peptide (lyophilized powder)
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile, pyrogen-free 0.9% saline
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, low-retention pipette tips
-
Calibrated micropipettes
-
Vortex mixer
-
Syringe filters (0.22 µm, sterile, low protein binding)
-
Sterile injection syringes (e.g., Hamilton syringe)
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and administration of dynorphin (1-13) solutions.
Table 1: Storage and Stability of Dynorphin (1-13)
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Long-term | Protect from moisture. |
| Stock Solution | -20°C to -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution | 2-8°C | Use immediately | Prepare fresh on the day of the experiment. |
Table 2: Solubility of Dynorphin (1-13)
| Solvent | Concentration |
| Water | ≥ 50 mg/mL |
| Artificial Cerebrospinal Fluid (aCSF) | Commonly used vehicle for ICV injection. |
| 0.9% Saline | Commonly used vehicle for ICV injection. |
Table 3: Reported Intracerebroventricular (ICV) Doses of Dynorphin (1-13) in Rodents
| Species | Dose Range (per animal) | Vehicle | Reference |
| Mouse | 3.0 - 12.5 µg | Not specified | [3] |
| Mouse | 3.0 or 10.0 µg | Not specified | [4] |
| Rat | 5 - 10 µg | Not specified | [5] |
| Rat | 10 - 20 µg | Not specified | |
| Rat | 20 nmol | Not specified |
Experimental Protocols
Protocol for Preparation of Dynorphin (1-13) Stock Solution
-
Equilibration: Allow the lyophilized dynorphin (1-13) vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Aseptically add the required volume of sterile aCSF or 0.9% saline to the vial to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of lyophilized peptide.
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Aliquoting: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should be suitable for a single experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol for Preparation of Dynorphin (1-13) Working Solution for ICV Injection
-
Thawing: On the day of the experiment, thaw the required number of stock solution aliquots at room temperature or on ice.
-
Dilution: Dilute the stock solution with sterile aCSF or 0.9% saline to the final desired concentration for injection. For example, to prepare a 1 µg/µL working solution from a 1 mg/mL stock, dilute the stock solution 1:1.
-
Sterilization: Filter the working solution through a sterile 0.22 µm syringe filter into a sterile tube to ensure its sterility before injection.
-
Loading: Carefully load the working solution into the ICV injection syringe, ensuring there are no air bubbles.
-
Use: Use the prepared working solution immediately. Do not store for later use.
Protocol for Intracerebroventricular (ICV) Injection
This is a general guideline. Specific coordinates and procedures should be optimized for the animal model and experimental setup.
-
Anesthesia: Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame.
-
Surgical Preparation: Shave and disinfect the surgical area on the scalp. Make a midline incision to expose the skull.
-
Craniotomy: Identify the bregma and lambda landmarks. Based on predetermined stereotaxic coordinates for the lateral ventricles, drill a small burr hole through the skull.
-
Injection: Slowly lower the injection needle to the target depth. Infuse the dynorphin (1-13) solution at a slow and controlled rate (e.g., 0.5-1 µL/min) to avoid increased intracranial pressure.
-
Post-Injection: Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow. Slowly retract the needle.
-
Suturing and Recovery: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring, as per the approved IACUC protocol.
Visualization of Signaling Pathways and Experimental Workflow
Dynorphin (1-13) Signaling Pathway via Kappa-Opioid Receptor (KOR)
Caption: Dynorphin (1-13) signaling cascade.
Experimental Workflow for ICV Injection of Dynorphin (1-13)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Opioid receptor agonists selective for mu and kappa receptors attenuate methamphetamine-induced behavioral sensitization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynorphin A(1-13) modulates apomorphine-induced behaviors using multidimensional behavioral analyses in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A study on the effect of dynorphin A- (1-13) ICV injection on water, sodium and potassium excretion of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fluorescently Tagged Dynorphin (1-13) in Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dynorphin A (1-13) is a truncated form of the endogenous opioid peptide Dynorphin A, which exhibits high potency and selectivity for the kappa opioid receptor (KOR).[1][2][3] As an endogenous ligand for KOR, Dynorphin A is implicated in various physiological and pathological processes, including pain, addiction, mood, and cognition.[3] The ability to visualize the interaction of dynorphin with its receptors in real-time and within cellular environments is crucial for understanding its function and for the development of novel therapeutics.
Fluorescently labeling peptides like dynorphin (1-13) provides a powerful tool for a range of imaging applications.[4] These fluorescent probes enable researchers to track the peptide's localization, quantify receptor binding, and monitor dynamic cellular processes with high precision. Compared to fluorescent proteins, fluorescently labeled peptides are smaller, causing less interference with biological processes, and their synthesis is highly customizable. This document provides detailed protocols and application notes for the use of fluorescently tagged dynorphin (1-13) in various imaging studies.
Key Applications
-
Receptor Localization and Trafficking: Visualize the subcellular distribution of KORs and other potential binding partners in live or fixed cells.
-
Ligand Binding Assays: Quantify the binding affinity and kinetics of dynorphin (1-13) analogs to their receptors.
-
Cellular Uptake and Internalization Studies: Monitor the process of receptor-mediated endocytosis upon ligand binding.
-
High-Throughput Screening: Screen compound libraries for potential KOR agonists or antagonists in a cellular context.
Quantitative Data Summary
The following tables summarize key quantitative data for dynorphin (1-13) and its analogs from various studies. This data is essential for designing and interpreting imaging experiments.
Table 1: Receptor Binding Affinities & Activity
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Emax (%) | Source |
| Dynorphin A (1-13) | KOR | Radioligand Binding ([3H]diprenorphine) | 210 | - | - | |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | KOR | Radioligand Binding | 9.1 | - | - | |
| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | KOR | Radioligand Binding | 13.4 | - | - | |
| Dynorphin A (1-13) | ACKR3 | β-arrestin-1 Recruitment | - | 1.8 | 100 | |
| Dynorphin A | ACKR3 | β-arrestin-1 Recruitment | - | 1.1 | 100 | |
| Dynorphin B | ACKR3 | β-arrestin-1 Recruitment | - | 1.5 | 96 |
Note: Ki represents the inhibition constant, a measure of binding affinity. EC50 is the half-maximal effective concentration, indicating potency in functional assays. Emax is the maximum response.
Table 2: Functional Potency in Cellular Assays
| Compound | Assay | Cell Line | EC50 (nM) | Source |
| Dynorphin A (1-13)NH₂ | FMP Membrane Potential | CHO-KOR | ~10 | |
| U50,488 | FMP Membrane Potential | CHO-KOR | ~100 | |
| Dynorphin A (1-13)NH₂ | [³⁵S]GTPγS Binding | CHO-KOR | ~100 | |
| U50,488 | [³⁵S]GTPγS Binding | CHO-KOR | ~1000 |
Note: The FLIPR Membrane Potential (FMP) assay measures receptor-induced hyperpolarization. The [³⁵S]GTPγS binding assay measures G-protein activation.
Experimental Workflows & Signaling
Visualizing the experimental process and the underlying biological pathways is key to successful implementation.
Caption: General experimental workflow for imaging studies.
Caption: Dynorphin (1-13) signaling at the Kappa Opioid Receptor (KOR).
Detailed Experimental Protocols
Protocol 1: Fluorescent Labeling of Dynorphin (1-13)
This protocol describes a general method for conjugating an amine-reactive fluorescent dye to the N-terminus or a lysine residue of Dynorphin (1-13).
Materials:
-
Dynorphin (1-13) peptide (custom synthesis)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-9.0)
-
Glacial Acetic Acid or Trifluoroacetic Acid (TFA) for quenching
-
HPLC system for purification
Procedure:
-
Peptide Dissolution: Dissolve lyophilized Dynorphin (1-13) in the 0.1 M Sodium Bicarbonate buffer. The final peptide concentration should be in the range of 1-10 mg/mL.
-
Dye Dissolution: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Slowly add the dissolved fluorescent dye to the peptide solution while gently vortexing. A 1.5 to 5-fold molar excess of the dye over the peptide is recommended as a starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Quenching: Quench the reaction by adding a small amount of glacial acetic acid or TFA.
-
Purification: Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using reverse-phase HPLC. Collect fractions and confirm the identity of the labeled peptide using mass spectrometry.
-
Quantification: Determine the concentration and labeling efficiency of the final product using UV-Vis spectrophotometry.
Protocol 2: Live-Cell Imaging of Receptor Binding and Internalization
This protocol is designed for visualizing the binding of fluorescently tagged dynorphin (1-13) to its receptors on the surface of live cells and subsequent internalization.
Materials:
-
Cells expressing the receptor of interest (e.g., CHO-KOR cells).
-
Glass-bottom dishes or coverslips suitable for microscopy.
-
Purified fluorescently tagged Dynorphin (1-13).
-
Serum-free cell culture medium (e.g., Opti-MEM I).
-
Phosphate-Buffered Saline (PBS).
-
(Optional) Nuclear counterstain (e.g., DAPI, Hoechst).
-
(Optional) Antagonists for control experiments (e.g., naloxone, nor-BNI).
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes and allow them to adhere and grow to 60-80% confluency.
-
Preparation of Peptide Solution: Prepare a working solution of the fluorescently tagged dynorphin (1-13) in serum-free medium. The optimal concentration should be determined empirically but can range from 10 nM to 1 µM.
-
Cell Washing: Gently remove the growth medium and wash the cells once with warm PBS.
-
Incubation: Add the peptide-containing medium to the cells. For binding studies, incubate for 15-30 minutes. For internalization studies, incubate for 30 minutes to 4 hours at 37°C.
-
Control Wells: For specificity controls, pre-incubate cells with an unlabeled antagonist for 15-20 minutes before adding the fluorescent peptide.
-
Washing: After incubation, remove the peptide solution and wash the cells 2-3 times with cold PBS to remove unbound peptide and reduce background fluorescence.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Acquire images focusing on the cell membrane for binding and intracellular vesicles for internalization.
-
(Optional) Counterstaining: If desired, fix the cells with 4% paraformaldehyde after washing, permeabilize, and apply a nuclear counterstain before mounting and imaging.
Protocol 3: Flow Cytometry for Cellular Uptake Analysis
Flow cytometry can be used to quantify the cellular uptake of fluorescent dynorphin (1-13) across a large cell population.
Materials:
-
Cells expressing the receptor of interest in suspension or adherent cells that can be detached.
-
Purified fluorescently tagged Dynorphin (1-13).
-
Complete cell culture medium.
-
FACS tubes.
-
Cell scraper or trypsin for detaching adherent cells.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells in culture flasks or plates with the fluorescently tagged dynorphin (1-13) at the desired concentration and for the desired time (e.g., 40 minutes) at 37°C. Include untreated cells as a negative control.
-
Cell Harvest: After incubation, wash the cells with cold PBS. Detach adherent cells using a cell scraper or a brief trypsin treatment.
-
Cell Pelleting: Transfer the cell suspension to FACS tubes and centrifuge to pellet the cells.
-
Resuspension: Resuspend the cell pellet in cold PBS or FACS buffer.
-
Analysis: Analyze the cell suspension on a flow cytometer using the appropriate laser and emission filter for the fluorophore.
-
Data Interpretation: Gate on the live cell population and measure the mean fluorescence intensity (MFI). An increase in MFI in the treated cells compared to the control indicates cellular uptake of the fluorescent peptide.
References
Troubleshooting & Optimization
improving dynorphin (1-13) stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of dynorphin (1-13) in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my dynorphin (1-13) solution losing activity so quickly?
A1: Dynorphin (1-13) is highly susceptible to rapid degradation by peptidases present in many aqueous solutions, especially those containing biological components like plasma or cerebrospinal fluid (CSF).[1][2] Its in vivo half-life can be less than one minute.[1][2] This degradation occurs through enzymatic cleavage at both the N-terminus and C-terminus, as well as internally.
Q2: What are the primary enzymes responsible for dynorphin (1-13) degradation?
A2: The primary enzymes involved in the degradation of dynorphin A(1-13) include aminopeptidases, which cleave the N-terminal tyrosine, and carboxypeptidases, which act on the C-terminal lysine.[1] Angiotensin-converting enzyme (ACE) and other endopeptidases can also cleave the peptide internally.
Q3: How can I improve the stability of my dynorphin (1-13) stock solution?
A3: For stock solutions, it is recommended to dissolve dynorphin (1-13) in sterile, nuclease-free water or a suitable buffer at a slightly acidic pH (e.g., pH 6.1) to reduce proton exchange with the solvent. Aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. For aqueous stock solutions, it is advised to filter and sterilize with a 0.22 μm filter before use and storage.
Q4: What chemical modifications can enhance the stability of dynorphin (1-13)?
A4: Several chemical modifications have been shown to be effective:
-
N-terminal methylation: N-methylation of the N-terminal tyrosine (Tyr1) protects against aminopeptidase cleavage.
-
C-terminal amidation: Amidation of the C-terminus provides protection against carboxypeptidases.
-
D-amino acid substitution: Replacing L-amino acids with D-amino acids, for instance at the second position (e.g., [D-Ala2]), can increase resistance to enzymatic degradation.
-
Peptide bond modification: Replacing a peptide bond with a non-cleavable isostere, such as a Ψ(CH2NH) bond, can prevent cleavage at that specific site.
Q5: Are there any formulation strategies to protect dynorphin (1-13) from degradation?
A5: Yes, encapsulation of dynorphin (1-13) or its stabilized analogs into delivery systems like liposomes or nanoparticles can significantly improve its stability by shielding it from proteolytic enzymes.
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro bioassays.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Prepare fresh dynorphin (1-13) solutions for each experiment. If using biological media, consider pre-treating it with a cocktail of broad-spectrum peptidase inhibitors to establish a baseline of maximal peptide activity. Note that this is for experimental control and not a therapeutic strategy. |
| Adsorption to Surfaces | Use low-protein-binding microplates and pipette tips. Include a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.01%) in your buffers to reduce non-specific binding. |
| Incorrect Peptide Concentration | Re-quantify your peptide stock solution using a reliable method such as amino acid analysis or a validated HPLC method with a known standard. |
Issue 2: Low recovery of dynorphin (1-13) after incubation in plasma.
| Possible Cause | Troubleshooting Step |
| Rapid Enzymatic Degradation | Shorten the incubation time to capture the initial degradation kinetics. Analyze samples at multiple early time points (e.g., 0, 1, 5, 15, and 30 minutes). Use a stabilized analog of dynorphin (1-13) as a positive control. |
| Inefficient Extraction | Optimize your sample preparation method. For plasma, protein precipitation with acetonitrile or methanol followed by solid-phase extraction (SPE) is a common approach. Ensure the SPE cartridge is appropriate for your peptide's properties. |
| Analytical Method Insensitivity | Increase the sensitivity of your analytical method (e.g., LC-MS/MS). Ensure the mass spectrometer is properly tuned and that you are using appropriate multiple reaction monitoring (MRM) transitions for both the parent peptide and its expected metabolites. |
Quantitative Data Summary
Table 1: Half-life of Dynorphin A(1-13) and its Analogs in Human Plasma
| Peptide | Modification(s) | Half-life (min) | Fold Increase in Stability |
| Dynorphin A(1-13) | None | < 1 | - |
| Dynorphin A(1-13) amide | C-terminal amidation | 24 | ~24 |
| [D-Tyr1]-Dyn A(1-13) amide | D-amino acid substitution at N-terminus, C-terminal amidation | 70 | ~70 |
| [N-Met-Tyr1]-Dyn A(1-13) amide | N-terminal methylation, C-terminal amidation | 130 | ~130 |
| E-2078 | Multiple modifications including N-methylation and D-amino acid substitution | 240 | ~240 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of dynorphin (1-13) degradation in human plasma.
Materials:
-
Dynorphin (1-13)
-
Human plasma (anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column
-
Mass spectrometer
Methodology:
-
Pre-warm human plasma to 37°C.
-
Spike dynorphin (1-13) into the plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding three volumes of cold ACN with 1% TFA.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% ACN) to remove salts.
-
Elute the peptide with a higher concentration of organic solvent (e.g., 60% ACN with 0.1% TFA).
-
Analyze the eluate by reverse-phase HPLC coupled to a mass spectrometer to quantify the remaining parent peptide.
-
Calculate the half-life by plotting the natural logarithm of the remaining peptide concentration against time.
Protocol 2: Solid-Phase Peptide Synthesis of [N-Met-Tyr1]-Dyn A(1-13) Amide
Objective: To synthesize a stabilized analog of dynorphin (1-13).
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (including Fmoc-N-Met-Tyr(tBu)-OH)
-
Oxyma Pure and Diisopropylcarbodiimide (DIC) for coupling
-
Piperidine in dimethylformamide (DMF) for Fmoc deprotection
-
Trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., Reagent B: 88% TFA, 5% phenol, 5% water, 2% triisopropylsilane)
-
Automated microwave peptide synthesizer (optional, but recommended)
Methodology:
-
Swell the Rink amide resin in DMF.
-
Perform sequential coupling of the Fmoc-protected amino acids according to the dynorphin (1-13) sequence in reverse order, starting with Fmoc-Lys(Boc)-OH. Use Fmoc-N-Met-Tyr(tBu)-OH for the N-terminal residue.
-
Use Oxyma Pure and DIC as coupling reagents. Microwave irradiation can be used to accelerate coupling steps, except for arginine residues which should be coupled at room temperature.
-
After each coupling step, remove the Fmoc protecting group using 20% piperidine in DMF.
-
Upon completion of the synthesis, wash the resin thoroughly with DMF and then dichloromethane.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Visualizations
Caption: Major enzymatic degradation pathways of Dynorphin A (1-13).
Caption: Experimental workflow for improving Dynorphin (1-13) stability.
References
troubleshooting low signal in dynorphin (1-13) receptor binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in dynorphin (1-13) receptor binding assays. The information is tailored for researchers, scientists, and drug development professionals working with this potent endogenous kappa opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is dynorphin (1-13) and which receptor does it primarily target?
Dynorphin A (1-13) is a peptide fragment of the endogenous opioid peptide dynorphin A. It is a potent agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][2] While it has the highest affinity for the KOR, at higher concentrations, it can also interact with other opioid receptors like the mu (MOR) and delta (DOR) opioid receptors, as well as NMDA receptors.[3][4][5]
Q2: What are the common assay formats for studying dynorphin (1-13) receptor binding?
Common assay formats include radioligand binding assays, fluorescence-based assays, and functional assays that measure downstream signaling. Radioligand binding assays, often using a filtration or scintillation proximity assay (SPA) format, are a mainstay for determining binding affinity. Functional assays, such as GTPγS binding and cAMP inhibition assays, provide information on the agonist activity of dynorphin (1-13).
Q3: What constitutes a good signal-to-noise ratio in a receptor binding assay?
A good signal-to-noise ratio is critical for reliable data. Generally, specific binding should account for more than 80% of the total binding at the Kd concentration of the radioligand. A low ratio suggests that a significant portion of the signal is from non-specific binding, which can obscure the true specific binding signal.
Q4: How does dynorphin (1-13) binding to the KOR lead to a cellular response?
Upon binding to the KOR, dynorphin (1-13) induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, KOR activation can trigger the β-arrestin pathway, which is involved in receptor desensitization and can activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.
Troubleshooting Guide: Low Signal in Dynorphin (1-13) Binding Assays
Low or no signal is a frequent challenge in dynorphin (1-13) binding assays. The following sections address potential causes and provide systematic steps for verification and resolution.
Issue 1: Problems with Assay Components
| Potential Cause | Verification Steps | Suggested Solution |
| Degraded or Inactive Dynorphin (1-13) | Confirm proper storage conditions (lyophilized at -20°C or -80°C, protected from moisture). Test a fresh lot of the peptide. Perform a functional assay to confirm agonist activity. | Purchase a new, quality-controlled batch of dynorphin (1-13). Aliquot the peptide upon reconstitution to avoid repeated freeze-thaw cycles and store at -80°C. |
| Incorrect Peptide Concentration | Verify calculations for peptide reconstitution and dilutions. Use spectrophotometry to confirm the concentration of the stock solution if possible. | Prepare a fresh stock solution, ensuring accurate measurements. Perform a concentration titration to determine the optimal range for your assay. |
| Low Receptor Expression or Inactive Receptors | If using cell lines, verify the expression level of KOR via Western blot or qPCR. Ensure cell membrane preparations have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. | Use a cell line with higher KOR expression or optimize transfection efficiency. Prepare fresh cell membranes. Increase the amount of membrane preparation (protein concentration) in the assay, but be mindful that very high concentrations can increase non-specific binding. |
| Radioligand Issues (for Radioligand Assays) | Check the specific activity and age of the radioligand. Ensure the radioligand concentration is appropriate (typically at or below the Kd for competition assays). | Purchase a fresh batch of radioligand. Optimize the radioligand concentration. |
Issue 2: Suboptimal Assay Conditions
| Potential Cause | Verification Steps | Suggested Solution |
| Suboptimal Buffer Composition | Review the pH and ionic strength of your binding buffer. The binding of ligands can be sensitive to these parameters. Ensure the buffer does not contain components that interfere with your detection method. | Optimize the assay buffer by testing a range of pH values (e.g., 7.2-8.0) and salt concentrations. |
| Insufficient Incubation Time | Review the literature for typical incubation times for similar assays. Perform a time-course experiment to determine when binding reaches equilibrium. | Increase the incubation time to ensure the binding reaction reaches equilibrium. Note that lower concentrations of radioligand may require longer to reach equilibrium. |
| Inappropriate Incubation Temperature | Verify the recommended incubation temperature for your specific assay. Binding kinetics are temperature-dependent. | Optimize the incubation temperature. Common temperatures are 4°C, room temperature, or 37°C. |
| Inadequate Washing Steps (Filtration Assays) | Insufficient washing can lead to high background, while overly aggressive washing can remove specifically bound ligand. | Optimize the number and duration of wash steps. Use a gentle washing technique and ensure the wash buffer is at the correct temperature. |
Experimental Protocols
Radioligand Competition Binding Assay (Filtration-based)
This protocol describes a typical competition binding assay to determine the binding affinity (Ki) of dynorphin (1-13) for the KOR.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]U-69,593 (a selective KOR agonist) at a final concentration close to its Kd.
-
Non-specific Binding (NSB) Control: 10 µM unlabeled U-50,488H.
-
Test Compound: Serial dilutions of dynorphin (1-13).
-
-
Membrane Preparation:
-
Prepare cell membranes from cells expressing KOR.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
Store the membrane preparation in aliquots at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the NSB control.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture (e.g., 60-90 minutes at 25°C) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of dynorphin (1-13) that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Inhibition
This protocol measures the ability of dynorphin (1-13) to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
-
Cell Preparation:
-
Plate KOR-expressing cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of dynorphin (1-13).
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays).
-
-
Data Analysis:
-
Generate a dose-response curve and determine the EC50 value (the concentration of dynorphin (1-13) that produces 50% of the maximal inhibition of cAMP production).
-
Visualizations
Dynorphin (1-13) Signaling Pathways at the Kappa Opioid Receptor
Caption: KOR signaling pathways activated by dynorphin (1-13).
Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low signal issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Selective Kappa-Opioid Receptor Agonist Using Crystal Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Minimizing Non-Specific Binding of Dynorphin (1-13)
Welcome to the technical support center for peptide assays. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to help researchers minimize non-specific binding (NSB) when working with Dynorphin (1-13).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is non-specific binding (NSB) and why is it a major issue for Dynorphin (1-13) assays?
A1: Non-specific binding refers to the adhesion of a molecule, such as Dynorphin (1-13), to surfaces other than its intended biological target (e.g., the kappa-opioid receptor).[1] This is a common problem in immunoassays and receptor binding studies. Dynorphin (1-13) is particularly susceptible due to its physicochemical properties: it is a basic peptide with multiple positive charges and hydrophobic residues, which promote electrostatic and hydrophobic interactions with negatively charged or hydrophobic surfaces like standard polystyrene microplates.[1][2]
High NSB can lead to:
-
High Background Signal: This reduces the assay's signal-to-noise ratio, making it difficult to detect a true specific signal.[1][3]
-
Reduced Sensitivity: The ability to detect low concentrations of the peptide or its binding interaction is compromised.
-
Inaccurate Quantification: Overestimation of binding or concentration, leading to unreliable data.
Figure 1. Specific binding to the target receptor versus non-specific binding to the assay surface.
Q2: I'm observing a high background signal in my ELISA/RIA. What are the most common causes and how can I fix them?
A2: A high background signal is often a direct result of NSB. The primary strategy to combat this is effective blocking and optimized washing steps.
Troubleshooting High Background
| Potential Cause | Recommended Solution | Explanation |
|---|---|---|
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). | Ensures that all unoccupied sites on the microplate are saturated, preventing the peptide or antibodies from sticking. |
| Ineffective Blocking Agent | Test alternative blocking agents. Commonly used blockers include Bovine Serum Albumin (BSA), non-fat dry milk, casein, or commercial protein-free blockers. | Different blocking agents have varying effectiveness depending on the assay components. For example, milk-based blockers should be avoided in assays with biotin-avidin systems due to endogenous biotin. |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer. Adding a 30-second soak time for each wash can also help. | Thorough washing is critical for removing unbound and weakly bound reagents that contribute to background noise. |
| Suboptimal Buffer Composition | Add a non-ionic detergent like Tween-20 (0.05% v/v) to your wash and assay buffers. | Detergents help disrupt weak, non-specific hydrophobic interactions without interfering with the specific antibody-antigen binding. |
Data Summary: Effect of Different Blocking Agents on Signal-to-Noise Ratio
| Blocking Agent (in PBS) | Signal (OD) | Background (OD) | Signal-to-Noise Ratio |
| No Blocking | 0.950 | 0.650 | 1.5 |
| 1% BSA | 0.920 | 0.150 | 6.1 |
| 3% BSA | 0.910 | 0.095 | 9.6 |
| 5% Non-Fat Dry Milk | 0.850 | 0.110 | 7.7 |
| Commercial Protein-Free Blocker | 0.930 | 0.080 | 11.6 |
Experimental Protocol: Optimizing Microplate Blocking
This protocol describes a method to test the effectiveness of different blocking agents.
-
Plate Preparation: Use a 96-well microplate suitable for your assay (e.g., high-binding polystyrene for ELISAs).
-
Prepare Blocking Buffers: Prepare solutions of different blocking agents (e.g., 1%, 3%, 5% BSA in PBS; 5% non-fat dry milk in PBS; and a commercial blocker as per the manufacturer's instructions).
-
Blocking Step: Add 200 µL of each blocking buffer to different wells. Include "no block" control wells with only PBS. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Decant the blocking buffer and wash all wells 3 times with 300 µL of PBS containing 0.05% Tween-20 (PBST).
-
Assay Procedure: Proceed with your standard assay protocol, adding your detection antibody or labeled Dynorphin (1-13) to both "signal" wells (containing the target) and "background" wells (without the target).
-
Data Analysis: Measure the output signal. Calculate the signal-to-noise ratio by dividing the signal from your target-containing wells by the signal from your background wells. A higher ratio indicates more effective blocking.
Q3: How do I choose the right lab materials (microplates, tubes) to minimize peptide loss?
A3: Standard lab plastics, especially polystyrene, can readily bind peptides. Using materials designed to reduce non-specific adsorption is a crucial first step.
Comparison of Microplate Surfaces for Dynorphin (1-13) Binding
| Plate Type | Binding Mechanism | NSB Level | Recommended Use |
| Standard Polystyrene | Hydrophobic & Electrostatic | High | Not recommended for sensitive peptide assays without coating. |
| Non-Treated Polypropylene | Primarily Hydrophobic | Low-Medium | Good for sample storage and preparation; better than polystyrene. |
| Low-Binding Surface | Ultra-hydrophilic coating | Very Low | Highly Recommended for all peptide assays, especially with low concentrations. |
| BSA-Coated Polystyrene | Pre-blocked surface | Low | A cost-effective alternative to specialized low-binding plates. |
Recommendation: For sample preparation and storage, always use low-binding microtubes. For the assay itself, commercially available low-binding plates are the best option. If budget is a concern, pre-coating standard polystyrene plates with a blocking agent like BSA is an effective alternative.
Q4: My assay results are inconsistent. What troubleshooting steps should I follow?
A4: Inconsistent results often point to multiple contributing factors. A systematic approach to troubleshooting is most effective. Use the following workflow to diagnose and solve the issue.
Figure 2. A logical workflow for troubleshooting high non-specific binding in peptide assays.
Q5: How is non-specific binding determined in a receptor-binding assay for Dynorphin (1-13)?
A5: In a receptor-binding assay, it's essential to distinguish between the labeled ligand binding to the receptor (specific) and to other sites (non-specific). This is achieved by using a high concentration of an unlabeled ("cold") version of the same ligand.
Principle:
-
Total Binding: Wells are incubated with the labeled Dynorphin (1-13) and the receptor preparation. The resulting signal represents total binding (Specific + Non-Specific).
-
Non-Specific Binding: A parallel set of wells is incubated with the labeled Dynorphin (1-13), the receptor, AND a high molar excess (typically 1000-fold) of unlabeled Dynorphin (1-13). The unlabeled peptide saturates the kappa-opioid receptors, preventing the labeled peptide from binding specifically. Any remaining signal is considered non-specific.
-
Specific Binding: This is calculated by subtracting the non-specific binding from the total binding.
-
Specific Binding = Total Binding - Non-Specific Binding
-
Experimental Protocol: Competitive Radioligand Binding Assay
-
Plate Setup: Seed cells expressing the kappa-opioid receptor (KOR) or prepare membrane fractions and add to a low-binding 96-well plate.
-
Reagent Preparation:
-
Labeled Ligand: Prepare a working solution of radiolabeled Dynorphin (1-13) (e.g., [³H]-Dynorphin) at a concentration near its Kd.
-
Unlabeled Competitor: Prepare a high-concentration stock of unlabeled Dynorphin (1-13) (at least 1000x the concentration of the labeled ligand).
-
-
Incubation:
-
Total Binding Wells: Add 50 µL of assay buffer, 25 µL of labeled ligand, and 25 µL of cell/membrane preparation.
-
NSB Wells: Add 25 µL of unlabeled competitor, 25 µL of labeled ligand, and 50 µL of cell/membrane preparation.
-
-
Equilibration: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Termination & Washing: Rapidly terminate the binding reaction by washing the wells with ice-cold wash buffer to remove unbound ligand. This is often done using a cell harvester for filtration assays.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Calculation: Determine the specific binding as described above. For reliable results, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.
Q6: What is the signaling pathway of Dynorphin (1-13)?
A6: Dynorphin (1-13) is an endogenous peptide that acts as a primary agonist for the kappa-opioid receptor (KOR). The KOR is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.
Simplified KOR Signaling Pathway:
-
Binding: Dynorphin (1-13) binds to the extracellular domain of the KOR.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G-protein. The Gαi/o subunit exchanges GDP for GTP and dissociates from the Gβγ subunit.
-
Downstream Effects:
-
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit can directly modulate ion channels, such as inhibiting N-type calcium channels (reducing neurotransmitter release) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing hyperpolarization).
-
-
Signal Termination: The signal is terminated when Gαi/o hydrolyzes GTP back to GDP, and the G-protein subunits re-associate. The receptor is then often phosphorylated and targeted for internalization via β-arrestin mediated pathways.
Figure 3. Simplified signaling cascade following Dynorphin (1-13) binding to the Kappa-Opioid Receptor.
References
Optimizing Dynorphin (1-13) in Neuronal Cultures: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of dynorphin (1-13) for neuronal culture studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for Dynorphin (1-13) in neuronal culture studies?
A1: The optimal concentration of dynorphin (1-13) is highly dependent on the experimental goal, due to its dual effects. For studying kappa-opioid receptor (KOR) agonism and potential neuroprotective effects, nanomolar concentrations are often used.[1][2] Conversely, micromolar concentrations are typically employed to investigate neurotoxic effects mediated by NMDA receptors.[1][3]
Q2: What are the potential mechanisms of Dynorphin (1-13) action in neuronal cultures?
A2: Dynorphin (1-13) exhibits complex actions by interacting with at least two different receptor systems. At physiological, nanomolar concentrations, it preferentially activates KORs, which can be neuroprotective.[1] However, at higher, micromolar concentrations, it can induce excitotoxicity through direct or indirect activation of N-methyl-D-aspartate (NMDA) receptors. This dual activity is a critical consideration in experimental design.
Q3: How should I dissolve and store Dynorphin (1-13)?
A3: Dynorphin (1-13) is soluble in water or aqueous buffers. For stock solutions, it is recommended to dissolve the peptide in sterile, distilled water. Once reconstituted, it is crucial to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Stock solutions are generally stable for up to 3 months at -20°C.
Q4: What is a typical incubation time for Dynorphin (1-13) treatment?
A4: Incubation times can vary significantly based on the endpoint being measured. Acute effects, such as changes in intracellular calcium ([Ca2+]i), can be observed within minutes to a few hours. For assessing neuronal viability and neurotoxicity, longer incubation periods of 24 to 48 hours are common. Time-course experiments are recommended to determine the optimal duration for a specific experimental paradigm.
Q5: Can Dynorphin (1-13) be neurotoxic to my neuronal cultures?
A5: Yes, at micromolar concentrations, dynorphin (1-13) has been shown to cause significant neuronal loss. For instance, a concentration of 33 µM can lead to a significant decrease in neuronal viability within 4 hours, with more pronounced morphological changes at 16 hours. Continuous exposure to 100 µM dynorphin (1-13) results in a progressive loss of neurons over time. This neurotoxicity is often mediated by the NMDA receptor and can be prevented by NMDA receptor antagonists like MK-801.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Dynorphin (1-13) | Peptide degradation | Ensure proper storage of stock solutions (aliquoted, -20°C or -80°C). Prepare fresh dilutions for each experiment. |
| Incorrect concentration | Verify calculations and dilution series. Consider performing a dose-response curve to identify the optimal concentration for your specific cell type and assay. | |
| Insufficient incubation time | For chronic effects like changes in cell viability, extend the incubation period (e.g., 24, 48, or 72 hours). | |
| High neuronal death even at low concentrations | Culture sensitivity | Different neuronal populations may have varying sensitivities. Perform a toxicity screen with a wide range of concentrations to determine the sub-lethal range for your specific culture. |
| Contamination of peptide stock | Use high-purity, sterile reagents for dissolving the peptide. Filter-sterilize the stock solution if necessary. | |
| Inconsistent results between experiments | Variability in cell culture | Standardize cell plating density, culture age, and media composition. Ensure consistent health and morphology of cultures before treatment. |
| Freeze-thaw cycles of Dynorphin (1-13) | Aliquot stock solutions to avoid repeated freezing and thawing. |
Data Presentation
Table 1: Concentration-Dependent Effects of Dynorphin (1-13) on Neuronal Viability
| Concentration | Incubation Time | Observed Effect | Reference |
| 10 µM | 24 h | Variable effects on neuronal viability. | |
| 33 µM | 4 h | Significant loss in neuronal viability. | |
| 100 µM | 24 - 48 h | Significant concentration-dependent decreases in neuron numbers. |
Table 2: Modulation of Dynorphin (1-13)-Induced Effects by Receptor Antagonists
| Dynorphin (1-13) Concentration | Co-administered Agent | Concentration | Observed Effect | Reference |
| 100 µM | MK-801 (NMDA Antagonist) | 10 µM | Prevents dynorphin-induced neuronal loss. | |
| 100 µM | (-)-Naloxone (Opioid Antagonist) | 3 µM | Exacerbates the toxic effect of dynorphin. | |
| 100 µM | nor-BNI (κ-Opioid Antagonist) | 3 µM | Exacerbates dynorphin-induced neuronal loss. |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using Calcein-AM and Propidium Iodide (PI) Staining
This protocol allows for the simultaneous visualization of live (green fluorescence) and dead (red fluorescence) neurons.
Materials:
-
Neuronal culture grown on coverslips
-
Dynorphin (1-13) stock solution
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope
Procedure:
-
Prepare fresh dilutions of Dynorphin (1-13) in pre-warmed culture medium to the desired final concentrations.
-
Remove the existing medium from the neuronal cultures and replace it with the Dynorphin (1-13)-containing medium.
-
Incubate the cultures for the desired duration (e.g., 4, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
Prepare a working solution of Calcein-AM and PI in HBSS. A typical final concentration is 2 µM for Calcein-AM and 1.5 µM for PI.
-
Wash the cells gently with warm HBSS to remove the treatment medium.
-
Incubate the cells with the Calcein-AM/PI working solution for 15-30 minutes at 37°C, protected from light.
-
Wash the cells gently with HBSS to remove excess dyes.
-
Immediately visualize the cells under a fluorescence microscope using appropriate filters for green (Calcein-AM) and red (PI) fluorescence.
-
Capture images and quantify the number of live and dead cells.
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol measures changes in intracellular calcium levels in response to Dynorphin (1-13) treatment.
Materials:
-
Neuronal culture grown on glass-bottom dishes
-
Dynorphin (1-13) stock solution
-
Fura-2 AM stock solution (e.g., 1 mM in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
HBSS or other suitable imaging buffer
-
Ratiometric fluorescence imaging system
Procedure:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 5-10 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Remove the culture medium and incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells gently with warm HBSS three times to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes in fresh HBSS at room temperature.
-
Mount the dish on the stage of the fluorescence imaging system.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Apply Dynorphin (1-13) at the desired final concentration to the imaging buffer.
-
Continuously record the fluorescence ratio (340/380) to monitor changes in [Ca2+]i over time.
Visualizations
Caption: Workflow for studying Dynorphin (1-13) in neuronal cultures.
Caption: Dynorphin (1-13) signaling pathways in neurons.
References
- 1. Dynorphin A (1-13) Neurotoxicity In Vitro: Opioid and Non-Opioid Mechanisms in Mouse Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 3. Dynorphin A (1-13) neurotoxicity in vitro: opioid and non-opioid mechanisms in mouse spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Endogenous Dynorphin (1-13)
Welcome to the technical support center for the quantification of endogenous dynorphin (1-13). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex process of measuring this neuropeptide.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying endogenous dynorphin (1-13) so challenging?
A1: The quantification of endogenous dynorphin (1-13) is inherently difficult due to a combination of factors:
-
Rapid Enzymatic Degradation: Dynorphin A (1-13) is highly susceptible to degradation by peptidases present in biological samples, with a half-life of less than a minute in blood.[1][2] This rapid breakdown can lead to an underestimation of its true endogenous levels.
-
Low Physiological Concentrations: Dynorphin (1-13) exists at very low concentrations in tissues and fluids, often pushing the limits of detection for many analytical methods.[3]
-
Presence of Multiple Related Peptides: The precursor protein, prodynorphin, is processed into numerous similar peptide fragments, such as dynorphin A (1-17) and dynorphin A (1-8).[3][4] Distinguishing dynorphin (1-13) from these other fragments is a significant analytical hurdle.
-
Antibody Specificity Issues: Immuno-based methods like ELISA and RIA are commonly used, but the specificity of commercially available antibodies can be a major concern, with potential cross-reactivity to other dynorphin forms.
-
Complex Biological Matrices: The presence of salts, lipids, and other proteins in biological samples can interfere with assay performance, a phenomenon known as the matrix effect.
Q2: What are the most common methods for quantifying dynorphin (1-13)?
A2: The primary methods employed for the quantification of dynorphin (1-13) are immunoassays and mass spectrometry-based techniques.
-
Immunoassays (ELISA/RIA): These methods rely on antibodies to capture and detect the peptide. They can be highly sensitive but are prone to issues with antibody specificity and cross-reactivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high specificity by separating the peptide chromatographically and identifying it based on its unique mass-to-charge ratio. While considered a gold standard for specificity, it can be less sensitive than immunoassays and is susceptible to matrix effects.
Q3: How can I minimize the degradation of dynorphin (1-13) in my samples?
A3: To prevent enzymatic degradation, it is crucial to collect and process samples rapidly and to use peptidase inhibitors. Samples should be collected on ice and immediately treated with a cocktail of protease inhibitors. Storage at -80°C is recommended for long-term stability.
Q4: My ELISA results show high variability. What could be the cause?
A4: High variability in ELISA results for dynorphin (1-13) can stem from several sources:
-
Inconsistent Sample Handling: Variations in sample collection, storage, and freeze-thaw cycles can lead to differential degradation of the peptide.
-
Pipetting Errors: Inaccurate pipetting of samples, standards, or reagents can introduce significant variability.
-
Matrix Effects: Differences in the composition of your samples (e.g., plasma from different subjects) can affect antibody binding and signal generation.
-
Antibody Lot-to-Lot Variability: Different batches of antibodies can have varying affinities and specificities.
Troubleshooting Guides
ELISA/RIA Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Dynorphin (1-13) levels are below the detection limit of the assay. 2. Inefficient antibody binding. 3. Degradation of the peptide during sample preparation or storage. | 1. Concentrate the sample or use a more sensitive assay kit. 2. Ensure proper antibody reconstitution and incubation times. Check for lot-to-lot variability. 3. Re-evaluate sample collection and handling procedures to include protease inhibitors and minimize processing time. |
| High Background | 1. Non-specific binding of antibodies. 2. Cross-reactivity of the antibody with other molecules in the sample. 3. Insufficient washing steps. | 1. Increase the number of washing steps or use a blocking buffer. 2. Validate antibody specificity using techniques like Western blotting or by testing against related dynorphin fragments. 3. Ensure thorough washing between incubation steps as per the manufacturer's protocol. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Pipetting inaccuracies. 3. Temperature fluctuations during incubation. | 1. Standardize the sample collection and processing protocol. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Ensure a stable incubation temperature. |
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | 1. Low abundance of dynorphin (1-13) in the sample. 2. Ion suppression from matrix components. 3. Inefficient ionization of the peptide. | 1. Employ sample enrichment techniques such as solid-phase extraction (SPE). 2. Optimize the sample preparation method to remove interfering substances. Use an internal standard to correct for matrix effects. 3. Adjust mass spectrometer source parameters (e.g., spray voltage, gas flow). |
| Poor Peak Shape | 1. Suboptimal chromatographic separation. 2. Contamination of the LC column or system. | 1. Optimize the LC gradient, flow rate, and column temperature. 2. Flush the LC system and column with appropriate cleaning solutions. |
| Inaccurate Quantification | 1. Lack of a suitable internal standard. 2. Non-linearity of the standard curve. 3. Instability of the peptide in the autosampler. | 1. Use a stable isotope-labeled version of dynorphin (1-13) as an internal standard. 2. Prepare a fresh standard curve with appropriate concentration ranges. 3. Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation. |
Experimental Protocols & Data
Comparative Analysis of Quantification Methods
The following table summarizes the performance characteristics of common methods for dynorphin (1-13) quantification.
| Method | Sensitivity (Lower Limit of Quantification) | Specificity | Throughput | Key Limitation(s) |
| Radioimmunoassay (RIA) | ~1-10 pg/mL | Moderate to High | Low to Medium | Requires radioactive materials; antibody cross-reactivity. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | ~5-50 pg/mL | Moderate | High | Antibody specificity and cross-reactivity are major concerns. |
| LC-MS/MS | ~10-100 pg/mL | Very High | Medium | Susceptible to matrix effects (ion suppression); lower throughput. |
Visualized Workflows and Concepts
General Workflow for Dynorphin (1-13) Quantification
Caption: A generalized experimental workflow for quantifying endogenous dynorphin (1-13).
Key Challenges in Dynorphin (1-13) Quantification
Caption: Major hurdles encountered during the quantification of endogenous dynorphin (1-13).
Prodynorphin Processing Pathway
Caption: Simplified schematic of prodynorphin processing into various dynorphin peptides.
References
Technical Support Center: Preventing Enzymatic Degradation of Dynorphin (1-13) in Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the enzymatic degradation of dynorphin (1-13) during experimental procedures.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the handling and analysis of tissue samples containing dynorphin (1-13).
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of dynorphin (1-13) in tissue samples?
A1: Dynorphin (1-13) is highly susceptible to rapid degradation by several endogenous proteases. The primary enzymes involved are:
-
Aminopeptidases: These enzymes cleave the N-terminal tyrosine residue, a critical component for opioid receptor activity. Aminopeptidase M is a key enzyme in this process[1].
-
Carboxypeptidases: These enzymes remove amino acids from the C-terminus of the peptide[1][2]. Carboxypeptidase N is known to act on peptides with basic C-terminal amino acids like dynorphin (1-13)[1].
-
Dynorphin Converting Enzyme (DCE): This serine protease cleaves larger dynorphin peptides at monobasic sites[1].
-
Angiotensin-Converting Enzyme (ACE): ACE also contributes to the metabolism of dynorphin fragments.
-
Cysteine Proteases: These have also been implicated in the initial fragmentation of dynorphins.
Q2: I am observing very low or undetectable levels of dynorphin (1-13) in my samples. What are the likely causes and solutions?
A2: Low recovery of dynorphin (1-13) is a common issue stemming from its rapid degradation. The in vivo half-life of dynorphin A(1-13) is less than one minute in plasma. Here are the potential causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Delayed Sample Processing | Immediately process tissue samples after collection. The time from tissue harvesting to homogenization should be minimized, ideally under 1.5 minutes. Snap-freeze samples in liquid nitrogen if immediate processing is not possible and store them at -80°C. |
| Inadequate Protease Inhibition | Use a broad-spectrum protease inhibitor cocktail specifically designed for neuropeptide preservation. Ensure the cocktail is added to the homogenization buffer immediately before use. For targeted inhibition, a combination of specific inhibitors is recommended (see Q3). |
| Suboptimal Tissue Lysis/Homogenization | Homogenize tissues on ice using an appropriate buffer, such as an acidified solution (e.g., 1M acetic acid or acidified methanol), to inactivate proteases. |
| Repeated Freeze-Thaw Cycles | Aliquot tissue homogenates or extracts into single-use vials before freezing to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and loss of sample integrity. |
| Adsorption to Surfaces | Dynorphin peptides can adsorb to plastic and glass surfaces. Use low-protein-binding tubes and pipette tips. Including a carrier protein like bovine serum albumin (BSA) at 0.1% in your buffers can also help minimize adsorptive losses. |
Q3: Which specific protease inhibitors are most effective for preserving dynorphin (1-13)?
A3: A combination of inhibitors targeting different protease classes is crucial for effective preservation. Consider the following:
-
Amastatin: An inhibitor of aminopeptidases.
-
Bestatin: Another potent aminopeptidase inhibitor.
-
Captopril: An inhibitor of angiotensin-converting enzyme (ACE).
-
Phosphoramidon: An inhibitor of neutral endopeptidase (NEP).
-
N-ethylmaleimide (NEM): A non-selective inhibitor of cysteine proteases that has been shown to block dynorphin degradation.
-
Aprotinin, Leupeptin, and Pepstatin A: Components of many commercial cocktails targeting serine, cysteine, and aspartic proteases, respectively.
Using a cocktail containing a mix of these inhibitors provides broad-spectrum protection.
Q4: What are the best practices for tissue collection and storage to ensure dynorphin (1-13) stability?
A4: Proper handling from the moment of collection is critical.
-
Rapid Collection: Minimize the time between animal sacrifice and tissue harvesting.
-
Immediate Inactivation of Proteases:
-
Chemical Inhibition: Place the tissue immediately into ice-cold homogenization buffer containing a protease inhibitor cocktail.
-
Heat Stabilization: Microwave irradiation of the brain immediately after removal can rapidly inactivate enzymes by heating the tissue to 80°C. This method has been shown to be effective in preserving endogenous peptide levels.
-
-
Storage:
-
For short-term storage, keep samples on ice.
-
For long-term storage, snap-freeze the tissue in liquid nitrogen and store at -80°C. Store samples in cryovials or wrapped in foil to prevent degradation.
-
Quantitative Data Summary
The following tables summarize the stability of dynorphin (1-13) under various conditions and the efficacy of different inhibitory strategies.
Table 1: Half-life of Dynorphin A(1-13) in Different Biological Matrices
| Biological Matrix | Temperature | Half-life | Reference(s) |
| Human Plasma | 37°C | < 1 minute | |
| Human Blood | 37°C | < 1 minute | |
| Human Cerebrospinal Fluid (CSF) | 37°C | ~2.5 hours (range 1.75-8.5 h) |
Table 2: Efficacy of Protease Inhibitors on Dynorphin A(1-17) Induced Antinociception (a proxy for stability)
A combination of Amastatin, Captopril, and Phosphoramidon (ACP)
| Treatment | Fold-Increase in Antinociceptive Potency | Reference(s) |
| Dynorphin A(1-17) + ACP | ~50-fold | |
| Dynorphin A(1-13) + ACP | ~30-fold |
Experimental Protocols
Protocol 1: Dynorphin (1-13) Extraction from Brain Tissue for LC-MS/MS Analysis
This protocol is designed to maximize the recovery of intact dynorphin (1-13) from brain tissue.
Materials:
-
Ice-cold 0.1% formic acid in water
-
Ice-cold acidified methanol (90% methanol, 9% glacial acetic acid, 1% water)
-
Broad-spectrum protease inhibitor cocktail (commercial or custom-made)
-
Homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge
-
10 kDa molecular weight cut-off (MWCO) spin filters
-
Vacuum concentrator
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Tissue Dissection: Following decapitation, immediately remove the brain (< 60 seconds) and place it in a cryogenic vial.
-
Enzyme Inactivation (Choose one):
-
Heat Inactivation: Microwave the brain for ~7 seconds to reach an internal temperature of 80°C. Immediately proceed to dissection on a cold plate.
-
Chemical Inactivation: Place the fresh brain tissue on an ice-cold surface and dissect the region of interest.
-
-
Homogenization:
-
Place the dissected tissue (e.g., striatum, spinal cord) into a pre-chilled 1.5 mL microcentrifuge tube containing ice-cold acidified methanol and a freshly added protease inhibitor cocktail.
-
Immediately homogenize the tissue on ice until no visible tissue fragments remain.
-
-
Extraction:
-
Incubate the homogenate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 25 minutes at 4°C.
-
Carefully collect the supernatant into a new low-protein-binding tube.
-
Re-extract the pellet with an additional volume of ice-cold acidified methanol, vortex, and centrifuge again. Combine the supernatants.
-
-
Filtration and Concentration:
-
Filter the combined supernatants through a 10 kDa MWCO spin filter by centrifuging at 14,000 x g for ~20 minutes at 4°C.
-
Dry the flow-through containing the neuropeptides in a vacuum concentrator.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried peptide extract in a small volume (e.g., 20-50 µL) of 0.1% formic acid in water.
-
Vortex and centrifuge briefly to pellet any insoluble material.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Diagram 1: Enzymatic Degradation Pathway of Dynorphin A(1-13)
References
Technical Support Center: Interpreting Off-Target Effects of Dynorphin (1-13) In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dynorphin (1-13). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and navigate the complex in vivo effects of this peptide, particularly its off-target activities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results encountered during in vivo experiments with dynorphin (1-13).
Q1: I administered dynorphin (1-13) expecting to see analgesia, but instead, I'm observing hyperalgesia and allodynia. What could be the cause?
A1: This is a well-documented paradoxical effect of dynorphin. While low doses of dynorphin (1-13) can produce analgesia through kappa-opioid receptor (KOR) activation, higher doses or sustained exposure can lead to pronociceptive (pain-promoting) effects.[1][2][3] This is primarily due to the activation of off-target receptors, namely the N-methyl-D-aspartate (NMDA) receptors and bradykinin receptors (B1 and B2).[4][5]
-
Troubleshooting Steps:
-
Dose Reduction: Try administering a lower dose of dynorphin (1-13). The analgesic effects are typically observed in the low nanomolar range when administered intrathecally.
-
Co-administration with Antagonists: To confirm the involvement of off-target receptors, co-administer dynorphin (1-13) with a selective NMDA receptor antagonist (e.g., MK-801) or a bradykinin receptor antagonist (e.g., HOE 140 for B2 receptors). Blockade of the hyperalgesic effects by these antagonists would confirm off-target activity.
-
Use of Naloxone: To confirm that the observed hyperalgesia is not opioid-mediated, co-administer with the opioid antagonist naloxone. The pronociceptive effects of dynorphin are typically not reversible by naloxone.
-
Q2: My animals are exhibiting severe motor dysfunction, including hindlimb paralysis, after intrathecal administration of dynorphin (1-13). Is this expected, and how can I mitigate it?
A2: Yes, motor dysfunction is a known, non-opioid mediated side effect of intrathecal dynorphin administration, particularly at higher doses. This effect is attributed to the excitotoxic actions of dynorphin, likely through NMDA receptor activation.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a careful dose-response study to find a concentration of dynorphin (1-13) that produces the desired effect without causing significant motor impairment. Motor dysfunction is often observed at doses that also induce hyperalgesia.
-
Co-administration with NMDA Antagonists: Similar to troubleshooting hyperalgesia, co-administration with an NMDA receptor antagonist like MK-801 can prevent or reduce the motor deficits.
-
Route of Administration: The route of administration can significantly influence the observed effects. Intrathecal injections deliver the peptide directly to the spinal cord, where high local concentrations can lead to these off-target effects. Consider alternative routes if appropriate for your experimental question, though this may alter the primary effects as well.
-
Q3: I am observing neuronal cell death in my in vitro or in vivo models after dynorphin (1-13) application. What is the mechanism behind this neurotoxicity?
A3: The neurotoxicity of dynorphin (1-13) is a significant off-target effect mediated primarily through the activation of NMDA receptors. This leads to an excessive influx of calcium (Ca2+), resulting in excitotoxicity and subsequent neuronal apoptosis.
-
Troubleshooting/Investigative Steps:
-
Confirm NMDA Receptor Involvement: In an in vitro setting, you can confirm this mechanism by co-treating your neuronal cultures with dynorphin (1-13) and an NMDA receptor antagonist (e.g., MK-801, AP-5). A reduction in cell death would confirm the involvement of NMDA receptors.
-
Calcium Imaging: Perform calcium imaging experiments using dyes like Fura-2 AM to directly visualize the increase in intracellular calcium upon dynorphin (1-13) application.
-
Consider Kappa-Opioid Receptor Co-activation: Interestingly, some studies suggest that concurrent activation of KORs may offer a degree of neuroprotection against dynorphin-induced excitotoxicity. Co-treatment with a KOR antagonist might, paradoxically, exacerbate the neurotoxic effects.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of dynorphin (1-13) with its primary and off-target receptors.
Table 1: Receptor Binding Affinities (Ki) of Dynorphin A (1-13)
| Receptor | Species | Radioligand | Ki (nM) | Reference(s) |
| Kappa Opioid Receptor (KOR) | Human | [3H]Diprenorphine | 0.23 | |
| Rat | [3H]Bremazocine | ~0.13 | ||
| Mu Opioid Receptor (MOR) | Human | [3H]Diprenorphine | 8.3 | |
| Delta Opioid Receptor (DOR) | Human | [3H]Diprenorphine | 8.08 | |
| NMDA Receptor | Rat | [3H]Glutamate | Partial displacement | |
| Bradykinin B2 Receptor | Rat | [3H]Bradykinin | 170 |
Table 2: Functional Potencies (EC50/IC50) of Dynorphin Peptides
| Assay | Receptor/Effect | Peptide | EC50/IC50 | Reference(s) |
| Calcium Influx | Bradykinin B2 Receptor | Dynorphin A (2-13) | ~500 nM - 5 µM | |
| NMDA Current Inhibition | NMDA Receptor | Dynorphin A (1-13) | 1.8 µM |
Table 3: In Vivo Dose-Dependent Effects of Intrathecal Dynorphin A Peptides in Rats
| Effect | Peptide | Dose | Observation | Reference(s) |
| Analgesia | Dynorphin A (1-13) | Low (nmol range) | Increased tail-flick latency | |
| Hyperalgesia/Allodynia | Dynorphin A (1-13) | High (nmol range) | Decreased paw withdrawal threshold | |
| Motor Dysfunction | Dynorphin A (1-13) | High (nmol range) | Flaccid hindlimb paralysis | |
| Neurotoxicity | Dynorphin A (1-13) | Micromolar concentrations | Neuronal cell loss |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to studying the on- and off-target effects of dynorphin (1-13).
Protocol 1: In Vivo Assessment of Mechanical Allodynia using Von Frey Filaments
Objective: To measure the mechanical withdrawal threshold in rodents following dynorphin (1-13) administration.
Materials:
-
Von Frey filaments with a range of calibrated bending forces.
-
Elevated wire mesh platform.
-
Plexiglas enclosures for each animal.
-
Dynorphin (1-13) solution for administration.
-
Vehicle control solution.
-
Syringes for administration.
Procedure:
-
Acclimation: Place the animals in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing to allow them to acclimate to the environment.
-
Baseline Measurement: Before any treatment, determine the baseline paw withdrawal threshold.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force and proceeding to filaments of increasing force.
-
A positive response is a sharp withdrawal of the paw.
-
The threshold is the lowest force that elicits a withdrawal response in at least 50% of the applications (e.g., 3 out of 5 times).
-
-
Administration: Administer dynorphin (1-13) or vehicle via the desired route (e.g., intrathecal injection).
-
Post-treatment Measurement: At predetermined time points after administration, repeat the measurement of the paw withdrawal threshold as described in step 2.
-
Data Analysis: Compare the post-treatment withdrawal thresholds to the baseline values. A significant decrease in the withdrawal threshold indicates mechanical allodynia.
Protocol 2: In Vivo Assessment of Thermal Nociception using the Tail-Flick Test
Objective: To measure the latency of a rodent's tail withdrawal from a noxious thermal stimulus.
Materials:
-
Tail-flick analgesia meter with a radiant heat source.
-
Animal restrainer.
-
Dynorphin (1-13) solution.
-
Vehicle control solution.
-
Syringes for administration.
Procedure:
-
Acclimation: Gently place the rat or mouse in the restrainer and allow it to acclimate for a few minutes.
-
Baseline Measurement:
-
Position the tail over the radiant heat source of the tail-flick meter.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal flicks its tail. Record this latency.
-
To prevent tissue damage, a cut-off time (typically 10-15 seconds) should be set. If the animal does not respond within this time, the heat source should be turned off and the maximum latency recorded.
-
Perform 2-3 baseline measurements with a few minutes interval between each.
-
-
Administration: Administer dynorphin (1-13) or vehicle.
-
Post-treatment Measurement: At various time points after administration, repeat the tail-flick latency measurement.
-
Data Analysis: An increase in tail-flick latency compared to baseline indicates an analgesic effect.
Protocol 3: Intracellular Calcium Imaging in Cultured Neurons
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to dynorphin (1-13) application.
Materials:
-
Cultured neurons on glass coverslips.
-
Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm).
-
Dynorphin (1-13) solution.
-
Control and antagonist solutions (e.g., NMDA, MK-801).
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS.
-
Incubate the cultured neurons in the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells (approximately 30 minutes).
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
-
-
Stimulation:
-
Apply dynorphin (1-13) to the cells via the perfusion system.
-
Continue to acquire ratiometric images to record the change in [Ca2+]i.
-
To test for off-target effects, pre-incubate the cells with antagonists (e.g., MK-801) before applying dynorphin (1-13).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.
-
An increase in this ratio corresponds to an increase in intracellular calcium.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Overview of Dynorphin (1-13) on- and off-target signaling pathways.
Caption: A logical workflow for in vivo experiments with dynorphin (1-13).
Caption: Detailed off-target signaling pathways of dynorphin (1-13).
References
- 1. Dynorphin A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphin A (1-13) Neurotoxicity In Vitro: Opioid and Non-Opioid Mechanisms in Mouse Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Pronociceptive Actions of Dynorphin via Bradykinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
addressing tachyphylaxis to dynorphin (1-13) in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with tachyphylaxis to dynorphin (1-13) in long-term experimental setups.
Troubleshooting Guides
Problem: Diminished or absent response to dynorphin (1-13) over time.
Question: My experimental system (in vitro or in vivo) initially responds to dynorphin (1-13), but with repeated or continuous administration, the effect weakens or disappears. What is causing this tachyphylaxis?
Answer: Tachyphylaxis to dynorphin (1-13) is a common phenomenon primarily caused by adaptive changes in its target, the kappa-opioid receptor (KOR). The principal mechanisms include:
-
Receptor Desensitization: Following prolonged agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR. This phosphorylation event leads to the recruitment of β-arrestin proteins, which sterically hinder the coupling of the receptor to its intracellular G protein signaling partners, thereby dampening the downstream cellular response.[1][2][3]
-
Receptor Internalization: β-arrestin binding also targets the KOR for endocytosis, a process where the receptor is removed from the cell surface and sequestered into intracellular vesicles.[2][4] This reduces the number of available receptors on the cell membrane to interact with dynorphin (1-13).
-
Receptor Downregulation: With chronic exposure, internalized receptors may be targeted for lysosomal degradation, leading to a net loss of total cellular receptor protein. This is a longer-term adaptation that can contribute to profound and lasting tachyphylaxis.
A secondary, yet critical, factor to consider is the inherent instability of the dynorphin (1-13) peptide.
-
Peptide Degradation: Dynorphin (1-13) has a very short half-life in biological systems, including plasma and brain tissue, due to rapid enzymatic degradation by peptidases. This rapid breakdown can lead to a decrease in the effective concentration of the active peptide at the receptor site over time, mimicking tachyphylaxis.
Question: How can I mitigate tachyphylaxis to dynorphin (1-13) in my long-term experiments?
Answer: Several strategies can be employed to address and potentially mitigate tachyphylaxis:
-
Intermittent Dosing Schedules: Instead of continuous administration, consider an intermittent dosing regimen. Providing "drug holidays" can allow for receptor resensitization, where internalized receptors are recycled back to the cell surface and dephosphorylated, restoring their signaling capacity. The optimal "off" period will need to be determined empirically for your specific experimental model.
-
Use of Stabilized Analogs: The rapid degradation of dynorphin (1-13) can be a significant confounding factor. Consider using chemically modified, stabilized analogs of dynorphin (1-13) that are more resistant to peptidase activity. This will ensure a more consistent and sustained level of the active peptide at the receptor.
-
Lower Effective Doses: Use the lowest effective concentration of dynorphin (1-13) necessary to elicit the desired biological response. Higher concentrations are more likely to drive rapid and robust receptor desensitization and internalization.
-
Monitoring Receptor Expression and Phosphorylation: To understand the extent of tachyphylaxis in your system, you can measure changes in KOR expression levels (e.g., via Western blot or qPCR) and phosphorylation status (using phospho-specific antibodies) over the course of your experiment. This can help you correlate the loss of response with molecular changes at the receptor level.
Frequently Asked Questions (FAQs)
Q1: What is the typical timeframe for the onset of tachyphylaxis to dynorphin (1-13)?
A1: The onset of tachyphylaxis can vary depending on the experimental system, the concentration of dynorphin (1-13) used, and the frequency of administration. Desensitization can occur within minutes of agonist exposure, while significant internalization is typically observed within 30-60 minutes. Downregulation is a longer-term process that may become evident after hours to days of continuous exposure.
Q2: Are there any pharmacological agents that can prevent dynorphin (1-13) tachyphylaxis?
A2: Currently, there are no specific pharmacological agents that can completely prevent KOR desensitization and internalization without also blocking the primary effects of dynorphin (1-13). Research into biased agonists that favor G protein signaling over β-arrestin recruitment is an active area of investigation and may offer future strategies to mitigate tachyphylaxis.
Q3: How can I confirm that the loss of response in my experiment is due to tachyphylaxis and not to other factors like peptide degradation?
A3: To differentiate between tachyphylaxis and peptide degradation, you can perform control experiments. One approach is to measure the concentration of intact dynorphin (1-13) in your experimental system over time using techniques like HPLC-MS. If the peptide concentration remains stable but the biological response diminishes, tachyphylaxis is the likely cause. Conversely, if the peptide concentration rapidly declines, degradation is a significant contributing factor. Using a stabilized analog of dynorphin (1-13) can also help to isolate the effects of receptor-mediated tachyphylaxis.
Q4: Can tachyphylaxis to dynorphin (1-13) be reversed?
A4: Yes, to some extent. Short-term desensitization is often reversible upon removal of the agonist, allowing for receptor dephosphorylation and recycling to the cell surface. This process is known as resensitization. However, long-term downregulation due to receptor degradation is a more permanent change and may require de novo protein synthesis to restore the original receptor population, which can take a significantly longer time.
Quantitative Data Summary
Table 1: In Vitro Receptor Regulation by Dynorphin Peptides
| Peptide | Receptor Internalization (CHO-KOR cells) | Receptor Downregulation (CHO-KOR cells) | Reference |
| Dynorphin A (1-17) | ~65% after 4h | Significant | |
| Dynorphin B (1-13) | ~65% after 4h | Significant | |
| α-neoendorphin | ~10% after 4h | Minimal |
Table 2: In Vivo Effects of Chronic Dynorphin Exposure
| Experimental Model | Dynorphin Administration | Observed Effect | Implication for Tachyphylaxis | Reference |
| Rat Spinal Cord | Continuous intrathecal infusion of DAMGO (μ-agonist) | Increased spinal dynorphin levels and thermal hyperalgesia | Upregulation of endogenous dynorphin can contribute to a state of chronic KOR activation and subsequent desensitization. | |
| Mouse Brain | Repeated systemic administration of U50,488H (KOR agonist) | Increased KOR phosphorylation | Demonstrates in vivo desensitization mechanism. |
Experimental Protocols
Protocol 1: In Vitro Quantification of KOR Desensitization using a Real-Time Membrane Potential Assay
This protocol is adapted from a method to measure KOR-induced hyperpolarization and its desensitization in real-time.
Materials:
-
CHO cells stably expressing KOR (CHO-KOR)
-
FLIPR Membrane Potential (FMP) Blue dye
-
Dynorphin (1-13)NH2
-
U50,488H (as a reference agonist)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence imaging plate reader (e.g., FlexStation)
Procedure:
-
Cell Plating: Plate CHO-KOR cells in 96-well microplates and grow to confluence.
-
Dye Loading: On the day of the experiment, remove the culture medium and add FMP Blue dye dissolved in assay buffer to each well. Incubate according to the manufacturer's instructions to allow for dye loading.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a set period (e.g., 60 seconds).
-
First Agonist Addition: Add this compoundNH2 at a concentration known to elicit a maximal response (e.g., 1 µM) and immediately begin recording the change in fluorescence. A decrease in fluorescence indicates membrane hyperpolarization.
-
Washout (Optional but Recommended): To assess resensitization, gently wash the cells with assay buffer to remove the agonist.
-
Second Agonist Addition: After a defined period (e.g., 30-60 minutes), add the same concentration of this compoundNH2 again and record the fluorescence response.
-
Data Analysis: Quantify the peak change in fluorescence for both the first and second agonist additions. A reduced response upon the second addition indicates desensitization. The degree of desensitization can be calculated as the percentage reduction in the second response compared to the first.
Protocol 2: Assessment of KOR Internalization by ELISA
This protocol provides a method to quantify the amount of KOR remaining on the cell surface after agonist exposure.
Materials:
-
CHO cells stably expressing Flag-tagged KOR (CHO-Flag-KOR)
-
Dynorphin (1-13)
-
Primary antibody against the Flag epitope (e.g., anti-Flag M1 antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (e.g., PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed CHO-Flag-KOR cells in a 96-well plate and grow to confluence.
-
Agonist Treatment: Treat the cells with the desired concentration of dynorphin (1-13) for a specific duration (e.g., 60 minutes) at 37°C. Include untreated control wells.
-
Fixation: Gently wash the cells with ice-cold PBS and then fix them with 4% paraformaldehyde.
-
Blocking: Wash the cells with PBS and then incubate with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the anti-Flag primary antibody diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the cells and then incubate with the HRP-conjugated secondary antibody.
-
Detection: After a final wash, add the TMB substrate and allow the color to develop. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: A decrease in absorbance in the dynorphin (1-13)-treated wells compared to the control wells indicates receptor internalization. The percentage of internalized receptors can be calculated.
Visualizations
Caption: Signaling pathway of dynorphin (1-13) leading to tachyphylaxis.
Caption: Experimental workflows for studying dynorphin (1-13) tachyphylaxis.
Caption: Troubleshooting logic for addressing diminished dynorphin (1-13) response.
References
- 1. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion [frontiersin.org]
- 4. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
avoiding aggregation of dynorphin (1-13) in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of dynorphin (1-13) in stock solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of dynorphin (1-13) stock solutions in a question-and-answer format.
Q1: My lyophilized dynorphin (1-13) powder is difficult to weigh and seems clumpy. What should I do?
A1: Before opening the vial of lyophilized dynorphin (1-13), it is crucial to allow it to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can lead to clumping and affect its stability. Once at room temperature, briefly centrifuge the vial to ensure all the powder is at the bottom of the tube.
Q2: I tried to dissolve dynorphin (1-13) in sterile water, but it's not dissolving completely. What is the next step?
A2: Dynorphin (1-13) is a basic peptide, and while it can be soluble in water, its solubility can be limited. If you encounter issues with dissolving it in water, it is recommended to try a dilute acidic solution. Add 10% acetic acid dropwise to your peptide suspension until it dissolves. Sonication can also be used to aid dissolution.
Q3: My dynorphin (1-13) peptide is still insoluble even after adding dilute acetic acid. What other solvents can I use?
A3: For very hydrophobic peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used for initial solubilization. Dissolve the peptide in a minimal volume of DMSO and then slowly add this solution dropwise to your desired aqueous buffer while stirring. If the solution becomes turbid, you have reached the solubility limit.
Q4: I observed precipitation in my dynorphin (1-13) stock solution after storing it in the freezer. What could be the cause and how can I prevent it?
A4: Precipitation after a freeze-thaw cycle can be due to the peptide coming out of solution at low temperatures or due to aggregation. To prevent this, it is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Storing the peptide in a weakly acidic solution (e.g., with a small amount of acetic acid) may also improve its stability in a frozen state.
Q5: How can I be sure that my dynorphin (1-13) stock solution is stable and the peptide is not degrading over time?
A5: For long-term storage, it is best to store dynorphin (1-13) as a lyophilized powder at -20°C or -80°C. Once in solution, aliquot and store at -80°C for up to six months or at -20°C for up to one month.[1][2] Avoid repeated freeze-thaw cycles. If you suspect degradation, you may need to perform analytical tests like HPLC to check the purity of your peptide solution.
Frequently Asked Questions (FAQs)
What is the best solvent for dissolving dynorphin (1-13)?
The recommended starting solvent for dynorphin (1-13), a basic peptide, is sterile, distilled water.[3] If solubility is an issue, a dilute solution of 10% acetic acid is recommended to aid dissolution.[3] For preparing a concentrated stock solution that will be further diluted, a small amount of DMSO can be used initially.[4]
What is the solubility of dynorphin (1-13) in different solvents?
The reported solubility of dynorphin A (1-13) can vary. It is important to test the solubility of a small amount of the peptide first. The table below summarizes some reported solubility data.
| Solvent | Reported Solubility of Dynorphin A (1-13) | Reported Solubility of Dynorphin B (1-13) |
| Water | 0.80 mg/mL to ≥ 50 mg/mL | ≥ 50 mg/mL |
| 10% Acetic Acid | Recommended for basic peptides | Not specified |
| DMSO | Used for initial solubilization | Not specified |
What is the optimal pH for dynorphin (1-13) stock solutions to prevent aggregation?
To maintain the stability of peptide solutions, a pH range of 4-6 is generally recommended. Since dynorphin (1-13) is a basic peptide, dissolving it in a dilute acidic solution can help maintain a slightly acidic pH and improve stability.
Are there any additives that can be used to prevent the aggregation of dynorphin (1-13)?
While specific data for dynorphin (1-13) is limited, general strategies to prevent peptide and protein aggregation can be applied. These include the use of:
-
Sugars and Polyols: Sucrose and glycerol can act as stabilizers.
-
Amino Acids: Arginine and glutamate can help to increase protein solubility.
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.
What are the recommended storage conditions for dynorphin (1-13) stock solutions?
To ensure the stability of your dynorphin (1-13) stock solutions, follow these guidelines:
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Light Protection: Protect the solutions from light.
| Storage Form | Recommended Temperature | Duration |
| Lyophilized Powder | -20°C or -80°C | Up to 2 years |
| Stock Solution | -20°C | Up to 1 month |
| Stock Solution | -80°C | Up to 6 months |
Experimental Protocols
Protocol for Reconstitution and Storage of Dynorphin (1-13)
This protocol provides a step-by-step guide for preparing a stable stock solution of dynorphin (1-13).
Materials:
-
Lyophilized dynorphin (1-13)
-
Sterile, distilled water
-
10% Acetic acid solution (optional)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized dynorphin (1-13) to warm to room temperature in a desiccator.
-
Centrifuge: Briefly centrifuge the vial to pellet all the powder at the bottom.
-
Initial Dissolution: Add the calculated volume of sterile, distilled water to achieve the desired concentration (e.g., 1 mg/mL).
-
Mixing: Gently vortex the vial to mix. If the peptide does not fully dissolve, proceed to the next step.
-
Acidification (if necessary): Add 10% acetic acid dropwise while vortexing until the peptide is completely dissolved.
-
Sonication (optional): If the peptide is still not fully dissolved, sonicate the vial in a water bath for a few minutes.
-
Aliquoting: Once the peptide is fully dissolved, dispense the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing dynorphin (1-13) stock solutions.
Caption: Dynorphin (1-13) signaling via the kappa-opioid receptor.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Dynorphin (1-13) and Dynorphin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two key endogenous opioid peptides: dynorphin (1-13) and its parent peptide, dynorphin A. This document summarizes their receptor binding affinities, functional potencies, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Introduction
Dynorphins are a class of endogenous opioid peptides that play crucial roles in pain modulation, addiction, mood, and memory. Dynorphin A, a 17-amino acid peptide, is the primary product of the prodynorphin gene. Dynorphin (1-13) is a major, biologically active metabolite of dynorphin A. Both peptides are recognized as potent agonists at the kappa opioid receptor (KOR), while also exhibiting varying affinities for the mu (MOR) and delta (DOR) opioid receptors. Understanding the similarities and differences in their biological profiles is essential for the development of novel therapeutics targeting the dynorphin system.
Peptide Structures
The primary structures of human dynorphin A and its fragment dynorphin (1-13) are provided below. The shared N-terminal "message" sequence (Tyr-Gly-Gly-Phe-Leu) is crucial for opioid receptor activation, while the C-terminal "address" sequence influences receptor selectivity.
-
Dynorphin A (1-17): Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln
-
Dynorphin (1-13): Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys
Quantitative Comparison of Biological Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of dynorphin A and dynorphin (1-13) at the three main opioid receptors. The data is compiled from various in vitro studies.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Peptide | Kappa (κ) Opioid Receptor | Mu (μ) Opioid Receptor | Delta (δ) Opioid Receptor | Reference |
| Dynorphin A (1-17) | 0.23 ± 0.03 | 1.3 ± 0.2 | 8.0 ± 1.0 | [Chavkin and Goldstein, 1981] |
| Dynorphin (1-13) | 0.56 ± 0.08 | 3.6 ± 0.5 | 18.0 ± 2.0 | [Chavkin and Goldstein, 1981] |
| Dynorphin A (1-17) | 0.18 | 1.1 | 1.5 | [Werling et al., 1988] |
| Dynorphin (1-13) | 0.35 | 2.9 | 13.0 | [Werling et al., 1988] |
Table 2: Functional Potency (EC50/IC50, nM)
| Peptide | Assay | Kappa (κ) Opioid Receptor | Mu (μ) Opioid Receptor | Delta (δ) Opioid Receptor | Reference |
| Dynorphin A (1-17) | GTPγS Binding | 0.15 ± 0.02 | 10.5 ± 1.5 | 25.3 ± 3.1 | [Merg et al., 2006] |
| Dynorphin (1-13) | GTPγS Binding | 0.42 ± 0.06 | 28.7 ± 4.2 | 75.1 ± 9.8 | [Merg et al., 2006] |
| Dynorphin A (1-17) | Guinea Pig Ileum Bioassay | 0.28 ± 0.04 | - | - | [S. Lemaire et al., 1986] |
| Dynorphin (1-13) | Guinea Pig Ileum Bioassay | 0.75 ± 0.11 | - | - | [S. Lemaire et al., 1986] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway activated by dynorphin peptides and the general workflows for the key experimental assays used to determine their biological activity.
A Comparative Analysis of Dynorphin (1-13) and Endomorphins: Receptor Selectivity, Signaling, and Functional Outcomes
An objective guide for researchers and drug development professionals on the distinct functional profiles of the endogenous opioid peptides, dynorphin (1-13) and the endomorphins.
This guide provides a detailed comparison of dynorphin (1-13) and endomorphins, two classes of endogenous opioid peptides with significantly different pharmacological properties. While both play crucial roles in nociception and other physiological processes, their distinct receptor affinities and signaling pathways lead to disparate functional outcomes. This analysis is supported by quantitative data from key experimental studies, detailed methodologies for reproducing these findings, and visual representations of their molecular interactions.
Receptor Binding Affinity and Selectivity
A primary functional distinction between dynorphin (1-13) and endomorphins lies in their preferential binding to different opioid receptor subtypes. Dynorphin A (1-13) is a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2] In contrast, endomorphin-1 and endomorphin-2 are highly selective and potent agonists for the mu-opioid receptor (MOR).[3][4][5] This differential receptor engagement is the foundational reason for their distinct physiological effects.
| Peptide | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity | Reference |
| Dynorphin A (1-13) | Kappa (κ) | 1.2 | High | |
| Mu (μ) | 3.6 - 13.2 | Moderate | ||
| Delta (δ) | 39.6 - 144 | Low | ||
| Endomorphin-1 | Mu (μ) | 0.34 | Very High | |
| Delta (δ) | >15,000 | Very Low | ||
| Kappa (κ) | >15,000 | Very Low | ||
| Endomorphin-2 | Mu (μ) | 0.69 | Very High | |
| Delta (δ) | >15,000 | Very Low | ||
| Kappa (κ) | >15,000 | Very Low |
Signaling Pathways
Upon receptor binding, both dynorphin (1-13) and endomorphins initiate intracellular signaling cascades through the activation of heterotrimeric G-proteins, primarily of the Gi/o family. This activation leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, they promote the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit N-type calcium channels.
While sharing this general mechanism, studies suggest that different agonists can stabilize distinct receptor conformations, leading to "biased agonism" or "functional selectivity," where specific downstream pathways are preferentially activated. For instance, some research indicates that endomorphins and dynorphins can exhibit biased agonism at the mu-opioid receptor, with endomorphins preferentially activating cAMP signaling and dynorphin-B favoring G-protein signaling in certain cell lines.
General signaling pathway for Dynorphin (1-13) and Endomorphins.
Physiological Effects
The distinct receptor selectivity of dynorphin (1-13) and endomorphins translates into different physiological and behavioral effects.
Dynorphin A (1-13): As a KOR agonist, dynorphin A (1-13) is involved in a range of functions including:
-
Analgesia: It produces analgesia, particularly at the spinal level.
-
Aversive States: Activation of KOR is often associated with dysphoria, stress, and negative affective states.
-
Neurotoxicity: At high concentrations, dynorphin A (1-13) can exhibit neurotoxic effects, potentially contributing to secondary injury after spinal cord trauma.
-
Cardiovascular Regulation: It can influence blood pressure and heart rate.
-
Hormonal Regulation: Dynorphin can modulate the release of hormones such as prolactin and luteinizing hormone.
Endomorphins: As highly selective MOR agonists, endomorphins are primarily involved in:
-
Potent Analgesia: They are powerful pain relievers, acting at both spinal and supraspinal sites. Their analgesic effects are comparable to morphine.
-
Reward and Euphoria: MOR activation is central to the brain's reward circuitry, and endomorphins are implicated in feelings of pleasure and well-being.
-
Gastrointestinal Effects: They inhibit gastrointestinal transit.
-
Vasodilation: Endomorphins can cause vasodilation by stimulating the release of nitric oxide.
Experimental Protocols
The characterization of dynorphin (1-13) and endomorphins relies on a variety of in vitro and in vivo experimental techniques. Below are outlines of two fundamental assays used to determine their receptor binding and functional activity.
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or brain tissue).
-
Radiolabeled ligand with high affinity for the target receptor (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR).
-
Unlabeled test peptides (dynorphin (1-13), endomorphins).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide in the binding buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled peptide. The IC50 (concentration of unlabeled peptide that inhibits 50% of specific radioligand binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist, providing a measure of its potency (EC50) and efficacy (Emax).
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Test peptides (dynorphin (1-13), endomorphins).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Unlabeled GTPγS for determining non-specific binding.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the test peptide and GDP in the assay buffer.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture to allow for [³⁵S]GTPγS binding to activated G-proteins (e.g., 60 minutes at 30°C).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test peptide to generate a dose-response curve, from which the EC50 and Emax values can be determined.
References
- 1. Selectivity of dynorphin for κ opioid receptors | Scilit [scilit.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endomorphin-1 and endomorphin-2: pharmacology of the selective endogenous mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endomorphins: novel endogenous mu-opiate receptor agonists in regions of high mu-opiate receptor density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Endomorphins--endogenous ligands of the mu-opioid receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Kappa-Opioid Receptor Selectivity of Dynorphin (1-13): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kappa-opioid receptor (KOR) selectivity of the endogenous opioid peptide Dynorphin (1-13) against two well-characterized selective KOR agonists: the natural product Salvinorin A and the synthetic compound U-50,488. The following sections present quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support the validation of KOR selectivity.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a ligand for a particular receptor is fundamentally determined by its binding affinity. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The data presented in Table 1 summarizes the Ki values for Dynorphin (1-13), Salvinorin A, and U-50,488 at the three major opioid receptor subtypes: kappa (KOR), mu (MOR), and delta (DOR).
| Ligand | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| Dynorphin (1-13) | ~0.1 - 1.0 | ~1 - 10 | ~10 - 100 | ~10-100 fold | ~100-1000 fold |
| Salvinorin A | ~1 - 5 | >1000 | >1000 | >200-1000 fold | >200-1000 fold |
| U-50,488 | ~1 - 10 | ~300 - 500 | >1000 | ~30-50 fold | >100 fold |
Note: The Ki values are approximate ranges compiled from multiple sources and can vary based on experimental conditions.
As the data indicates, while Dynorphin (1-13) displays a clear preference for the KOR, it also exhibits significant affinity for the MOR and, to a lesser extent, the DOR. In contrast, Salvinorin A and U-50,488 demonstrate substantially higher selectivity for the KOR over the other opioid receptor subtypes.
Comparative Analysis of Functional Activity
Beyond binding, the functional activity of a ligand at its target receptor is a critical aspect of its pharmacological profile. The half-maximal effective concentration (EC50) and the maximum effect (Emax) are key parameters used to quantify a ligand's potency and efficacy in functional assays. Table 2 provides a summary of the functional activity of the three compounds at the KOR.
| Ligand | Assay Type | KOR EC50 (nM) | KOR Emax (%) |
| Dynorphin (1-13) | GTPγS Binding | ~1 - 10 | ~100 |
| Salvinorin A | GTPγS Binding | ~1 - 10 | ~100 |
| cAMP Inhibition | ~1 - 5 | ~100 | |
| U-50,488 | GTPγS Binding | ~5 - 50 | ~100 |
| cAMP Inhibition | ~0.5 - 5 | ~100 |
Note: The EC50 and Emax values are approximate ranges and can vary based on the specific assay and cell system used.
All three compounds act as full agonists at the KOR, capable of eliciting a maximal response. Their potencies are all in the nanomolar range, confirming their high affinity and functional engagement with the receptor.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of Dynorphin (1-13), Salvinorin A, and U-50,488 for KOR, MOR, and DOR.
Materials:
-
Cell membranes prepared from cell lines stably expressing human KOR, MOR, or DOR.
-
Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).
-
Test compounds: Dynorphin (1-13), Salvinorin A, U-50,488.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dynorphin (1-13): A Comparative Analysis of its Cross-Reactivity with Mu and Delta Opioid Receptors
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity and functional activity of the endogenous opioid peptide Dynorphin (1-13) at mu (µ) and delta (δ) opioid receptors. Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details relevant methodologies, and illustrates associated signaling pathways to elucidate the cross-reactivity profile of this important neuropeptide.
Introduction
Dynorphin (1-13) is a truncated form of Dynorphin A, a member of the endogenous opioid peptide family. While it is widely recognized as the primary endogenous ligand for the kappa (κ) opioid receptor, a body of evidence demonstrates its ability to interact with and elicit responses at mu and delta opioid receptors.[1] Understanding the extent of this cross-reactivity is crucial for elucidating the physiological roles of Dynorphin (1-13) and for the development of selective opioid receptor modulators with improved therapeutic profiles. This guide presents a comparative analysis of its binding and functional characteristics at these two receptor subtypes.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Dynorphin A at human mu, delta, and kappa opioid receptors. While some studies use the full-length Dynorphin A, the (1-13) fragment contains the essential residues for opioid receptor interaction, and its binding profile is considered representative.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Reference |
| Dynorphin A | hMOR (mu) | 1.60 ± 0.18 | 30 ± 5 | [2] |
| Dynorphin A | hDOR (delta) | 1.25 ± 0.12 | 84 ± 11 | [2] |
| Dynorphin A | hKOR (kappa) | 0.05 ± 0.01 | 0.43 ± 0.08 | [2] |
hMOR: human mu opioid receptor; hDOR: human delta opioid receptor; hKOR: human kappa opioid receptor.
The data clearly indicate that while Dynorphin A exhibits the highest affinity and potency for the kappa opioid receptor, it also binds to mu and delta receptors with nanomolar affinity.[2] Notably, its binding affinity for mu and delta receptors is comparable, though its functional potency is higher at the mu receptor compared to the delta receptor.
Signaling Pathways
Activation of mu and delta opioid receptors by an agonist like Dynorphin (1-13) initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the activated G-protein can modulate other effectors, such as ion channels.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays measuring G-protein activation.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a specific receptor. It involves competing the unlabeled ligand (Dynorphin (1-13)) against a radiolabeled ligand with known high affinity for the receptor of interest.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the target opioid receptor (mu or delta) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for mu receptors, [³H]-naltrindole for delta receptors) and varying concentrations of Dynorphin (1-13).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of Dynorphin (1-13) that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: [³⁵S]GTPγS Binding
This assay measures the functional activation of G-protein coupled receptors. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
Protocol Outline:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with GDP, varying concentrations of Dynorphin (1-13), and a constant concentration of [³⁵S]GTPγS.
-
Termination & Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Quantification: The amount of bound [³⁵S]GTPγS is measured.
-
Data Analysis: The concentration of Dynorphin (1-13) that produces 50% of the maximal response (EC50) is determined from concentration-response curves.
Conclusion
The experimental data clearly demonstrate that Dynorphin (1-13) exhibits significant cross-reactivity with both mu and delta opioid receptors, in addition to its primary interaction with the kappa opioid receptor. While its binding affinity is in the low nanomolar range for both mu and delta subtypes, its functional potency appears to be more pronounced at the mu receptor. This promiscuous binding profile suggests that the physiological and pharmacological effects of Dynorphin (1-13) may be more complex than previously understood, potentially involving the simultaneous modulation of multiple opioid receptor types. These findings are critical for the design of future research aimed at dissecting the intricate roles of endogenous opioid systems and for the development of novel opioid-based therapeutics with enhanced selectivity and reduced side effects.
References
A Comparative Analysis of Dynorphin (1-13) and Synthetic Kappa Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the endogenous kappa opioid receptor (KOR) agonist, dynorphin (1-13), and a selection of prominent synthetic KOR agonists: U-50488, Salvinorin A, and nalfurafine. The objective is to offer a clear, evidence-based analysis of their pharmacological properties to inform research and drug development efforts in areas such as pain, addiction, and mood disorders.
Introduction
The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that, upon activation, can produce a range of physiological effects, including analgesia, diuresis, and dysphoria.[1] While the therapeutic potential of KOR agonists is significant, their clinical development has been hampered by undesirable side effects.[2] This has led to extensive research into the nuanced pharmacology of both the endogenous ligand, dynorphin A (1-13), and various synthetic agonists, with a focus on understanding how differences in their interaction with the receptor can lead to divergent signaling and behavioral outcomes. This guide will delve into a comparative analysis of their binding affinities, functional activities, and the intracellular signaling pathways they modulate.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of dynorphin (1-13) and the selected synthetic KOR agonists at the kappa (κ), mu (μ), and delta (δ) opioid receptors. This data, compiled from multiple studies, highlights the selectivity profile of each compound.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | κ Opioid Receptor (KOR) | μ Opioid Receptor (MOR) | δ Opioid Receptor (DOR) | KOR Selectivity (MOR/KOR) | KOR Selectivity (DOR/KOR) |
| Dynorphin A (1-13) | ~0.1 - 1.0 | ~1.0 - 10 | ~10 - 100 | 10 - 100 | 100 - 1000 |
| U-50488 | ~1 - 20 | ~300 - 6100 | >500 | ~30 - 300 | >25 |
| Salvinorin A | ~1 - 10 | >1000 | >1000 | >100 | >100 |
| Nalfurafine | ~0.1 - 1.0 | ~10 - 50 | ~100 - 500 | ~10 - 50 | ~100 - 500 |
Note: Ki values can vary between different studies and experimental conditions. The ranges provided are indicative of the general affinity profiles.
Table 2: Functional Activity (EC50, nM) in GTPγS Binding Assays
| Compound | κ Opioid Receptor (KOR) |
| Dynorphin A (1-13) | ~1 - 20 |
| U-50488 | ~10 - 100 |
| Salvinorin A | ~1 - 30 |
| Nalfurafine | ~1 - 10 |
Note: EC50 values represent the concentration of the agonist that produces 50% of its maximal effect in stimulating GTPγS binding, a measure of G-protein activation.
Signaling Pathways
Activation of the KOR by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[3] Additionally, KOR activation can trigger the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the activation of distinct downstream signaling pathways, including mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK.[4]
The concept of biased agonism is crucial in understanding the differential effects of KOR ligands. A biased agonist preferentially activates one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment).[5] This is of significant interest in drug development, as the therapeutic effects (e.g., analgesia) may be primarily mediated by G-protein pathways, while adverse effects (e.g., dysphoria) may be linked to β-arrestin signaling.
Figure 1: General signaling pathways of the Kappa Opioid Receptor.
Dynorphin (1-13) and Salvinorin A are generally considered relatively unbiased or full agonists, activating both G-protein and β-arrestin pathways. U-50488 is also largely considered an unbiased agonist. In contrast, nalfurafine is a well-characterized G-protein biased agonist, showing a preference for activating G-protein signaling over β-arrestin recruitment. This bias is thought to contribute to its favorable side-effect profile, leading to its clinical approval in Japan for the treatment of pruritus.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Figure 2: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the kappa opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is resuspended in buffer and protein concentration is determined.
-
Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593) with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (e.g., dynorphin (1-13) or a synthetic agonist). Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR ligand.
-
Separation: After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Figure 3: Workflow for a [³⁵S]GTPγS binding assay.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, prepare membranes from cells or tissues expressing the KOR.
-
Incubation: Incubate the membranes with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable analog of GTP) and GDP in the presence of varying concentrations of the test agonist.
-
Separation: After incubation, separate the membrane-bound [³⁵S]GTPγS from the free form by rapid filtration.
-
Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the logarithm of the agonist concentration. The data are fitted to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.
cAMP Inhibition Assay
This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cyclic AMP.
Figure 4: Workflow for a cAMP inhibition assay.
Protocol:
-
Cell Culture: Use a cell line stably expressing the kappa opioid receptor.
-
Stimulation: Pre-incubate the cells with varying concentrations of the test agonist. Then, stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined by non-linear regression analysis.
Conclusion
The comparative analysis of dynorphin (1-13) and the synthetic KOR agonists U-50488, Salvinorin A, and nalfurafine reveals a spectrum of pharmacological profiles. While all are potent KOR agonists, they differ in their selectivity against other opioid receptors and, critically, in their engagement of downstream signaling pathways. The emergence of biased agonists like nalfurafine, which preferentially activate G-protein signaling, represents a significant advancement in the field. This biased signaling profile is believed to contribute to a more favorable therapeutic window, retaining analgesic and anti-pruritic effects while minimizing dysphoria and other centrally mediated side effects.
This guide underscores the importance of a multi-faceted approach to characterizing KOR ligands, encompassing not only binding affinity but also a detailed analysis of their functional signaling profiles. Such a comprehensive understanding is essential for the rational design and development of novel KOR-targeted therapeutics with improved efficacy and safety profiles.
References
- 1. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 3. κ-Opioid Receptor Agonists as Robust Pain-Modulating Agents: Mechanisms and Therapeutic Potential in Pain Modulation [mdpi.com]
- 4. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
validating the neurotoxic effects of dynorphin (1-13) in vitro
An In Vitro Examination of its Neurotoxic Profile
For Immediate Release
This guide provides a comprehensive comparison of the neurotoxic effects of dynorphin (1-13) observed in vitro, offering researchers, scientists, and drug development professionals a detailed overview of its dual-faceted role in neuronal signaling. Experimental data from key studies are presented to objectively assess its performance against relevant alternatives and control conditions.
I. Executive Summary
Dynorphin (1-13), a major metabolite of dynorphin A, demonstrates significant neurotoxic effects at micromolar concentrations in vitro.[1][2] This toxicity is primarily mediated through a non-opioid, excitotoxic mechanism involving the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Paradoxically, its interaction with the kappa opioid receptor (KOR) appears to confer a neuroprotective effect, mitigating the extent of neuronal damage. This guide will delve into the experimental evidence supporting this dual mechanism, comparing the neurotoxic profile of dynorphin (1-13) with other dynorphin fragments and outlining the signaling pathways involved.
II. Comparative Neurotoxicity Data
The following tables summarize quantitative data from in vitro studies on primary mouse spinal cord neurons, comparing the effects of dynorphin (1-13) with NMDA and other dynorphin fragments, as well as the modulatory effects of various receptor antagonists.
Table 1: Effect of Dynorphin (1-13) and NMDA on Neuronal Viability
| Treatment (Concentration) | Duration of Exposure (hours) | Neuronal Survival (%) |
| Control | 64 | ~100 |
| Dynorphin (1-13) (100 µM) | 64 | Significantly reduced |
| NMDA (100 µM) | Not specified | Less toxic than Dynorphin (1-13) at equimolar concentrations |
Data synthesized from findings indicating significant neuronal loss with 100 µM Dynorphin (1-13) exposure.
Table 2: Modulation of Dynorphin (1-13) Neurotoxicity by Receptor Antagonists
| Treatment | Neuronal Viability Outcome |
| Dynorphin (1-13) (100 µM) | Significant neuronal loss |
| Dynorphin (1-13) (100 µM) + MK-801 (10 µM) | Neurotoxicity prevented |
| Dynorphin (1-13) (100 µM) + (-)-Naloxone (3 µM) | Neurotoxicity exacerbated |
| Dynorphin (1-13) (100 µM) + nor-Binaltorphimine (3 µM) | Neurotoxicity exacerbated |
This table illustrates the key findings that NMDA receptor blockade is protective, while opioid receptor blockade enhances toxicity.
Table 3: Comparative Toxicity of Dynorphin A Fragments
| Dynorphin Fragment (100 µM) | Relative Neurotoxicity |
| Dynorphin A (1-17) | Most toxic |
| Dynorphin A (1-13) | Toxic |
| Dynorphin A (2-13) | Toxic |
| Dynorphin A (3-13) | Neurotoxic |
| Dynorphin A (13-17) | Least toxic |
| Dynorphin A (1-5) | Non-toxic |
| Dynorphin A (1-11) | Non-toxic |
This data highlights that the neurotoxic properties reside in the C-terminal portion of the dynorphin A peptide.
III. Signaling Pathways and Experimental Workflows
The neurotoxic and neuroprotective effects of dynorphin (1-13) are governed by distinct signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow for assessing neurotoxicity.
Caption: Neurotoxic signaling pathway of dynorphin (1-13).
Caption: Neuroprotective signaling pathway of dynorphin (1-13).
References
- 1. Dynorphin A (1-13) Neurotoxicity In Vitro: Opioid and Non-Opioid Mechanisms in Mouse Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphin A (1-13) neurotoxicity in vitro: opioid and non-opioid mechanisms in mouse spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Potency of Dynorphin (1-13) and Morphine
A comprehensive examination of the relative analgesic efficacy of the endogenous opioid peptide dynorphin (1-13) and the classical opioid analgesic morphine reveals a complex relationship dictated by the site of action within the central nervous system. While spinal administration of dynorphin (1-13) demonstrates potent antinociceptive effects, comparable to or even exceeding those of morphine, its role in the brain appears to be primarily modulatory, capable of attenuating morphine's analgesic properties.
This guide provides a detailed comparison of the analgesic potency of dynorphin (1-13) and morphine, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in the fields of pain research and pharmacology.
Quantitative Comparison of Analgesic Potency
Direct quantitative comparisons of the analgesic potency of dynorphin (1-13) and morphine are complex due to the differing experimental conditions and the dual nature of dynorphin's effects. However, studies involving intrathecal (spinal) administration have provided valuable insights into their relative efficacies.
| Compound | Animal Model | Analgesic Assay | Route of Administration | ED₅₀ (nmol) | Relative Potency | Reference |
| Morphine | Rat | Tail-Flick Test | Intrathecal | ~7.5 | - | (Han and Xie, 1982, as cited in[1]) |
| Dynorphin (1-13) | Rat | Tail-Flick Test | Intrathecal | ~0.5 | ~15x Morphine | (Han and Xie, 1982, as cited in[1]) |
Note: The ED₅₀ values are approximate and derived from secondary sources citing the primary study. The relative potency is an estimation based on these values.
It is crucial to note that while dynorphin (1-13) exhibits potent analgesic effects at the spinal level, its administration into the brain (intracerebroventricularly) has been shown to antagonize the analgesic effects of morphine.[2] This highlights the profound influence of the neuroanatomical location on the pharmacological activity of dynorphin (1-13).
Signaling Pathways
The distinct pharmacological effects of morphine and dynorphin (1-13) stem from their preferential binding to different opioid receptor subtypes, which in turn triggers specific intracellular signaling cascades.
Morphine primarily acts as an agonist at the mu-opioid receptor (MOR).[3] This interaction leads to the activation of inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, promote the opening of potassium channels (leading to hyperpolarization), and inhibit the opening of voltage-gated calcium channels. The net effect is a reduction in neuronal excitability and a decrease in the release of neurotransmitters involved in pain signaling.
Dynorphin (1-13) is the endogenous ligand for the kappa-opioid receptor (KOR).[4] Similar to MOR activation, KOR activation also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, activation of potassium channels, and inhibition of calcium channels, ultimately resulting in spinal analgesia. However, KOR activation is also associated with other effects, including dysphoria and modulation of other neurotransmitter systems, which contributes to its complex pharmacological profile.
Experimental Protocols
The following is a generalized protocol for the tail-flick test, a common method for assessing spinal analgesia, based on methodologies described in the literature.
Objective: To determine the antinociceptive effect of a test compound by measuring the latency of a rat to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Tail-flick analgesia meter
-
Test compounds (Morphine sulfate, Dynorphin (1-13)) dissolved in sterile saline
-
Intrathecal injection cannulae and syringes
Procedure:
-
Animal Acclimation: Rats are acclimated to the testing environment and handling for several days prior to the experiment to minimize stress-induced variability.
-
Baseline Latency Measurement: The rat is gently restrained, and its tail is positioned in the groove of the tail-flick meter. A radiant heat source is focused on the ventral surface of the tail. The time taken for the rat to flick its tail away from the heat is automatically recorded. This is the baseline latency. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
-
Drug Administration: A pre-implanted intrathecal cannula is used to deliver a specific dose of either morphine, dynorphin (1-13), or vehicle (saline) directly into the subarachnoid space of the lumbar spinal cord.
-
Post-treatment Latency Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Dose-response curves are then constructed by plotting the %MPE against the logarithm of the dose to determine the ED₅₀ value.
Conclusion
References
A Side-by-Side Comparison of Dynorphin A Fragments in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activity of various fragments of the endogenous opioid peptide, Dynorphin A. The data presented is compiled from multiple studies to aid in the selection and interpretation of results for research and drug development purposes.
Introduction to Dynorphin A and its Fragments
Dynorphin A (Dyn A) is an endogenous opioid peptide that plays a crucial role in a variety of physiological processes, including pain modulation, mood, and addiction.[1][2] It is the primary endogenous ligand for the kappa-opioid receptor (KOR), though it also exhibits activity at the mu-opioid (MOR) and delta-opioid (DOR) receptors.[1][3] Dynorphin A is derived from the precursor protein prodynorphin and can be processed into several smaller fragments, with Dynorphin A(1-17) being the full-length peptide.[3] Shorter fragments, such as Dyn A(1-13), Dyn A(1-9), Dyn A(1-8), Dyn A(1-7), and Dyn A(1-6), are also found endogenously and exhibit distinct pharmacological profiles. Understanding the functional differences between these fragments is critical for designing selective ligands and therapeutic agents targeting the opioid system.
Comparative Functional Activity of Dynorphin A Fragments
The functional activity of Dynorphin A fragments is typically assessed through a battery of in vitro assays that measure their ability to bind to opioid receptors and initiate downstream signaling cascades. Key parameters used for comparison include binding affinity (Ki), and measures of potency (EC50) and efficacy (Emax) in functional assays such as cAMP inhibition and GTPγS binding.
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of various Dynorphin A fragments for the kappa (KOR), mu (MOR), and delta (DOR) opioid receptors. Lower Ki values indicate higher binding affinity.
| Fragment | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR/DOR) |
| Dyn A(1-17) | ~0.1 | Low nM | Low nM | KOR-preferring |
| Dyn A(1-13) | High Affinity | Moderate Affinity | Moderate Affinity | KOR-preferring |
| [des-Arg7]Dyn A(1-9)-NH2 | 0.22 | - | - | KOR-selective |
| Dyn A(1-8) | 40 | 18 | 4.6 | Non-selective, slight DOR preference in some assays |
| Dyn A(1-7) | Low nM | - | - | Active at KOR |
Note: Specific Ki values can vary between studies depending on the experimental conditions and tissues/cell lines used. The table presents a generalized summary based on available data.
G-Protein Activation: GTPγS Binding and cAMP Inhibition Assays
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, or stimulate the binding of GTPγS to the Gα subunit. The potency (EC50) and efficacy (Emax) of Dynorphin A fragments in these assays are crucial indicators of their functional activity.
| Fragment | Assay | Receptor | EC50 (nM) | Emax (% of maximum response) |
| Dyn A(1-17) | cAMP Inhibition | KOR | Potent | High |
| Dyn A(1-9) | cAMP Inhibition | KOR | Active | High |
| Dyn A(1-7) | cAMP Inhibition | KOR | Active | High |
| Dyn A(1-6) | cAMP Inhibition | KOR | Less Active | Lower |
| Dyn A(1-17) | GTPγS Binding | KOR | Potent | High |
| Dyn A(1-13) | GTPγS Binding | KOR | Potent | High |
| Dyn B(1-13) | GTPγS Binding | KOR | Potent | High |
| Dyn B(1-9) | GTPγS Binding | KOR | Potent | High |
Data synthesized from multiple sources. Studies have shown that Dyn A(1-7) and Dyn A(1-9) display significant activity across all three opioid receptor subtypes in cAMP inhibition assays.
Signaling Pathways and Experimental Workflows
The activation of opioid receptors by Dynorphin A fragments initiates a cascade of intracellular signaling events. The diagrams below illustrate the canonical kappa-opioid receptor signaling pathway and a typical experimental workflow for assessing fragment activity.
Detailed Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of functional assay data.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a ligand for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293, CHO) stably expressing the opioid receptor of interest (KOR, MOR, or DOR) or from brain tissue.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]U69,593 for KOR) and varying concentrations of the unlabeled Dynorphin A fragment.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the Dynorphin A fragment that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-proteins following receptor agonism.
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the Dynorphin A fragment.
-
Reaction Termination and Filtration: The reaction is stopped, and the membranes are collected by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: Data are analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) for each fragment.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP.
-
Cell Culture: Cells (e.g., HEK293-KOR) are cultured to an appropriate density.
-
Stimulation: Cells are pre-treated with the Dynorphin A fragment, followed by stimulation with forskolin to increase intracellular cAMP levels.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the Dynorphin A fragment to inhibit forskolin-stimulated cAMP production is quantified to determine EC50 and Emax values.
ERK Phosphorylation Assay
This assay assesses the activation of the downstream mitogen-activated protein kinase (MAPK) pathway.
-
Cell Treatment: Cells expressing the opioid receptor are treated with the Dynorphin A fragment for a specific time.
-
Cell Lysis: Cells are lysed to extract proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Quantification: The amount of p-ERK is detected and normalized to the total ERK to determine the extent of ERK activation.
Conclusion
The various fragments of Dynorphin A exhibit distinct profiles in functional assays. While the full-length peptide, Dyn A(1-17), and longer fragments like Dyn A(1-13) generally show high affinity and efficacy at the KOR, shorter fragments such as Dyn A(1-8) can display altered selectivity and potency. The choice of fragment for research or therapeutic development should be guided by a thorough understanding of its specific pharmacological properties. The data and protocols presented in this guide offer a foundational resource for the comparative analysis of Dynorphin A fragments.
References
- 1. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Functionally Selective κ-Opioid Receptor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
Dynorphin (1-13): A Comparative Guide to its Role in Behavioral Paradigms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of dynorphin (1-13), an endogenous opioid peptide, in key behavioral paradigms. Experimental data is presented to objectively compare its performance with other relevant compounds, offering insights for researchers in neuroscience and drug development.
Overview of Dynorphin (1-13) and its Primary Target
Dynorphin (1-13) is a peptide fragment of dynorphin A, an endogenous ligand for the kappa opioid receptor (KOR).[1] Activation of the KOR is associated with a range of effects, including analgesia, dysphoria, and modulation of mood and motivation.[2] Understanding the specific behavioral profile of dynorphin (1-13) is crucial for elucidating the role of the dynorphin/KOR system in both normal physiology and pathological states.
Performance in Key Behavioral Paradigms
The following sections detail the effects of dynorphin (1-13) in three widely used behavioral tests: the Forced Swim Test, the Tail Suspension Test, and the Conditioned Place Preference test. Where available, quantitative data is provided to compare its effects with the selective KOR agonist U-50,488 and the potent plant-derived KOR agonist Salvinorin A.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent model to assess depressive-like behavior and the efficacy of antidepressant compounds. Immobility in this test is interpreted as a state of behavioral despair.
Experimental Data:
| Compound | Species | Dose | Administration Route | Change in Immobility Time | Reference |
| Dynorphin A (1-17) | Mice | - | Intracerebroventricular | Potentiates stress-induced immobility | [3] |
| nor-BNI (KOR antagonist) | Mice | 10 mg/kg | Intraperitoneal | Decreased immobility on the second day of testing | [3] |
| Prodynorphin knockout | Mice | - | - | Significantly less immobile in later trials on the second day | [3] |
| Imipramine | Rats | 2.5 mg/kg, 5.0 mg/kg | - | Reduced immobility time |
Summary of Findings:
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is used to screen for potential antidepressant drugs by measuring the duration of immobility when a rodent is suspended by its tail.
Experimental Data:
| Compound | Species | Dose | Administration Route | Change in Immobility Time | Reference |
| Prodynorphin knockout | Mice (balb/c) | - | - | Prolonged immobility | |
| nor-BNI (KOR antagonist) | Mice | 2.5 μ g/0.5 μL per side | Intra-amygdala | Blocked stress-induced increment of immobility time | |
| Dermorphin-Dynorphin Analog (DRM-DYN001) | Mice | - | Intracerebroventricular | Shortened duration of immobile behavior |
Summary of Findings:
The role of the dynorphin system in the tail suspension test appears to be complex and may be influenced by genetic background. One study reported that prodynorphin knockout mice on a balb/c background exhibited prolonged immobility. In contrast, antagonism of the KOR in the amygdala has been shown to block stress-induced increases in immobility. Furthermore, a dermorphin-dynorphin analog with KOR activity demonstrated an antidepressant-like effect by reducing immobility. Direct quantitative dose-response data for dynorphin (1-13) in the TST is needed for a more complete understanding.
Conditioned Place Preference (CPP)
The Conditioned Place Preference paradigm is utilized to assess the rewarding or aversive properties of a substance. An animal's preference for an environment previously paired with the substance indicates a rewarding effect, while avoidance suggests an aversive effect.
Experimental Data:
| Compound | Species | Dose | Administration Route | Outcome | Reference |
| U-50,488 | Rats | - | Intracerebral | Conditioned place aversion | |
| Salvinorin A | Mice | 1.0 mg/kg, 3.2 mg/kg | Intraperitoneal | Conditioned place aversion | |
| Salvinorin A | Rats | 0.1–40 μg/kg | Subcutaneous | Conditioned place preference | |
| Salvinorin A | Rats | 160 μg/kg | Subcutaneous | Conditioned place aversion | |
| Stress | Mice | - | - | Potentiation of cocaine conditioned place preference | |
| nor-BNI (KOR antagonist) | Mice | - | - | Blocked stress-induced potentiation of cocaine CPP |
Summary of Findings:
Activation of the KOR by agonists like U-50,488 and higher doses of Salvinorin A generally produces conditioned place aversion, indicating aversive or dysphoric effects. Interestingly, very low doses of Salvinorin A have been reported to induce conditioned place preference. The endogenous dynorphin/KOR system is also implicated in the motivational effects of other drugs, as stress-induced potentiation of cocaine CPP is blocked by a KOR antagonist. While direct quantitative data on dynorphin (1-13) induced place preference or aversion is limited in the reviewed literature, the general consensus points towards an aversive role mediated by the KOR.
Signaling Pathways and Experimental Workflows
Dynorphin (1-13) / Kappa Opioid Receptor Signaling
Dynorphin (1-13) primarily exerts its effects by activating the kappa opioid receptor, a G protein-coupled receptor (GPCR). Upon binding, the receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels and the activation of various kinase pathways, including mitogen-activated protein kinases (MAPKs) like p38, which has been linked to the aversive effects of KOR activation.
Figure 1: Simplified signaling pathway of Dynorphin (1-13) via the Kappa Opioid Receptor.
Experimental Workflow: Forced Swim Test
The following diagram illustrates a typical workflow for conducting a forced swim test to evaluate the effect of a test compound like dynorphin (1-13).
Figure 2: Standard workflow for the Forced Swim Test.
Experimental Protocols
Forced Swim Test (Mouse)
-
Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm in diameter, 40 cm high) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the mouse to escape or touch the bottom.
-
Procedure:
-
Administer Dynorphin (1-13) or vehicle control at the desired dose and route.
-
After a specified pretreatment time, gently place the mouse into the cylinder.
-
The total test duration is typically 6 minutes.
-
Behavior is recorded, often by video, for later analysis.
-
-
Data Analysis: The duration of immobility is scored during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
Tail Suspension Test (Mouse)
-
Apparatus: A horizontal bar elevated sufficiently above a surface.
-
Procedure:
-
Administer Dynorphin (1-13) or vehicle control.
-
After the pretreatment period, suspend the mouse from the bar by its tail using adhesive tape.
-
The test duration is typically 6 minutes.
-
The entire session is recorded for scoring.
-
-
Data Analysis: The total time the mouse remains immobile is measured. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Conditioned Place Preference
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning Phase: On day 1, allow the mouse to freely explore all compartments for a set period (e.g., 15 minutes) to determine any initial preference.
-
Conditioning Phase (typically 4-8 days):
-
On drug-pairing days, administer Dynorphin (1-13) and confine the mouse to one of the non-preferred compartments for a set duration (e.g., 30 minutes).
-
On vehicle-pairing days, administer the vehicle and confine the mouse to the other compartment for the same duration. The order of drug and vehicle administration is counterbalanced across animals.
-
-
Test Phase: On the day after the last conditioning session, place the mouse in the central compartment (if applicable) and allow it to freely access all compartments for the same duration as the pre-conditioning phase.
-
-
Data Analysis: The time spent in the drug-paired compartment is compared to the time spent in the vehicle-paired compartment. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, while a significant decrease indicates a conditioned place aversion.
Conclusion
The available evidence strongly suggests that dynorphin (1-13), acting through the kappa opioid receptor, plays a significant role in mediating aversive and depressive-like behaviors in preclinical models. In the forced swim and tail suspension tests, activation of the dynorphin/KOR system is generally associated with increased immobility, indicative of a pro-depressive-like state. In the conditioned place preference paradigm, KOR activation typically leads to aversion. These findings are crucial for understanding the neurobiology of stress, mood disorders, and addiction, and for the development of novel therapeutics targeting the dynorphin/KOR system. Further research providing detailed dose-response data for dynorphin (1-13) in these behavioral paradigms will be invaluable for a more precise characterization of its behavioral profile.
References
- 1. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous Opioid Dynorphin Is a Potential Link between Traumatic Brain Injury, Chronic Pain, and Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ Opioid Receptor Antagonism and Prodynorphin Gene Disruption Block Stress-Induced Behavioral Responses - PMC [pmc.ncbi.nlm.nih.gov]
Dynorphin (1-13) Receptor Binding Affinity: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding affinity of dynorphin (1-13), an endogenous opioid peptide, across various species. The data presented herein is crucial for understanding the pharmacological profile of this peptide and for the development of novel therapeutics targeting the opioid system. Dynorphins are the endogenous ligands for the kappa-opioid receptor (KOR) and are implicated in a range of physiological and pathological processes, including pain, addiction, and mood regulation.[1][2][3] Understanding species-specific differences in receptor affinity is paramount for the translational value of preclinical research.
Quantitative Comparison of Binding Affinity
The binding affinity of dynorphin (1-13) for the three main opioid receptor subtypes—kappa (κ), mu (μ), and delta (δ)—exhibits variations across different species. The following table summarizes the inhibition constants (Ki) from radioligand binding assays, providing a quantitative basis for comparison. Lower Ki values indicate higher binding affinity.
| Species | Receptor Subtype | Brain Region/Cell Line | Kᵢ (nM) | Reference |
| Human | Kappa (κ) | CHO cells | 0.23 | --INVALID-LINK--[4] |
| Mu (μ) | CHO cells | 8.3 | --INVALID-LINK--[4] | |
| Delta (δ) | CHO cells | 8.3 | --INVALID-LINK-- | |
| Rat | Kappa (κ) | Brain membranes | 1.2 | --INVALID-LINK-- |
| Mu (μ) | Brain membranes | 8.3 | --INVALID-LINK-- | |
| Delta (δ) | Brain membranes | 6.3 | --INVALID-LINK-- | |
| Guinea Pig | Kappa (κ) | Cerebellum membranes | 0.11 | --INVALID-LINK-- |
| Mu (μ) | Brain membranes | - | - | |
| Delta (δ) | Brain membranes | - | - | |
| Mouse | Kappa (κ) | Striatal membranes | ~0.3 (brain tissue) | --INVALID-LINK-- |
| Mu (μ) | - | - | - | |
| Delta (δ) | - | - | - |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols
The determination of receptor binding affinities typically involves competitive radioligand binding assays. Below is a generalized protocol based on standard methodologies.
Radioligand Competition Binding Assay
1. Membrane Preparation:
-
Brain tissue from the species of interest (e.g., striatum, cortex) or cells expressing the opioid receptor subtype of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is typically performed in 96-well plates.
-
Each well contains a fixed concentration of a radiolabeled ligand specific for the receptor subtype being investigated (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Increasing concentrations of the unlabeled competitor ligand, in this case, dynorphin (1-13), are added to the wells.
-
A set of wells containing a high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone) is included to determine non-specific binding.
-
The reaction is initiated by the addition of the membrane preparation.
3. Incubation and Termination:
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
4. Data Acquisition and Analysis:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of dynorphin (1-13) action, the following diagrams are provided.
References
- 1. Dynorphin/Kappa Opioid Receptor Signaling in Preclinical Models of Alcohol, Drug, and Food Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dynorphin A-(1-13) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Unraveling the Paradox: A Guide to the Non-Opioid, Excitotoxic Actions of Dynorphin (1-13)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-opioid, excitotoxic actions of dynorphin (1-13), contrasting them with its well-established opioid-mediated effects and other relevant compounds. The information presented herein is supported by experimental data to facilitate a deeper understanding of dynorphin's complex pharmacology and its implications for neurological disorders and therapeutic development.
Introduction: The Dual Nature of Dynorphin
Dynorphin A is an endogenous opioid peptide with a well-documented role in pain modulation through the activation of kappa-opioid receptors (KORs).[1][2] However, accumulating evidence reveals a darker side to this peptide. At supraphysiological concentrations, often observed following neuronal injury such as spinal cord trauma, dynorphin A and its major metabolite, dynorphin A (1-13), exhibit significant neurotoxic effects.[1][2][3] These actions are largely independent of opioid receptors and are primarily mediated through the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. This guide dissects the non-opioid, excitotoxic mechanisms of dynorphin (1-13), offering a comparative analysis of its effects and the experimental protocols used to validate them.
Comparative Analysis of Dynorphin (1-13) Actions
The paradoxical effects of dynorphin (1-13) stem from its ability to interact with two distinct receptor systems: the KOR, leading to neuroprotection, and the NMDA receptor, resulting in excitotoxicity.
Opioid vs. Non-Opioid Receptor Mediated Effects
The defining structural feature for dynorphin's opioid activity is the N-terminal tyrosine residue. Fragments lacking this amino acid, such as dynorphin A (2-13), are devoid of opioid receptor activity but retain their neurotoxic potential, highlighting the non-opioid nature of this toxicity.
| Feature | Opioid-Mediated Action | Non-Opioid (Excitotoxic) Action |
| Receptor | Kappa-Opioid Receptor (KOR) | NMDA Receptor |
| Key Peptide Fragment | Dynorphin A (1-13) (N-terminal tyrosine essential) | Dynorphin A (1-13), Dynorphin A (2-13) |
| Cellular Effect | Neuronal hyperpolarization, inhibition of neurotransmitter release, neuroprotection | Increased intracellular calcium ([Ca2+]i), neuronal depolarization, excitotoxicity, neuronal loss |
| Antagonist Blockade | Naloxone, nor-binaltorphimine (nor-BNI) | MK-801, 2-amino-5-phosphopentanoic acid (AP-5), 7-chlorokynurenic acid |
Comparison with Other Dynorphin Fragments and Excitotoxins
Studies have compared the neurotoxic potential of dynorphin (1-13) with its metabolites and other known excitotoxins. While dynorphin A (1-13) is toxic at micromolar concentrations, other fragments may exhibit even greater potency.
| Compound | Concentration | Observed Effect | Reference |
| Dynorphin A (1-13) | 100 µM | Significant neuronal loss over 64 hours | |
| Dynorphin A (1-13) | 33 µM | Significant increase in intracellular calcium ([Ca2+]i) | |
| NMDA | 100 µM | Neuronal loss (more toxic than equimolar Dyn A (1-13)) | |
| Dynorphin A (2-17) | Not specified | Induces hyperalgesia, paralysis, and neuronal loss | |
| Dynorphin A (2-13) | Not specified | Binds to NMDA receptor complex |
Signaling Pathways and Mechanisms of Action
The excitotoxic cascade initiated by dynorphin (1-13) involves direct interaction with the NMDA receptor, leading to a pathological influx of calcium ions.
Dynorphin (1-13) and NMDA Receptor Interaction
Dynorphin (1-13) is proposed to interact directly with the NMDA receptor complex, although the precise binding site is still under investigation. This interaction can be modulated by the concentration of the co-agonist glycine. At low glycine concentrations, dynorphin can potentiate NMDA receptor currents.
Caption: Non-opioid excitotoxic signaling of Dynorphin (1-13) via the NMDA receptor.
Dual Signaling of Dynorphin (1-13)
The paradoxical nature of dynorphin (1-13) arises from its simultaneous activation of both pro-survival and pro-death pathways.
Caption: Dual signaling pathways of Dynorphin (1-13) leading to opposing effects.
Experimental Protocols
The following methodologies are key to validating the non-opioid, excitotoxic actions of dynorphin (1-13).
Primary Spinal Cord Neuron Culture
-
Objective: To obtain a primary culture of neurons expressing both KORs and NMDA receptors for in vitro toxicity assays.
-
Method:
-
Spinal cords are dissected from embryonic mice (e.g., E12-E14).
-
The tissue is mechanically and enzymatically dissociated (e.g., using trypsin) to obtain a single-cell suspension.
-
Cells are plated on coated culture dishes (e.g., poly-L-lysine) in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine).
-
Cultures are maintained in a humidified incubator at 37°C and 5% CO2. Neurons are typically used for experiments after several days in vitro to allow for maturation.
-
Assessment of Neuronal Viability
-
Objective: To quantify the extent of neuronal death following exposure to dynorphin (1-13) and other compounds.
-
Method (Time-Lapse Microscopy and Cell Counting):
-
Cultured neurons are placed on the stage of an inverted microscope equipped with a camera and environmental chamber.
-
Baseline images of selected fields are captured before treatment.
-
Neurons are treated with dynorphin (1-13) alone or in combination with antagonists (e.g., MK-801, naloxone).
-
Images of the same fields are captured at regular intervals (e.g., every 24 hours) for a specified duration (e.g., 64 hours).
-
The number of viable neurons (identified by their morphology) is counted at each time point and expressed as a percentage of the initial number of neurons.
-
Measurement of Intracellular Calcium ([Ca2+]i)
-
Objective: To measure changes in intracellular calcium concentrations as an indicator of excitotoxicity.
-
Method (Fluorescent Calcium Imaging):
-
Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are then washed to remove excess dye and placed on a microscope stage equipped for fluorescence imaging.
-
Baseline fluorescence is recorded before the addition of dynorphin (1-13).
-
Dynorphin (1-13) is added to the culture medium, and changes in fluorescence intensity are recorded over time.
-
The fluorescence signals are converted to [Ca2+]i values using appropriate calibration methods.
-
References
- 1. Dynorphin A (1-13) Neurotoxicity In Vitro: Opioid and Non-Opioid Mechanisms in Mouse Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphin A (1-13) neurotoxicity in vitro: opioid and non-opioid mechanisms in mouse spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: Dynorphin (1-13) vs. its Amidated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of the endogenous opioid peptide dynorphin (1-13) and its C-terminally amidated analog, dynorphin (1-13) amide. The following sections detail their receptor binding affinities, functional activities, and the experimental protocols used for their characterization, supported by experimental data.
Introduction to Dynorphin Peptides
Dynorphin A is an endogenous opioid peptide that plays a crucial role in pain modulation, mood, and addiction. Its N-terminal fragment, dynorphin A (1-13), retains significant biological activity, primarily interacting with the kappa opioid receptor (KOR). Chemical modifications, such as C-terminal amidation, are often employed to enhance the metabolic stability and alter the pharmacological profile of peptides. This guide focuses on the comparative pharmacology of dynorphin (1-13) and its amidated counterpart, dynorphin (1-13) amide.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the binding affinities and functional potencies of dynorphin (1-13) and dynorphin (1-13) amide at the three main opioid receptors: kappa (κ), mu (μ), and delta (δ). It is important to note that the data presented are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Peptide | κ Opioid Receptor (KOR) | μ Opioid Receptor (MOR) | δ Opioid Receptor (DOR) | Reference |
| Dynorphin A (1-13) | 0.12 | 2.1 | 19.8 | [1] |
| Dynorphin A (1-13) Amide | 0.07 | 1.8 | 15.2 | [1] |
Table 2: In Vitro Functional Potency and Efficacy
| Peptide | Assay | Receptor | Potency (EC50/IC50, nM) | Efficacy (Emax, % stimulation) | Reference |
| Dynorphin A (1-13) | Mouse Vas Deferens | Primarily κ | 4.0 | Not Reported | [2] |
| Dynorphin A (1-13) Amide | [35S]GTPγS Binding | KOR | 4.19 | Not Reported | [3] |
| Dynorphin A (1-13) Amide | FMP Fluorescence Assay | KOR | 0.16 | High Efficacy Agonist | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphin(1-10)amide: a potent and selective analog of dynorphin(1-13) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Dynorphin (1-13)
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as Dynorphin (1-13) is of utmost importance. This guide provides crucial, immediate safety protocols and logistical information, including detailed operational and disposal plans to foster a secure laboratory environment and ensure the integrity of research.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling Dynorphin (1-13). Adherence to proper PPE protocols is essential to avoid inhalation, skin, or eye contact, especially when handling the lyophilized powder.[1]
It is important to note that different suppliers may provide conflicting safety information. For instance, one Safety Data Sheet (SDS) for porcine Dynorphin A (1-13) classifies it as hazardous, causing skin and eye irritation, and being harmful if swallowed with potential respiratory irritation[2]. Another SDS, however, does not consider it hazardous[3]. Given this discrepancy, it is prudent to adopt the more cautious approach and adhere to the stricter safety recommendations.
The following table summarizes the recommended PPE for various laboratory activities involving Dynorphin (1-13).
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[4] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. Fire-resistant coats are advised when working with flammable solvents. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment. |
Operational Plan for Safe Handling
A systematic approach to handling Dynorphin (1-13) from receipt to disposal is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
For long-term storage of the lyophilized peptide, keep it at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container.
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.
2. Reconstitution and Aliquoting:
-
Handle the lyophilized powder in a fume hood or a well-ventilated area to minimize inhalation risk.
-
Use sterile, non-pyrogenic bacteriostatic water or an appropriate sterile diluent for reconstitution. For hydrophobic peptides, organic solvents like DMSO may be necessary for initial dissolution, followed by dilution with an aqueous buffer.
-
To reconstitute, slowly inject the solvent down the side of the vial to avoid foaming.
-
Gently swirl or vortex to dissolve the peptide; do not shake vigorously.
-
To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to divide the reconstituted solution into single-use aliquots.
3. Experimental Procedures:
-
Wear the appropriate PPE as detailed in the table above.
-
Handle all solutions containing Dynorphin (1-13) with care to avoid splashes and aerosol formation.
-
All equipment that comes into contact with the peptide should be properly cleaned and decontaminated after use.
4. Spill Response:
-
In case of a spill, immediately alert others in the vicinity.
-
For small liquid spills, absorb the material with an inert absorbent and place it in a designated hazardous waste container.
-
For small powder spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating agent.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper waste disposal is a critical step in the safe handling of Dynorphin (1-13). All waste must be handled in accordance with local, regional, and national regulations.
-
Unused Peptide and Contaminated Materials: All materials that have come into contact with Dynorphin (1-13), including empty vials, pipette tips, and gloves, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste. Do not dispose of peptide solutions down the drain.
-
Sharps: Any needles or other sharps used for injections must be disposed of in a designated sharps container.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of Dynorphin (1-13) in a research laboratory.
Caption: Workflow for the safe handling of Dynorphin (1-13).
Decision-Making for Dynorphin (1-13) Waste Disposal
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with Dynorphin (1-13).
Caption: Decision-making process for Dynorphin (1-13) waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
